2-Ethoxy-3-methylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-3-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-10-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKWCKGYULOKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067713 | |
| Record name | 2-Ethoxy-3-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32737-14-7 | |
| Record name | 2-Ethoxy-3-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32737-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-ethoxypyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032737147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-ethoxy-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethoxy-3-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-3-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHYL-3-ETHOXYPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P35895BBAF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethoxy-3-methylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031850 | |
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Foundational & Exploratory
2-Ethoxy-3-methylpyrazine chemical properties and structure
An In-depth Technical Guide to 2-Ethoxy-3-methylpyrazine
Introduction: The Aromatic Signature of Roasting
In the vast landscape of heterocyclic compounds, 2-Ethoxy-3-methylpyrazine holds a position of significant industrial and sensory importance. Identified by its CAS Number 32737-14-7, this molecule is a cornerstone in the formulation of flavors and fragrances designed to evoke roasted, nutty, and earthy sensory experiences.[1] With the molecular formula C7H10N2O and a molecular weight of approximately 138.17 g/mol , it belongs to the pyrazine family—a class of compounds renowned for their potent aromatic contributions, often formed naturally during the Maillard reaction in cooked foods.[2][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis considerations, and applications, tailored for researchers and development professionals in the food, fragrance, and chemical industries. Understanding the nuances of this compound is pivotal for harnessing its capacity to create the complex, comforting aromas found in products like coffee, baked goods, and nuts.[1]
Molecular Structure and Chemical Identity
2-Ethoxy-3-methylpyrazine is an aromatic ether characterized by a core pyrazine ring.[4][5] This six-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 4. The defining functional groups, an ethoxy group (-OCH2CH3) and a methyl group (-CH3), are substituted at the C-2 and C-3 positions, respectively. This specific arrangement is crucial to its distinct sensory profile. The molecule is classified as an alkyl aryl ether, though it is more precisely a heteroaryl ether.[5] Its structure is unambiguous, with no stereoisomers possible.[6]
The structural integrity and purity of 2-Ethoxy-3-methylpyrazine are paramount for its application. The presence of isomers, such as 2-ethoxy-5-methylpyrazine or 2-ethoxy-6-methylpyrazine, can significantly alter the resulting aroma profile, introducing undesirable notes. Therefore, rigorous quality control and structural confirmation are essential in its manufacturing and use.
Sources
- 1. innospk.com [innospk.com]
- 2. 2-Ethoxy-3-methylpyrazine | TargetMol [targetmol.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. echemi.com [echemi.com]
- 5. Showing Compound 2-Ethoxy-3-methylpyrazine (FDB008534) - FooDB [foodb.ca]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Mechanistic Pathways: From Maillard Precursors to 2-Ethoxy-3-methylpyrazine
Topic: Maillard Reaction Mechanism for 2-Ethoxy-3-methylpyrazine Formation Content Type: Technical Whitepaper Audience: Senior Researchers, Flavor Chemists, and Drug Development Scientists[1][]
Executive Summary
2-Ethoxy-3-methylpyrazine (FEMA 3569) is a high-impact heterocyclic compound characterized by roasted, nutty, and earthy sensory attributes.[1][] While alkylpyrazines are ubiquitous byproducts of the Maillard reaction in thermally processed foods, the formation of alkoxypyrazines represents a significant mechanistic anomaly.
Standard Maillard pathways (sugar + amine) yield alkyl-substituted rings.[1][] The presence of the ethoxy (-OEt) functionality implies a secondary interaction between Maillard-derived intermediates (specifically pyrazinones or halo-pyrazine precursors in synthetic contexts) and an ethyl source.[1][] This guide deconstructs the formation into two distinct phases:
-
The Maillard Phase: Generation of the 3-methyl-2(1H)-pyrazinone scaffold via Strecker degradation and condensation.[1][]
-
The Functionalization Phase: O-alkylation or nucleophilic substitution yielding the final ethoxy derivative.[1][]
Phase I: The Maillard Core (Ring Formation)
The pyrazine nucleus is generated through the condensation of
Precursor Generation (Retro-Aldol Fragmentation)
Reducing sugars (Glucose/Fructose) undergo retro-aldol cleavage under thermal stress to form reactive dicarbonyls.[1][]
-
Key Intermediate: Pyruvaldehyde (2-oxopropanal) .[1][]
-
Mechanism:[1][][3][4][5][6] C3-C4 cleavage of glucose yields glyceraldehyde and pyruvaldehyde.[]
Strecker Degradation
Pyruvaldehyde reacts with amino acids (specifically Alanine or Glycine ) via the Strecker degradation pathway.[1][]
-
Step A: Nucleophilic attack of the amino group on the dicarbonyl.
-
Step B: Decarboxylation and deamination.[1][]
-
Yield: Aminoacetone (from Alanine) or 2-Aminoacetaldehyde (from Glycine).[1][]
Condensation to the Pyrazinone Scaffold
Unlike symmetric alkylpyrazines (which condense two identical aminoketones), the precursor for the ethoxy-derivative requires a condensation that yields a hydroxylated ring (tautomeric with pyrazinone).[]
-
Reactants: Pyruvaldehyde + Glycinamide (or equivalent ammonia source).[1][]
-
Pathway: Condensation leads to 2-hydroxy-3-methylpyrazine .[1][]
-
Tautomerism: This intermediate exists in equilibrium with 3-methyl-2(1H)-pyrazinone .[1][] This keto-enol tautomerism is the critical "handle" for the subsequent ethoxylation.[1][]
Phase II: The Ethoxylation Mechanism
The introduction of the ethoxy group is the rate-limiting step and differentiates this molecule from standard roasted flavor compounds.
Mechanism A: O-Alkylation of the Maillard Intermediate (Bio-mimetic)
In systems containing ethanol (e.g., fermented mashes or alcoholic extracts subjected to heat), the pyrazinone intermediate undergoes O-alkylation.
-
Condition: Acidic catalysis or high thermal energy.[1][]
-
Process: Protonation of the carbonyl oxygen of 3-methyl-2(1H)-pyrazinone renders the carbon susceptible to nucleophilic attack by ethanol, followed by dehydration.[1][]
-
Note: This pathway is kinetically slow in aqueous food systems but significant in alcoholic aging or synthetic reflux.[1][]
Mechanism B: Nucleophilic Aromatic Substitution (Synthetic/Industrial)
For high-purity synthesis (Drug/Flavor manufacturing), the Maillard scaffold is modified via halogenation.[1][]
-
Chlorination: 2-Hydroxy-3-methylpyrazine is treated with POCl
to yield 2-chloro-3-methylpyrazine .[]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Substitution: Reaction with Sodium Ethoxide (NaOEt) facilitates an S
Ar mechanism.[]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Driving Force: The strong nucleophile (EtO
) displaces the chloride leaving group.[]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Visualization: The Mechanistic Pathway
Figure 1: Pathway from Maillard precursors (Sugar/Amine) to the Pyrazinone scaffold, followed by Ethoxylation.[1][]
Experimental Protocols
Protocol A: Generation of the Pyrazinone Scaffold (Maillard Model)
Objective: Isolate the hydroxy-methylpyrazine core from primary precursors.[1][]
-
Reagents:
-
Procedure:
-
Validation: GC-MS analysis should reveal 2-hydroxy-3-methylpyrazine (often appearing as the tautomer) as a major peak.[1][]
Protocol B: Functionalization (Ethoxylation)
Objective: Convert the scaffold to 2-ethoxy-3-methylpyrazine.[1][] Note: This uses the industrial S
-
Precursor: 2-Chloro-3-methylpyrazine (synthesized from Protocol A product via POCl
treatment).[]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Reagents:
-
Sodium Ethoxide (21% wt in Ethanol)[1][]
-
Anhydrous Ethanol[]
-
-
Procedure:
-
Purification: Vacuum distillation (bp ~82°C at reduced pressure).
Analytical Characterization & Data
To validate the synthesis, compare experimental data against these standard parameters.
| Parameter | Specification | Diagnostic Notes |
| CAS Number | 32737-14-7 | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation.[1][][7] |
| Odor Profile | Nutty, Roasted, Earthy | Distinct "potato skin" note at high dilution.[] |
| Boiling Point | 181°C (at 760 mmHg) | |
| Density | 1.038 g/mL | Higher than alkylpyrazines due to oxygen.[1][] |
| MS (EI, 70eV) | m/z 138 (M+), 110, 81 | m/z 110 (Loss of ethene via McLafferty rearrangement) is the base peak diagnostic of ethoxypyrazines.[] |
| 1H NMR | The quartet at 4.4 ppm confirms the ethoxy methylene group. |
References
-
Hodge, J. E. (1953).[1][] Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry. Link[1][]
-
Rizzi, G. P. (1972).[1][] The formation of pyrazines in the Maillard reaction. Journal of Agricultural and Food Chemistry. Link[1][]
-
FEMA (Flavor and Extract Manufacturers Association) .[1][] FEMA 3569: 2-Ethoxy-3-methylpyrazine.[1][][7][8] The Good Scents Company Database.[1][] Link
-
Adams, A., et al. (2008).[1][] Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems. Journal of Agricultural and Food Chemistry. Link[1][]
-
PubChem Compound Summary . 2-Ethoxy-3-methylpyrazine (CID 122941).[1][] National Center for Biotechnology Information.[1][] Link
Sources
- 1. 2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. journals.asm.org [journals.asm.org]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
2-Ethoxy-3-methylpyrazine formation in roasted coffee beans
Topic: 2-Ethoxy-3-methylpyrazine Formation in Roasted Coffee Beans Content Type: Technical Whitepaper Audience: Senior Researchers & Application Scientists[1]
Executive Summary
2-Ethoxy-3-methylpyrazine (EMP-O) represents a potent, high-impact odorant contributing to the "roasted," "nutty," and "earthy" organoleptic profile of premium coffee.[1] While often overshadowed by its ubiquitous analog, 2-ethyl-3-methylpyrazine, the ethoxy variant possesses a distinct ether linkage that significantly alters its polarity, volatility, and odor threshold (approx. 0.1 ppb in water).[1]
This guide dissects the formation of 2-ethoxy-3-methylpyrazine not as a generic Maillard byproduct, but as a conditional metabolite dependent on the intersection of post-harvest fermentation (ethanol generation) and high-temperature roasting (radical recombination).[1] We present a mechanistic framework for its synthesis within the coffee matrix, analytical protocols for its isolation, and data structures for validation.
Part 1: Chemical Architecture & Sensory Relevance
1.1 Structural Distinction
The critical differentiator between the common ethyl pyrazine and the ethoxy variant is the oxygen bridge. This ether linkage is rare in standard Maillard kinetics without specific precursors.[1]
| Compound | Structure | Odor Character | Odor Threshold (ppb) | Origin in Coffee |
| 2-Ethyl-3-methylpyrazine | Alkyl-substituted | Roasty, Potato, Earthy | ~100 | Standard Maillard/Strecker |
| 2-Ethoxy-3-methylpyrazine | Alkoxy-substituted | Nutty, Toasted, Fruity nuance | ~0.1 - 2.0 | Conditional (Ethanol + Pyrazine) |
1.2 The "Ethanol Trigger" Hypothesis
Unlike alkylpyrazines, which form purely from amino acid/sugar degradation, alkoxypyrazines require an alcohol source . In coffee, this source is ethanol , generated during the wet-processing (fermentation) of green beans.
-
Hypothesis: High-fermentation coffees (e.g., prolonged tank fermentation) retain residual ethanol or ethoxy-precursors within the cellular matrix.[1] Upon roasting, these interact with pyrazine radicals to form EMP-O.[1]
Part 2: Mechanistic Pathways
The formation of 2-ethoxy-3-methylpyrazine follows a biphasic pathway: the generation of the pyrazine core followed by radical alkoxylation.[1]
2.1 Phase I: The Pyrazine Core (Maillard & Strecker)
The pyrazine ring assembles via the condensation of
2.2 Phase II: The Ethoxy-Functionalization
This is the rate-limiting step.[1] In the absence of halogens (used in synthetic chemistry), the formation of the C–O bond in the coffee matrix likely proceeds via Radical Cross-Coupling at roasting temperatures (>200°C).
-
Thermal Homolysis: Residual ethanol forms ethoxy radicals (
).[1] -
Radical Attack: The ethoxy radical attacks the pyrazine cation or radical intermediate.
-
Stabilization: Oxidation leads to the final aromatic 2-ethoxy-3-methylpyrazine.[1]
2.3 Pathway Visualization
Caption: Figure 1. Proposed formation pathway integrating Maillard-derived pyrazine cores with fermentation-derived ethanol via radical cross-coupling.[1]
Part 3: Experimental Validation Protocol
To confirm the "Ethanol Trigger" hypothesis, a self-validating model system is required.[1] This protocol isolates the variables (Ethanol vs. No Ethanol) to prove causality.
3.1 Model System Design
Objective: Synthesize EMP-O in a controlled lipid/aqueous matrix mimicking coffee beans.
Reagents:
-
D-Glucose (Carbon source)[1]
-
L-Alanine (Nitrogen source for methylpyrazine)[1]
-
Absolute Ethanol (The variable)
-
Sand/Cellulose (Inert matrix to simulate bean porosity)[1]
Protocol Steps:
-
Preparation:
-
Control Group: Mix 10 mmol Glucose + 10 mmol Alanine in 5g inert cellulose. Adjust pH to 5.5 (phosphate buffer).
-
Experimental Group: Add 5 mmol Ethanol to the mixture above.
-
-
Encapsulation: Seal mixtures in high-pressure stainless steel reaction vessels (to prevent volatile loss prior to reaction).
-
Thermal Treatment (Roasting Simulation):
-
Heat to 200°C for 20 minutes.
-
Cool immediately in an ice bath to quench radical reactions.[1]
-
-
Extraction (HS-SPME):
-
Transfer 1g of reacted powder to a headspace vial.
-
Equilibrate at 60°C for 30 mins.
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – optimal for low-MW volatiles.[1]
-
3.2 Analytical Detection (GC-MS)
-
Column: DB-Wax or SolGel-Wax (Polar columns separate pyrazines better than non-polar).[1]
-
MS Mode: SIM (Selected Ion Monitoring) is crucial due to low abundance.[1]
-
Target Ions:
-
Quantifier: m/z 138 (Molecular Ion)[1]
-
Qualifier: m/z 109 (Loss of ethyl group), m/z 42.
-
Part 4: Data Analysis & Interpretation
4.1 Expected Results Matrix
The following table illustrates the expected output if the ethanol hypothesis holds true.
| Parameter | Control (Glucose + Ala) | Experimental (Glucose + Ala + Ethanol ) | Interpretation |
| 2,5-Dimethylpyrazine | High Abundance | High Abundance | Standard Maillard product (Baseline).[1] |
| 2-Ethyl-3-methylpyrazine | Trace/Low | Moderate | Ethyl group derived from alanine side-reactions.[1] |
| 2-Ethoxy-3-methylpyrazine | Not Detected | Detected | Proof of Ethanol incorporation. |
| Sensory Descriptor | Corn/Potato | Nutty/Roasty/Fruity | Ethoxy group modifies odor profile.[1][2] |
4.2 Troubleshooting & Validation
-
False Positives: Ensure ethanol solvent used in GC cleaning does not contaminate the sample. Use deuterated ethanol (d5-ethanol) in the experimental group. If the product shifts mass (e.g., m/z 138
143), the mechanism is validated. -
Low Yield: Alkoxypyrazines are unstable at high pH.[1] Ensure the matrix remains slightly acidic (pH 5-6), mimicking natural coffee acidity.[1]
References
-
Formation of Pyrazines in Maillard Model Systems. Journal of Agricultural and Food Chemistry. [Link]
-
Odor Thresholds of Pyrazines in Water. ResearchGate / Chem Senses. [Link]
-
Analysis of Volatile Compounds in Coffee by SPME-GC-MS. National Institutes of Health (PMC). [Link][1]
-
2-Ethoxy-3-methylpyrazine Chemical Properties & Sensory Profile. The Good Scents Company. [Link]
-
Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry. [Link]
Sources
2-Ethoxy-3-methylpyrazine: Identification, Occurrence, and Formation in Natural Matrices
Executive Summary
2-Ethoxy-3-methylpyrazine is a high-potency volatile organic compound (VOC) belonging to the alkyl-alkoxypyrazine family. Characterized by an extremely low odor detection threshold (0.1–10 ppb in water), it imparts distinctive nutty, roasted, and earthy notes, often accompanied by fruity (pineapple-like) nuances. While historically overshadowed by its methoxy-analogs (e.g., 2-methoxy-3-isobutylpyrazine in bell peppers), recent high-resolution metabolomics have identified 2-ethoxy-3-methylpyrazine as a key odorant in fermented and thermally processed natural matrices, including roasted highland barley (Tsamba), vine tea, and coffee.
This guide details the chemical identification, natural occurrence, and proposed formation pathways of this compound, serving as a technical resource for flavor chemists and drug development professionals.
Part 1: Chemical Profile & Sensory Properties
The structural uniqueness of 2-ethoxy-3-methylpyrazine lies in the ethoxy substitution at the C2 position. Unlike the ubiquitous methoxypyrazines derived directly from enzymatic methylation, the ethoxy group suggests a biosynthetic or chemical link to ethanol availability, often pointing toward fermentation or specific metabolic conditions.
Physicochemical Data
| Property | Value | Notes |
| CAS Number | 32737-14-7 | Mixture of isomers often cited in commercial catalogs. |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| Odor Threshold | ~0.8 ppb (water) | Highly potent; detection depends on matrix. |
| LogP | ~1.82 | Moderate lipophilicity; binds to fat matrices. |
| Odor Descriptors | Roasted nut, hazelnut, earth, pineapple, metallic (at high conc). |
Part 2: Discovery and Identification in Nature
The discovery of 2-ethoxy-3-methylpyrazine in nature is relatively recent, driven by advances in Gas Chromatography-Olfactometry (GC-O) and Molecular Sensory Science . Unlike methoxypyrazines, which are primary metabolites in plants like Capsicum annuum, the ethoxy-analogs are frequently associated with post-harvest processing (fermentation, roasting).
Roasted Highland Barley (Tsamba)
In the analysis of Tsamba, a traditional staple food, 2-ethoxy-3-methylpyrazine was identified as a critical flavor contributor.
-
Context: Detected during the roasting of highland barley.
-
Significance: It functions synergistically with 2-ethyl-3,5-dimethylpyrazine to create the characteristic "roasted grain" aroma. Its presence confirms that thermal processing of cereal grains can generate ethoxy-substituted heterocycles, likely through the interaction of Maillard reaction intermediates with trace ethanol or ethoxy-donors.
Fermented Tea (Ampelopsis grossedentata & Black Tea)
Recent metabolomic studies on Vine Tea and Black Tea fermentation have isolated this compound.
-
Vine Tea: The "yellowing" process (a specific oxidation/fermentation step) significantly increases the concentration of 2-ethoxy-3-methylpyrazine.
-
Microbial Influence: In black tea fermentation involving Hanseniaspora uvarum and Bacillus amyloliquefaciens, this pyrazine was flagged as a differential metabolite.
-
Implication: The correlation with microbial activity suggests that ethanol produced during fermentation may react with pyrazine precursors (hydroxypyrazines) to form the ethoxy ether.
Coffee and Cocoa
While often used as a synthetic "nature-identical" flavor in coffee replicas, endogenous detection in roasted coffee brews has been reported.
-
Matrix: Roasted coffee beans.
-
Role: Enhances the nutty/earthy base notes. The high temperature of roasting facilitates the alkylation of the pyrazine ring.
Fruit Volatiles (Tomato & Plum)
Surprisingly, it has been identified in the volatile profile of cherry tomatoes and plum fruits.
-
Sensory Contribution: Contributes to the "hazelnut-like" and "earthy" background notes that add complexity to the fruit flavor, distinguishing it from purely ester-driven profiles.
Part 3: Formation Mechanisms
The formation of 2-ethoxy-3-methylpyrazine is distinct from the enzymatic pathway of 2-methoxy-3-isobutylpyrazine (IBMP). While IBMP is formed via S-adenosyl-methionine (SAM) dependent O-methyltransferases (e.g., VvOMT3 in grapes), the ethoxy analog likely follows a Chemical/Biochemical Hybrid Pathway .
Proposed Pathway: The "Ethanol-Participatory" Mechanism
The presence of the ethoxy group strongly implies the participation of ethanol, which is abundant in fermentation and some fruit maturation processes.
-
Precursor Formation: Amino acids (Alanine/Glycine) and sugars react via the Maillard reaction or microbial metabolism to form 2-hydroxy-3-methylpyrazine .
-
Etherification: In the presence of ethanol (from fermentation) and heat (roasting) or enzymatic catalysis, the hydroxyl group undergoes O-alkylation to form the ethoxy ether.
Figure 1: Proposed formation pathway illustrating the convergence of Maillard reaction products and ethanol to form 2-ethoxy-3-methylpyrazine.
Part 4: Analytical Methodology
Detecting 2-ethoxy-3-methylpyrazine requires rigorous extraction and separation protocols due to its low concentration and the complexity of the matrices (e.g., coffee, tea).
Protocol: Identification in Complex Matrices
Step 1: Extraction (SAFE or SPME)[1]
-
Solvent Assisted Flavor Evaporation (SAFE): Preferred for high-fat matrices (coffee/cocoa) to avoid artifact formation.
-
Protocol: Distill the solvent extract under high vacuum (10⁻⁴ mbar) at 40°C.
-
-
Headspace-SPME: Preferred for fruit/tea volatiles.
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) covers the wide polarity range.
-
Condition: Incubate sample at 50°C for 30 min; desorption at 250°C.
-
Step 2: Separation (GC-MS/O)
-
Column: Polar column (e.g., DB-Wax or SolGel-Wax) is essential to separate pyrazines from co-eluting terpenes.
-
Olfactometry (GC-O): Critical for confirmation. The human nose acts as the detector.
-
Validation: The peak at the specific Retention Index (RI ~1060-1080 on Wax) must correlate with a "roasted/nutty" odor event.
-
Step 3: Quantitation (SIDA)
-
Stable Isotope Dilution Assay (SIDA): Use isotopically labeled standard (e.g., [²H₃]-2-methoxy-3-methylpyrazine as a surrogate if the ethoxy analog is unavailable, though specific synthesis of deuterated 2-ethoxy-3-methylpyrazine is recommended for precision).
Figure 2: Analytical workflow for the rigorous identification of trace ethoxypyrazines.
References
-
Zhang, W., et al. (2023). "The nonvolatile and volatile substances changes based on non-target metabonomics reveals the formation mechanism of Tsamba flavor." Food Research International. Link
-
Liao, S., et al. (2025). "Study on the influence of microorganisms on the flavor of black tea." LWT - Food Science and Technology. Link
-
Liu, M.Y., et al. (2019). "Widely targeted metabolomic analysis reveals effects of yellowing process time on the flavor of vine tea." Food Chemistry. Link
-
Cheng, G., et al. (2020). "Comparing the Flavor Characteristics of 71 Tomato Accessions." Frontiers in Plant Science. Link
-
Baghdad Science Journal. (2026). "Roasting-Dependent Changes in Antioxidant Activity and Metabolite Profiles of Coffea liberica." Link
-
BenchChem. (2025). "2-Ethoxy-3-methylpyrazine: Technical Profile and Synthesis." Link
Sources
Precursors for 2-Ethoxy-3-methylpyrazine formation in thermal processing
An In-Depth Technical Guide on the Precursors and Formation Mechanisms of 2-Ethoxy-3-methylpyrazine
Executive Summary
2-Ethoxy-3-methylpyrazine (EMP) (CAS: 32737-14-7) is a potent heterocyclic flavorant characterized by nutty, roasted, and earthy sensory attributes.[1] While alkylpyrazines are ubiquitous byproducts of the Maillard reaction, alkoxypyrazines like EMP represent a more chemically specific subclass requiring a distinct etherification step. This guide delineates the critical precursors—specifically the interplay between amino acid degradation products and ethanol—and the thermal pathways required to synthesize EMP in complex matrices. It serves as a blueprint for researchers aiming to modulate EMP yield in food systems or synthetic applications.
Chemical Identity & Sensory Profile
Before dissecting the formation pathways, it is critical to establish the target molecule's physicochemical baseline.
| Parameter | Specification |
| IUPAC Name | 2-Ethoxy-3-methylpyrazine |
| CAS Number | 32737-14-7 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Sensory Threshold | Low ppb range (High potency) |
| Descriptors | Roasted hazelnut, earthy, vegetative, coffee-like |
| Key Structural Feature | Pyrazine ring with vicinal methyl and ethoxy substituents |
Core Precursors
The formation of EMP in thermal processing is not a single-step reaction but a convergence of two distinct chemical streams: the generation of the nitrogenous ring (the pyrazinone core) and the subsequent O-alkylation.
A. Primary Precursors (Ring Formation)
The pyrazine nucleus is derived from the condensation of
-
L-Alanine: The essential donor of the methyl group and one nitrogen atom. Alanine undergoes Strecker degradation to yield acetaldehyde and 2-aminopropanal (or aminoacetone via alternative pathways).
-
Glycine: Often acts as the second nitrogen source, facilitating the formation of the unsubstituted side of the ring.
-
Reducing Sugars (Glucose/Fructose): These degrade into
-dicarbonyls such as Glyoxal and Methylglyoxal (Pyruvaldehyde), which act as the carbon skeleton scaffolds.
B. Secondary Precursor (Etherification)
-
Ethanol: The source of the ethoxy group. Unlike alkylpyrazines, where the side chain is formed via C-C bond formation (often involving aldehydes), EMP requires the formation of a C-O bond. Ethanol acts as the nucleophile in this thermal substitution.
C. The Critical Intermediate
-
2-Hydroxy-3-methylpyrazine (2-Methyl-3(1H)-pyrazinone): This is the obligate intermediate. The "ethoxy" group is not formed de novo during ring closure but is added to this hydroxylated precursor.
Mechanistic Pathways
The formation of EMP follows a "Ring-First, Ether-Second" logic in thermal processing.
Phase 1: Formation of the Pyrazinone Core
In a Maillard system (e.g., roasting coffee or cocoa), amino acids and sugars react to form the intermediate 2-hydroxy-3-methylpyrazine .
-
Step 1.1: Strecker degradation of Alanine produces acetaldehyde and ammonia/nitrogenous intermediates.
-
Step 1.2: Condensation of Alaninamide (derived from Alanine) with Glyoxal (from sugar fragmentation) yields the cyclic intermediate.
-
Step 1.3: Tautomerization stabilizes the structure into 2-hydroxy-3-methylpyrazine.
Phase 2: Thermal O-Ethylation
This is the differentiating step for EMP.
-
Mechanism: Under thermal conditions (and often acidic pH, common in fermented/roasted matrices), the hydroxyl group of the pyrazinone undergoes etherification with ethanol.
-
Reaction: 2-Hydroxy-3-methylpyrazine + Ethanol (+ Heat/H+) -> 2-Ethoxy-3-methylpyrazine + H2O
-
Note: In synthetic chemistry, this is often achieved via a chloropyrazine intermediate (Nucleophilic Aromatic Substitution), but in food/thermal processing, it is a direct condensation or acid-catalyzed etherification.
Visualizing the Pathway
The following diagram illustrates the convergence of precursors into EMP.
Caption: Convergence of Maillard-derived pyrazinone precursors and ethanol to form 2-Ethoxy-3-methylpyrazine.
Experimental Validation Protocol
To validate these precursors in a controlled setting, the following model system protocol is recommended. This setup isolates the variables to confirm the necessity of both the pyrazinone precursor and ethanol.
Protocol: Thermal Generation Model System
Objective: Quantify EMP formation yield from defined precursor mixes.
Materials:
-
Precursor Mix A: L-Alanine (0.1 M) + Glyoxal (0.1 M) + Ethanol (5% v/v).
-
Precursor Mix B: 2-Hydroxy-3-methylpyrazine (0.05 M) + Ethanol (5% v/v).
-
Control: Precursor Mix B without Ethanol (replaced with water).
-
Matrix: Phosphate buffer (0.1 M, pH 5.0) or Propylene Glycol (to simulate high-heat roasting).
Workflow:
-
Preparation: Dissolve reactants in the chosen matrix in 20mL headspace vials.
-
Thermal Treatment: Seal vials and heat in an oil bath at 120°C for 60 minutes . (Simulates roasting/thermal processing).
-
Extraction: Cool vials to room temperature.
-
Analysis: Use Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
-
Fiber: DVB/CAR/PDMS (optimal for volatiles).
-
GC Column: DB-Wax or equivalent polar column.
-
-
Quantification: Use an internal standard (e.g., 2-methoxypyrazine) to calculate yield.
Data Interpretation
| Reaction System | Expected EMP Yield | Mechanistic Insight |
| Alanine + Glyoxal + Ethanol | Low/Moderate | Confirms de novo formation requires multi-step Strecker/Condensation. |
| 2-Hydroxy-3-methylpyrazine + Ethanol | High | Confirms the "Pyrazinone + Ethanol" direct etherification pathway.[2] |
| Alanine + Glyoxal (No Ethanol) | None | Validates that the ethoxy group must come from an exogenous ethyl source. |
Industrial Synthesis (Reference Standard)
For drug development professionals or flavor chemists requiring high-purity standards, the thermal method is inefficient. The standard chemical synthesis ("The Chloro-Route") is used for scaling.
-
Step 1: Reaction of 2-hydroxy-3-methylpyrazine with POCl₃
2-Chloro-3-methylpyrazine . -
Step 2: Nucleophilic substitution with Sodium Ethoxide (NaOEt) in Ethanol.
-
Reaction: 2-Cl-3-Me-Pyrazine + NaOEt -> 2-Ethoxy-3-methylpyrazine + NaCl
This route confirms the structure but differs from the in-situ thermal formation found in food processing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122941, 2-Ethoxy-3-methylpyrazine. Retrieved from [Link]
-
The Good Scents Company (2024). 2-ethoxy-3-methylpyrazine Flavor and Fragrance Information. Retrieved from [Link]
-
NIST Chemistry WebBook (2024). 2-Ethoxy-3-methylpyrazine Mass Spectrum and Gas Chromatography Data. Retrieved from [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation. (Context: General mechanisms of alkyl/alkoxypyrazine formation). Retrieved from [Link]
-
Adams, A., & Kimpe, N. (2006). Chemistry of 2-Acetyl-1-pyrroline, 6-Acetyl-1,2,3,4-tetrahydropyridine, 2-Acetyl-2-thiazoline, and 5-Acetyl-2,3-dihydro-4H-1,4-thiazine: Approaches to Their Synthesis and Formation Mechanism. (Context: Maillard reaction kinetics relevant to heterocyclic formation). Retrieved from [Link]
Sources
Technical Guide: Spectroscopic Profiling of 2-Ethoxy-3-methylpyrazine (FEMA 3569)
[1]
Executive Summary & Compound Profile
2-Ethoxy-3-methylpyrazine (CAS: 32737-14-7) is a high-impact heteroaromatic flavorant known for its roasted, nutty, and earthy organoleptic properties.[1][2] It is a critical marker in the quality control of processed foods (coffee, nuts) and a target analyte in fermentation studies.
This guide provides a definitive reference for the structural validation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 2-Ethoxy-3-methylpyrazine |
| CAS Number | 32737-14-7 |
| FEMA Number | 3569 |
| Molecular Formula | |
| Molecular Weight | 138.17 g/mol |
| Physical State | Colorless to pale yellow liquid |
Structural Visualization
The following diagram illustrates the core connectivity and functional groups responsible for the spectroscopic signals described in this guide.
Figure 1: Structural connectivity and corresponding NMR chemical shift environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary method for establishing isomeric purity (distinguishing from 2-ethoxy-5-methylpyrazine or 2-ethoxy-6-methylpyrazine).[1]
Experimental Protocol: H NMR Preparation
-
Solvent: Deuterated Chloroform (
) is the standard solvent.[1] -
Concentration: Dissolve 10–20 mg of analyte in 0.6 mL of
. -
Acquisition: Standard proton pulse sequence (zg30), 16 scans minimum.[1]
H NMR Data (400 MHz, )
The spectrum is characterized by a distinct ethoxy pattern (quartet + triplet) and a singlet for the ring methyl.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.80 – 8.00 | Doublet / Broad Singlet | 2H | C5-H, C6-H | Aromatic protons on the pyrazine ring.[1] The electron-donating ethoxy group shields C3/C5 positions relative to unsubstituted pyrazine.[1] |
| 4.35 – 4.45 | Quartet ( | 2H | Deshielded by the adjacent oxygen atom.[1] The quartet arises from coupling with the terminal methyl.[1] | |
| 2.45 – 2.55 | Singlet | 3H | Ring- | Methyl group attached directly to the aromatic ring (C3).[1] No adjacent protons, hence a singlet. |
| 1.35 – 1.45 | Triplet ( | 3H | Terminal methyl of the ethoxy group.[1] Shielded aliphatic environment. |
C NMR Data (100 MHz, )
Mass Spectrometry (MS)
Electron Ionization (EI) MS provides the molecular fingerprint.[1] For ethoxy-pyrazines, the fragmentation pattern is distinct due to the potential for McLafferty rearrangements involving the ethoxy side chain.[1]
Fragmentation Pathway
The following diagram details the logical fragmentation steps observed in the mass spectrum.
Figure 2: Primary fragmentation pathways in Electron Ionization (70 eV) MS.[1]
Key Diagnostic Ions
| m/z | Identity | Interpretation |
| 138 | Molecular ion.[1] Confirms molecular weight of 138.[1][4][5]17. | |
| 110 | Loss of ethylene ( | |
| 109 | Loss of ethyl radical ( | |
| 43 | Common low-mass fragment in acetyl/methyl substituted systems.[1] |
Infrared (IR) Spectroscopy
IR analysis confirms the functional groups.[1] The spectrum is dominated by the pyrazine ring stretches and the ether linkage.[1]
Experimental Protocol: ATR-FTIR
Major Absorption Bands
| Wavenumber ( | Assignment | Description |
| 3050 – 3010 | C-H Stretch (Aromatic) | Weak intensity.[1] Characteristic of heteroaromatic rings. |
| 2980 – 2870 | C-H Stretch (Aliphatic) | Medium intensity.[1] Methyl and methylene groups of the ethoxy/methyl side chains.[1] |
| 1580 – 1520 | C=N / C=C Stretch | Diagnostic. Pyrazine ring skeletal vibrations. |
| 1250 – 1050 | C-O-C Stretch | Strong intensity.[1] Asymmetric stretching of the aryl-alkyl ether linkage.[1] |
References
-
NIST Mass Spectrometry Data Center. (2014).[1][6] 2-Ethoxy-3-methylpyrazine Mass Spectrum. National Institute of Standards and Technology.[1] [Link][1]
-
FEMA. (2002).[1][7][8] The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. [Link]
-
PubChem. (2025).[1] 2-Methoxy-3-methylpyrazine (Analogous NMR Data). National Center for Biotechnology Information.[1] [Link]
- Mihara, S., & Masuda, H. (1988). Structure-odor relationships for disubstituted pyrazines. Journal of Agricultural and Food Chemistry.
Sources
- 1. 2-Ethoxy-3-methylpyrazine [webbook.nist.gov]
- 2. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 2-Ethoxy-3-methylpyrazine | TargetMol [targetmol.com]
- 5. 2-Ethoxy-3-methylpyrazine [webbook.nist.gov]
- 6. 2-Ethoxy-3-methylpyrazine [webbook.nist.gov]
- 7. femaflavor.org [femaflavor.org]
- 8. femaflavor.org [femaflavor.org]
Thermophysical Properties of 2-Ethoxy-3-methylpyrazine: A Technical Characterization Guide
The following technical guide details the thermophysical and chemical profile of 2-Ethoxy-3-methylpyrazine. It is designed for researchers in pharmaceutical formulation, flavor chemistry, and process engineering who require rigorous data and validation protocols.[1]
Executive Summary
2-Ethoxy-3-methylpyrazine (CAS: 32737-14-7) is a substituted pyrazine derivative predominantly utilized in the flavor and fragrance industry for its robust nutty and roasted sensory profile (FEMA 3569).[1][2][3][4][5][6] While its organoleptic properties are well-documented, its thermophysical profile—critical for process scaling, formulation stability, and potential pharmaceutical intermediate applications—often suffers from database inconsistencies.[1][3]
This guide consolidates verified experimental data with ab initio estimates where gaps exist. It further provides standardized protocols for the empirical determination of viscosity and vapor pressure, ensuring that researchers can generate self-validating data sets for regulatory or development purposes.[1]
Molecular Identity & Structural Analysis
Before thermophysical characterization, the molecular identity must be unequivocally established to rule out isomeric impurities (e.g., 2-ethoxy-5-methylpyrazine or 2-ethoxy-6-methylpyrazine) which significantly alter boiling points and density.[1][3]
| Parameter | Specification |
| IUPAC Name | 2-Ethoxy-3-methylpyrazine |
| CAS Registry Number | 32737-14-7 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| SMILES | CCOC1=NC=CN=C1C |
| Structural Class | Alkyl-alkoxy pyrazine |
| Key Impurities | 2-Ethoxy-5-methylpyrazine (Isomer), Ethanol (Solvent residue) |
Purity Validation Workflow
Reliable thermophysical data requires a purity of >98.0% (GC).[1] Isomeric mixtures are common in commercial supplies; therefore, a high-resolution GC-MS protocol is mandatory before physical testing.[1][3]
Figure 1: Purification and validation logic to ensure sample integrity before thermophysical measurement.
Fundamental Thermophysical Properties
The following data points represent a synthesis of literature values and commercial specifications. Note the discrepancy in melting point data found in some databases; this guide prioritizes the physical state observed in standard laboratory conditions.
Phase & Volumetric Data[1][3]
| Property | Value / Range | Conditions | Confidence Level |
| Physical State | Clear Liquid | 20 °C, 1 atm | High (Experimental) |
| Density ( | 1.035 – 1.039 g/mL | 20 °C | High (Lit.[1][3][5][7] Consensus) |
| Refractive Index ( | 1.493 – 1.497 | 20 °C | High (Experimental) |
| Boiling Point (Standard) | 181 °C (est.) | 760 mmHg | Medium (Predicted) |
| Boiling Point (Reduced) | 88 – 90 °C | 48 Torr | High (Experimental) |
| Flash Point | 65.6 °C (150 °F) | Closed Cup | High (Safety Data) |
| LogP (Octanol/Water) | 1.82 | 25 °C | High (Experimental) |
| Water Solubility | ~2378 mg/L | 25 °C | Medium (Calculated) |
Technical Note on Melting Point: Several aggregated databases list a melting point of 82–84 °C.[1] This is likely erroneous or refers to a specific salt derivative (e.g., picrate). Commercial samples are liquids at room temperature with a freezing point likely below 10 °C. Researchers should treat the material as a supercoolable liquid and verify the freezing point via DSC if low-temperature storage is required.[1][3]
Experimental Protocols for Data Generation
When literature values are insufficient (e.g., temperature-dependent viscosity), the following protocols provide a self-validating framework for generating high-quality data.
Protocol A: Precision Density & Viscosity Measurement
Objective: Determine the kinematic viscosity (
Equipment:
-
Oscillating U-tube Density Meter (e.g., Anton Paar DMA 4500).[1]
-
Rolling-ball Viscometer (e.g., Anton Paar Lovis 2000) or Capillary Viscometer (Ubbelohde).[1]
Methodology:
-
Calibration: Calibrate density meter with ultra-pure water and dry air at 20.00 °C.
-
Sample Loading: Inject 2-Ethoxy-3-methylpyrazine using a Luer-lock glass syringe. Ensure no microbubbles are present (visual check via camera).[1]
-
Equilibration: Allow thermal equilibrium for 300 seconds at each temperature step (20, 30, 40, 50, 60 °C).
-
Measurement: Record density (
) to 4 decimal places. -
Viscosity Calculation: If using a rolling ball viscometer, dynamic viscosity (
) is calculated via: Where is the calibration constant and is the rolling time.[1]
Protocol B: Vapor Pressure Determination (Static Method)
Objective: Construct the Vapor Pressure curve to determine Enthalpy of Vaporization (
Logic:
The relationship between vapor pressure (
Figure 2: Thermodynamic workflow for deriving enthalpy of vaporization from experimental pressure data.
Procedure:
-
Use an isoteniscope or a dynamic ebulliometer.[1]
-
Degas the sample thoroughly (freeze-pump-thaw cycles) to remove dissolved air, which causes significant errors.[1][3]
-
Measure boiling temperature at controlled pressures (e.g., 100, 50, 20, 10 Torr).
-
Fit data to the Antoine Equation:
[1]
Applications & Handling
Stability & Storage[1][3][4]
-
Oxidation Sensitivity: Alkyl pyrazines can undergo N-oxidation or side-chain oxidation over time.[1][3] Store under inert gas (Nitrogen/Argon).
-
Hygroscopicity: Moderate.[1] Keep containers tightly sealed to prevent moisture uptake, which alters refractive index and density.[1]
-
Container Material: Borosilicate glass or Stainless Steel (316L).[1] Avoid low-density polyethylene (LDPE) for long-term storage as pyrazines can permeate plastics.[1][3]
Safety Profile
-
GHS Classification: Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3.[1]
-
PPE: Nitrile gloves are recommended.[1] Vapor is irritating; handle in a fume hood.[1]
-
Flash Point: 65.6 °C.[1][4] This classifies it as a Combustible Liquid (Class IIIA) .[1] It is not flammable at standard room temperature but poses a risk if heated during processing.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122941, 2-Ethoxy-3-methylpyrazine.[1][3] Retrieved from [Link][1]
-
The Good Scents Company (2024). 2-ethoxy-3-methylpyrazine (CAS 32737-14-7) Material Safety & Properties.[1][3] Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. 2-Ethoxy-3-methylpyrazine Spectrum & Retention Indices. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: Pyrazine, 2-ethoxy-3-methyl-.[1][3][5] Retrieved from [Link][1]
Sources
- 1. 2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethoxy-3-methylpyrazine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Showing Compound 2-Ethoxy-3-methylpyrazine (FDB008534) - FooDB [foodb.ca]
- 4. innospk.com [innospk.com]
- 5. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]
- 6. 2-Ethoxy-3-methylpyrazine | 32737-14-7 [chemicalbook.com]
- 7. 2-ethoxy-3-ethyl pyrazine, 35243-43-7 [thegoodscentscompany.com]
An In-depth Technical Guide to the Solubility of 2-Ethoxy-3-methylpyrazine
This guide provides a comprehensive technical overview of the solubility of 2-ethoxy-3-methylpyrazine, a key aroma compound found in various food products, lending nutty, roasted, and earthy notes.[1][2] Intended for researchers, scientists, and professionals in drug development and food science, this document delves into the theoretical underpinnings of its solubility, offers a detailed experimental protocol for its determination, and discusses its expected behavior in a range of common laboratory solvents.
Introduction to 2-Ethoxy-3-methylpyrazine
2-Ethoxy-3-methylpyrazine (CAS No: 32737-14-7) is a heterocyclic aromatic compound with the molecular formula C₇H₁₀N₂O.[3][4] Its structure, featuring a pyrazine ring with ethoxy and methyl substituents, dictates its physicochemical properties and, consequently, its solubility in various media. Understanding its solubility is paramount for its effective application in flavor formulations, analytical method development, and potentially in novel delivery systems. This guide will provide the foundational knowledge and practical tools to empower researchers in their work with this important flavor compound.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-ethoxy-3-methylpyrazine is essential for predicting and explaining its solubility. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 138.17 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [2][3][5] |
| Boiling Point | 88-90 °C at 48 Torr; 181.3 ± 35.0 °C at 760 mmHg | [3] |
| Melting Point | 82-84 °C | [3] |
| Density | Approximately 1.0 ± 0.1 g/cm³ | [3] |
| Flash Point | 65.6 ± 0.0 °C | [3] |
| logP (o/w) | 1.82 | [2][4] |
| Water Solubility (estimated) | 2378 mg/L @ 25 °C | [2] |
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (2-ethoxy-3-methylpyrazine) and the solvent. The key factors influencing the solubility of this pyrazine derivative are its polarity, hydrogen bonding capability, and the thermodynamics of the dissolution process.
The pyrazine ring, with its two nitrogen atoms, imparts a degree of polarity to the molecule. This allows for dipole-dipole interactions with polar solvents. The ethoxy group can act as a hydrogen bond acceptor, further enhancing its interaction with protic solvents like water and alcohols. However, the presence of the nonpolar methyl group and the overall aromatic character of the ring system contribute to its solubility in less polar organic solvents.
The dissolution process can be understood from a thermodynamic perspective, where the change in Gibbs free energy (ΔG) of solution must be negative for dissolution to be spontaneous. This is governed by the enthalpy (ΔH) and entropy (ΔS) of solution (ΔG = ΔH - TΔS). For many organic compounds, the dissolution process is endothermic (positive ΔH), meaning that the entropy of solution must be sufficiently positive to overcome the unfavorable enthalpy change.
Caption: Factors influencing the solubility of 2-ethoxy-3-methylpyrazine.
Expected Solubility in Different Solvents: A Comparative Analysis
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The estimated water solubility of 2-ethoxy-3-methylpyrazine is around 2378 mg/L. We can expect good solubility in alcohols like ethanol and methanol due to the ability of the pyrazine nitrogens and the ethoxy group to form hydrogen bonds with the solvent molecules.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents are polar but do not have hydrogen-donating capabilities. The polarity of the pyrazine ring should allow for favorable dipole-dipole interactions, leading to moderate to good solubility in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the nonpolar methyl group and the aromatic ring, some solubility in nonpolar solvents is expected. However, the polar nature of the pyrazine moiety and the ethoxy group will likely limit its solubility in highly nonpolar solvents like hexane. Toluene, with its aromatic character, may show slightly better solvating power than hexane.
It is crucial to emphasize that this is a qualitative prediction. For quantitative and definitive solubility data, experimental determination is necessary, following a robust protocol as detailed in the next section.
Experimental Protocol for Solubility Determination
The following section outlines a detailed, self-validating protocol for the experimental determination of the solubility of 2-ethoxy-3-methylpyrazine using the reliable shake-flask method with quantification by High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials and Equipment
-
2-Ethoxy-3-methylpyrazine (purity ≥98%)
-
Solvents (HPLC grade): Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Hexane, Toluene, DMSO
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature incubator or water bath
-
Syringe filters (0.22 µm, compatible with the respective solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-ethoxy-3-methylpyrazine to a series of glass vials, each containing a known volume (e.g., 5 mL) of the respective solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the time to reach a constant concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Sample Dilution:
-
Accurately dilute the filtered sample with the respective solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of 2-ethoxy-3-methylpyrazine of known concentrations in each solvent to construct a calibration curve.
-
Inject the prepared samples and standards onto the HPLC system. A typical starting condition could be a mobile phase of acetonitrile and water with UV detection at a wavelength where the compound has significant absorbance (to be determined by UV scan).
-
-
Quantification and Data Analysis:
-
Integrate the peak area of 2-ethoxy-3-methylpyrazine in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Conclusion
This technical guide has provided a comprehensive overview of the solubility of 2-ethoxy-3-methylpyrazine, a significant flavor compound. While a lack of extensive experimental data in the public domain necessitates a comparative approach to predicting its solubility in various organic solvents, the fundamental principles governing its dissolution behavior are well-understood. The detailed experimental protocol provided herein offers a robust framework for researchers to determine the precise solubility of this compound in their specific solvent systems of interest, thereby facilitating its effective application in research and development.
References
-
Exploring 2-Ethoxy-3-Methylpyrazine: A Key Flavor and Fragrance Intermediate. (n.d.). Retrieved from [Link]
-
methyl ethoxypyrazine, 65504-94-1. (n.d.). The Good Scents Company. Retrieved from [Link]
-
2-ethoxy-3-ethyl pyrazine, 35243-43-7. (n.d.). The Good Scents Company. Retrieved from [Link]
-
2-methyl-3-ethoxypyrazine 2-ethoxy-3-methylpyrazine. (n.d.). The Good Scents Company. Retrieved from [Link]
-
2-METHOXY-3-METHYLPYRAZINE NATURAL EU BESTALLY. (n.d.). Ventos. Retrieved from [Link]
-
Chemical Properties of 2-Ethoxy-3-methylpyrazine (CAS 32737-14-7). (n.d.). Cheméo. Retrieved from [Link]
-
2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941. (n.d.). PubChem. Retrieved from [Link]
-
2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457. (n.d.). PubChem. Retrieved from [Link]
- Pyrazine derivatives. (1967). Google Patents.
-
RIFM fragrance ingredient safety assessment, 2-methoxy-3-methylpyrazine, CAS Registry Number 2847-30-5. (2025). Request PDF. Retrieved from [Link]
-
2-Methoxy-3-methylpyrazine | C6H8N2O | CID 17898. (n.d.). PubChem. Retrieved from [Link]
-
2-ethyl-3-methoxypyrazine pyrazine, 2-methoxy-3-ethyl. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Flavor Bites: 2-Methoxy-3-methylpyrazine. (2019). Perfumer & Flavorist. Retrieved from [Link]
Sources
- 1. 2-Ethoxy-3-methylpyrazine | TargetMol [targetmol.com]
- 2. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]
- 3. innospk.com [innospk.com]
- 4. 2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethoxy-3-methylpyrazine | 32737-14-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Quantum Chemical Profiling of 2-Ethoxy-3-methylpyrazine: A Computational Guide
Part 1: Executive Summary & Chemical Context
Target Molecule: 2-Ethoxy-3-methylpyrazine
CAS: 32737-14-7
Molecular Formula: C
In the domain of flavor chemistry and medicinal intermediate synthesis, 2-Ethoxy-3-methylpyrazine represents a critical structural motif.[4] Unlike simple alkylpyrazines, the introduction of the ethoxy group creates a distinct electronic asymmetry and introduces significant conformational flexibility.
This guide provides a rigorous, self-validating computational framework for characterizing this molecule. It moves beyond standard "black-box" calculations, focusing on the causal link between the ethoxy-group rotation, electronic distribution, and spectroscopic signatures. The protocols below utilize Density Functional Theory (DFT) to predict stability, reactivity, and spectral properties with high fidelity.
Part 2: Computational Methodology (The Engine Room)
To ensure Scientific Integrity , we employ a tiered computational approach. The choice of functional and basis set is not arbitrary; it is selected to balance the description of the aromatic pyrazine core with the dispersion forces governing the flexible ethoxy tail.
Recommended Level of Theory
| Component | Selection | Rationale (Causality) |
| Functional | Standard B3LYP often fails to capture weak dispersion interactions between the ethoxy chain and the ring. | |
| Basis Set | 6-311++G(d,p) | The "++" diffuse functions are critical for describing the lone pairs on the Pyrazine Nitrogens and Ether Oxygen. The "(d,p)" polarization functions allow for accurate orbital distortion during bond rotation. |
| Solvation | IEFPCM | Implicit solvation (Integral Equation Formalism Polarizable Continuum Model). Solvent: Ethanol ( |
| Grid | UltraFine | A dense integration grid (99,590) is required to eliminate numerical noise in the Potential Energy Surface (PES) scan. |
The Self-Validating Optimization Loop
Trustworthiness in computational chemistry relies on convergence. The following workflow ensures that the generated geometry is a true minimum, not a saddle point.
Figure 1: The Self-Consistent Field (SCF) and Geometry Optimization workflow. The "Imaginary Check" is the critical self-validation step to ensure the structure is a true minimum.
Part 3: Conformational Landscape
The physicochemical properties of 2-Ethoxy-3-methylpyrazine are dictated by the orientation of the ethoxy group.
The Critical Dihedrals
Two dihedral angles must be scanned to find the global minimum:
-
(C2-O-CH
-CH ): Controls the ethyl tail orientation. -
(N1-C2-O-CH
): Controls the ether oxygen orientation relative to the pyrazine ring.
Protocol: Potential Energy Surface (PES) Scan
-
Setup: Perform a "Relaxed Scan" in 10° increments for
(0° to 360°). -
Expectation: You will observe two minima:
-
Syn-planar (0°): The ethyl group leans toward the Methyl group (steric clash possible).
-
Anti-planar (180°): The ethyl group points away, likely the Global Minimum .
-
-
Validation: Calculate the Boltzmann distribution at 298K. If the energy difference
kcal/mol, the population is >98% anti-planar, and you may proceed using only that conformer.
Part 4: Electronic Structure & Reactivity
For drug development and stability analysis, the electronic distribution offers key insights.
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Located primarily on the Pyrazine ring nitrogens and the Ether oxygen lone pairs. High energy implies susceptibility to electrophilic attack (e.g., oxidation).
-
LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the
-system of the pyrazine ring. Low energy implies susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding non-covalent interaction predictions (docking).
| Region | Color Code | Chemical Feature | Interaction Potential |
| Red | Negative Potential | Pyrazine Nitrogens (N1, N4) & Ether Oxygen | H-Bond Acceptor / Metal Chelation |
| Blue | Positive Potential | Methyl Hydrogens & Ring Protons | H-Bond Donor / Steric Repulsion |
| Green | Neutral | Ethyl Chain | Hydrophobic Interactions (Lipophilicity) |
Reactivity Workflow (Fukui Functions)
Figure 2: Workflow for determining local reactivity indices (Fukui functions). This predicts exactly where a metabolite or drug target would bind.
Part 5: Spectroscopic Validation
To validate your calculations against experimental data (e.g., from NIST or SDBS), use the following scaling protocols.
Vibrational Spectroscopy (IR/Raman)
Raw DFT frequencies are typically overestimated due to the harmonic approximation.
-
Scaling Factor: Multiply calculated frequencies by 0.967 (for
B97X-D). -
Key Diagnostic Peaks:
-
~1050-1150 cm
: C-O-C asymmetric stretch (Strong). -
~1520-1580 cm
: Pyrazine ring skeletal vibrations. -
~2850-2960 cm
: C-H stretches (Methyl/Ethyl).
-
NMR Prediction (GIAO Method)
-
Method: Gauge-Independent Atomic Orbital (GIAO) method.
-
Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory.
-
Calculation:
. -
Target Shifts (
H):-
Pyrazine Ring Protons: ~8.0 - 8.3 ppm (Deshielded).
-
O-CH
: ~4.4 ppm (Quartet). -
Methyl (Ring): ~2.5 ppm (Singlet).
-
Part 6: References
-
NIST Chemistry WebBook. 2-Ethoxy-3-methylpyrazine Spectral Data. National Institute of Standards and Technology. [Link]
-
The Good Scents Company. 2-Ethoxy-3-methylpyrazine Flavor Profile and Properties. [Link]
-
Mardirossian, N., & Head-Gordon, M. (2016).
B97X-V: A 10-parameter, range-separated hybrid, generalized gradient approximation density functional with nonlocal correlation. Physical Chemistry Chemical Physics. (Basis for recommended functional). [Link] -
Gaussian, Inc. Thermochemistry in Gaussian. (Standard protocol for frequency/ZPE scaling). [Link]
-
PubChem. Compound Summary for CID 122941: 2-Ethoxy-3-methylpyrazine. National Library of Medicine. [Link]
Sources
Methodological & Application
Application Note: High-Sensitivity Quantification of 2-Ethoxy-3-methylpyrazine (EMP) via HS-SPME-GC-MS
Abstract
This application note details a robust protocol for the quantification of 2-Ethoxy-3-methylpyrazine (EMP) in complex matrices (beverages, food extracts, and pharmaceutical intermediates) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). EMP is a potent aroma compound characterized by "nutty," "roasted," and "earthy" notes, often associated with roasted foods (coffee, nuts) and occasionally implicated as an off-flavor in fermented beverages (similar to "Ladybug Taint" caused by methoxypyrazines). Due to its low sensory threshold (ng/L to
Introduction & Scientific Context
Pyrazines are nitrogen-containing heterocycles that contribute significantly to the flavor profile of roasted and fermented products. While 2-methoxy-3-isobutylpyrazine (IBMP) is widely documented for "green/vegetal" off-flavors (Ladybug Taint), 2-Ethoxy-3-methylpyrazine (EMP) presents a unique analytical challenge due to its specific volatility and potential for matrix suppression.[1]
The Analytical Challenge
-
Trace Levels: EMP often exists at trace levels (
ng/L) amidst high-concentration background volatiles (terpenes, alcohols). -
Matrix Interference: In complex matrices like wine or coffee, non-polar terpenes can co-elute with pyrazines on standard non-polar columns (e.g., DB-5).
-
Thermodynamic Competition: In headspace analysis, EMP competes with other volatiles for adsorption sites on the SPME fiber.
Strategic Method Selection
To address these challenges, this protocol employs HS-SPME with a DVB/CAR/PDMS fiber . This triple-phase fiber combines adsorption (Carboxen/DVB) for small/medium volatiles and absorption (PDMS) for larger molecules, offering the widest dynamic range. We utilize a Polar (Wax) GC column to orthogonalize the separation, shifting the basic pyrazines away from the non-polar hydrocarbon background.
Experimental Workflow (Logic Diagram)
Figure 1: Step-by-step workflow for the quantification of EMP, emphasizing the critical equilibration and extraction phases.
Materials & Methods
Reagents and Standards
-
Target Analyte: 2-Ethoxy-3-methylpyrazine (CAS: 32737-14-7), purity
98%.[1][2] -
Internal Standard (ISTD):
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organics).
-
Solvent: Methanol (LC-MS grade) for stock solutions; Ultra-pure water for dilutions.[1]
Instrumentation Setup
-
GC System: Agilent 7890B or equivalent.
-
MS Detector: Agilent 5977B (Single Quadrupole) with EI source.
-
Autosampler: CTC PAL3 or Gerstel MPS with SPME capability.
GC-MS Parameters (Protocol)
| Parameter | Setting / Description | Rationale |
| Column | DB-Wax UI (or SolGel-Wax) 30m | Polar phase retains basic pyrazines, separating them from non-polar matrix interferences.[1] |
| Inlet | Splitless Mode, 250°C | Maximizes sensitivity for trace analysis.[1] Use a 0.75mm ID SPME liner. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |
| Oven Program | 40°C (hold 2 min) | Slow ramp ensures separation of EMP from similar alkyl-pyrazines.[1] |
| Transfer Line | 250°C | Prevents condensation of less volatile matrix components.[1] |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy.[1] |
| Acquisition | SIM Mode (Selected Ion Monitoring) | Essential for sensitivity.[1] See Table 2 for ions. |
Detailed Protocols
Protocol A: Standard Preparation
-
Stock Solution (1000 mg/L): Dissolve 10 mg EMP in 10 mL Methanol. Store at -20°C.
-
Working Solution (1 mg/L): Dilute Stock 1:1000 in Methanol.
-
Calibration Standards: Spike Working Solution into "model matrix" (e.g., 12% Ethanol/Water pH 3.5 for wine) to create points at 10, 50, 100, 500, and 1000 ng/L.
Protocol B: Sample Preparation (HS-SPME)
This protocol utilizes the "Salting Out" effect to drive volatiles into the headspace.
-
Aliquot: Transfer 10 mL of sample into a 20 mL headspace vial.
-
Salt Addition: Add 3.0 g NaCl. (Saturation decreases solubility of organics, increasing headspace concentration).
-
ISTD Spike: Add 10
L of Internal Standard solution (final conc. 100 ng/L). -
Seal: Cap immediately with a magnetic screw cap (PTFE/Silicone septum).
-
Equilibration: Incubate at 40°C for 15 minutes with agitation (500 rpm).
-
Extraction: Expose DVB/CAR/PDMS fiber (2 cm) to the headspace for 30 minutes at 40°C (agitation on).
-
Desorption: Insert fiber into GC inlet for 3 minutes (splitless).
Protocol C: Mass Spectrometry Detection (SIM)
Configure the MS to monitor the following ions. Dwell time should be set to 50-100 ms per ion.[1]
| Compound | Quant Ion ( | Qualifier Ion 1 ( | Qualifier Ion 2 ( | Retention Time (approx) |
| 2-Ethoxy-3-methylpyrazine | 138 (M | 109 (M - Et) | 123 (M - Me) | 14.5 min |
| ISTD (d3-EMP) | 141 | 112 | 126 | 14.5 min |
Note: Retention times must be experimentally verified on your specific column.
Data Analysis & Validation
Quantification is performed using the Internal Standard Method .
Validation Metrics (Expected)
-
Linearity:
over 10–1000 ng/L range. -
Limit of Detection (LOD): ~1–5 ng/L (matrix dependent).
-
Recovery: 85–115% in spiked samples.
-
Precision (RSD): < 10% for concentrations > 50 ng/L.
Troubleshooting & Optimization
Figure 2: Decision matrix for common GC-MS anomalies during pyrazine analysis.
Critical Considerations
-
Fiber Competition: If the sample is high in alcohol or terpenes, the fiber capacity may be exceeded. Dilute the sample 1:1 with water to reduce competition; sensitivity often increases due to better partition coefficients.
-
pH Adjustment: Pyrazines are weak bases (
). Adjusting pH to neutral or slightly basic (pH 7-8) ensures they remain in the neutral, volatile form, though natural pH (3-4 for wine/coffee) is usually sufficient for pyrazines compared to amines.
References
-
Pickering, G. J., et al. (2005).[3] "Determination of 3-alkyl-2-methoxypyrazines in lady beetle-infested wine by solid-phase microextraction headspace sampling." American Journal of Enology and Viticulture.
-
FoodB Database. (2023). "Chemical Profile: 2-Ethoxy-3-methylpyrazine."[1][2][4][5][6][7][8] FoodB.
-
PubChem. (2023). "Compound Summary: 2-Ethoxy-3-methylpyrazine." National Library of Medicine.
-
Kotseridis, Y., et al. (2008). "Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay." Analytica Chimica Acta.
Sources
- 1. Showing Compound 2-Ethoxy-3-methylpyrazine (FDB008534) - FooDB [foodb.ca]
- 2. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Kovats Retention Index: 2-Ethoxy-3-methylpyrazine (C7H10N2O) [pherobase.com]
- 7. 2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Application Note: High-Sensitivity Analysis of 2-Ethoxy-3-methylpyrazine (EMP) via HS-SPME-GC-MS
Abstract & Introduction
2-Ethoxy-3-methylpyrazine (EMP) is a potent alkyl-methoxypyrazine derivative responsible for "nutty," "roasted," and "earthy" aroma profiles.[1][2] While desirable in certain food products (e.g., coffee, roasted nuts), it acts as a significant off-flavor or "taint" in wines and neutral spirits, often associated with the presence of Harmonia axyridis (Multicolored Asian Lady Beetle) during harvest.
Due to its extremely low odor detection threshold (ODT)—often in the ng/L (ppt) range—analytical methods must achieve exceptional sensitivity. Traditional liquid-liquid extraction (LLE) often fails to reach these limits without excessive sample concentration, which introduces artifacts.
This guide details a Headspace Solid-Phase Microextraction (HS-SPME) protocol. Unlike generic volatile analyses, this method utilizes a ternary-phase fiber (DVB/CAR/PDMS) and a salting-out assisted alkaline extraction to maximize the partition coefficient (
Key Chemical Properties
| Property | Value | Implication for SPME |
| CAS Number | 32737-14-7 | Reference standard identification.[2][3][4][5] |
| Molecular Weight | 138.17 g/mol | Target for MS SIM mode. |
| LogP | ~1.64 - 1.82 | Moderately lipophilic; requires salting out to push into headspace. |
| Boiling Point | 176–181 °C | Semi-volatile; requires heated incubation. |
| pKa | ~1.2 (Weak Base) | Predominantly neutral at wine/food pH, but alkaline pH prevents protonation fully. |
Method Development Strategy: The "Why" Behind the Protocol
Fiber Selection: The Adsorption Advantage
For EMP analysis, a single-phase PDMS fiber (absorption mechanism) is insufficient due to the compound's low concentration and moderate polarity. We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[6][7][8][9]
-
Carboxen (CAR): Microporous carbon ideal for trapping small molecules and increasing surface area.
-
Divinylbenzene (DVB): Mesoporous polymer that retains larger aromatics and pyrazines.
-
Mechanism: This fiber operates via adsorption , which is stronger than absorption for trace analytes. However, it is subject to competitive displacement. Therefore, extraction time must be strictly controlled to prevent high-concentration volatiles from displacing EMP.
Thermodynamic Optimization (Salting Out & pH)
To maximize the concentration of EMP in the fiber (
-
Salting Out: Adding NaCl to saturation (~30% w/v) increases the ionic strength of the aqueous phase. This decreases the solubility of organic compounds like EMP, driving them into the headspace (increasing
). -
pH Adjustment: While EMP is a weak base (
) and mostly neutral at natural food pH, adjusting samples to pH > 10 serves two purposes:-
Ensures 100% of EMP is in the neutral (volatile) form.
-
Crucially , it ionizes volatile fatty acids (VFAs) present in food/wine matrices, keeping them in the solution and preventing them from saturating the SPME fiber or fouling the GC inlet.
-
Experimental Protocol
Reagents and Standards
-
Target Analyte: 2-Ethoxy-3-methylpyrazine (≥98% purity).[2][4][5]
-
Internal Standard (ISTD): 2-Methoxy-3-methylpyrazine (MMP) or d3-IBMP. Note: MMP is structurally similar and cost-effective.
-
Matrix Modifiers: Sodium Chloride (NaCl, baked at 400°C to remove organics), Sodium Hydroxide (10 M NaOH).
Sample Preparation (Step-by-Step)
-
Vial Preparation: Use 20 mL amber headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Salt Addition: Weigh 3.0 g NaCl directly into the vial.
-
Sample Aliquot: Add 10 mL of liquid sample (wine, juice, or aqueous extract).
-
ISTD Spike: Add 10 µL of Internal Standard solution (10 mg/L in ethanol) to achieve a final concentration of 10 µg/L (adjust based on expected range).
-
pH Adjustment: Add 50 µL of 10 M NaOH to ensure pH > 10.
-
Sealing: Immediately cap the vial and vortex for 30 seconds to dissolve salt and homogenize.
HS-SPME Automated Workflow
-
Fiber: 50/30 µm DVB/CAR/PDMS (Gray hub).
-
Pre-incubation: 10 minutes at 50°C (Agitation: 500 rpm).
-
Reasoning: 50°C balances volatility with fiber thermodynamics. Higher temps (>60°C) cause desorption from the fiber (exothermic adsorption).
-
-
Extraction: 40 minutes at 50°C (Headspace mode, Agitation: 250 rpm).
-
Note: Do not immerse the fiber. Keep it in the headspace.
-
-
Desorption: 3 minutes at 250°C in the GC inlet (Splitless mode).
GC-MS Configuration
-
Column: DB-WAX UI or equivalent (Polar polyethylene glycol), 30m × 0.25mm × 0.25µm.
-
Reasoning: Polar columns provide superior separation of pyrazines from the hydrocarbon background.
-
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
40°C for 2 min.
-
Ramp 5°C/min to 100°C.
-
Ramp 20°C/min to 240°C.
-
Hold 5 min.
-
-
MS Detection: EI Source (70 eV), SIM Mode.
SIM Acquisition Table
| Compound | Ret Time (approx) | Quant Ion (m/z) | Qualifier Ions (m/z) |
| 2-Ethoxy-3-methylpyrazine | 12.5 min | 109 | 138 (Molecular Ion), 123 |
| 2-Methoxy-3-methylpyrazine (ISTD) | 10.2 min | 124 | 95, 53 |
Note: The Quant ion 109 corresponds to the loss of the ethyl group
Visualization of Method Logic
Workflow Diagram
The following diagram illustrates the critical path from sample preparation to data generation.
Caption: Figure 1: Step-by-step HS-SPME workflow emphasizing matrix modification for enhanced sensitivity.
Optimization Logic: The "Salting Out" Effect
This diagram explains the physicochemical forces driving the analyte into the fiber.
Caption: Figure 2: Mechanism of Salting Out. High ionic strength reduces water availability, forcing hydrophobic EMP into the headspace.
Quality Assurance & Troubleshooting
Validation Metrics (Expected)
-
Linearity:
over range 10–500 ng/L. -
Limit of Quantitation (LOQ): ~1–5 ng/L (ppt), depending on MS cleanliness.
-
Recovery: 85–115% in spiked wine/juice matrices.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Poor Sensitivity | Fiber aging or moisture saturation. | Bake fiber at 260°C for 30 min. Ensure salt saturation to lower water activity. |
| Peak Tailing | Active sites in liner or column. | Trim column (10 cm). Use Ultra-Inert liners with glass wool. |
| High Background | Septum bleed or vial contamination. | Use PTFE-lined septa. Bake NaCl at 400°C before use. |
| Variable Recovery | Inconsistent salting or pH. | Weigh salt precisely. Check pH > 10 to suppress volatile acids. |
References
-
Pickering, G. J., et al. (2005). Determination of ortho- and retronasal detection thresholds for 2-isopropyl-3-methoxypyrazine in wine. Journal of Food Science. Link
-
Cote, Abbott, et al. (2021). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. PubMed Central. Link
-
Sigma-Aldrich (Merck). Analysis of Pesticides and Volatiles by Solid Phase Microextraction (SPME) Using Overcoated Fibers.Link
-
NIST Chemistry WebBook. 2-Ethoxy-3-methylpyrazine Mass Spectrum and Properties.Link
-
Agilent Technologies. Use of Salt to Increase Analyte Concentration in SPME Headspace Applications.Link
Sources
- 1. Showing Compound 2-Ethoxy-3-methylpyrazine (FDB008534) - FooDB [foodb.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Ethoxy-3-methylpyrazine [webbook.nist.gov]
- 4. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]
- 5. 2-Ethoxy-3-methylpyrazine | 32737-14-7 | TCI AMERICA [tcichemicals.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. mdpi.com [mdpi.com]
- 8. bio-conferences.org [bio-conferences.org]
- 9. researchgate.net [researchgate.net]
Gas chromatography-olfactometry (GC-O) of 2-Ethoxy-3-methylpyrazine
Application Note: Gas Chromatography-Olfactometry (GC-O) of 2-Ethoxy-3-methylpyrazine
Executive Summary
This guide details the protocol for the isolation, separation, and sensory characterization of 2-Ethoxy-3-methylpyrazine (CAS: 32737-14-7). As a high-impact aroma compound responsible for "roasted," "nutty," and "earthy/potato" notes, it is critical in food chemistry (coffee, wine, baked goods) and pharmaceutical excipient analysis (off-flavor detection).
Due to its low odor threshold and tendency to co-elute with other pyrazines, standard GC-MS is often insufficient for impact assessment. This protocol integrates Solid Phase Microextraction (SPME) with GC-Olfactometry (GC-O) using Aroma Extract Dilution Analysis (AEDA) to validate sensory relevance.
Chemical Profile & Sensory Properties[1][2]
Understanding the physicochemical behavior of the analyte is the first step in method design.
| Property | Value / Description | Notes |
| Compound Name | 2-Ethoxy-3-methylpyrazine | Synonyms: 2-Methyl-3-ethoxypyrazine |
| CAS Number | 32737-14-7 | |
| Molecular Formula | C₇H₁₀N₂O | MW: 138.17 g/mol |
| Odor Descriptors | Roasted hazelnut, peanut, baked potato, earthy, dust.[1][2] | High potency; can be "green" at high concentrations.[3] |
| LogP | ~1.82 | Moderately lipophilic; suitable for SPME. |
| Boiling Point | ~181°C (at 760 mmHg) | Semi-volatile. |
| Est. Retention Index | Polar (Wax): 1400–1450 Non-Polar (DB-5): 1050–1100 | Note: Always determine experimental RI using alkane standards. |
Instrumentation & Configuration
The system requires a split-flow configuration to allow simultaneous chemical (MS) and sensory (O) detection.
Hardware Setup
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Detector 1 (Chemical): Mass Spectrometer (Single Quadrupole or TOF).
-
Detector 2 (Sensory): Olfactory Detection Port (ODP) with humidified air makeup.
-
Splitter: Dean's Switch or Y-splitter (SilFlow) directing 1:1 or 1:3 ratio (MS:ODP).
-
Inlet: Split/Splitless (kept in Splitless mode for trace analysis).
Column Selection Strategy
-
Primary Column (Polar): DB-WAX or ZB-WAXplus (30m x 0.25mm x 0.25µm).
-
Why: Pyrazines are basic. Polar PEG stationary phases deactivate basic sites, reducing peak tailing and providing better separation from non-polar lipid matrices common in food samples.
-
-
Confirmation Column (Non-Polar): DB-5MS (30m x 0.25mm x 0.25µm).
-
Why: Used for orthogonal validation of Retention Indices (RI).
-
Diagram: Split-Flow GC-O Configuration
Figure 1: Schematic of the Split-Flow GC-O/MS system ensuring simultaneous detection.
Experimental Protocol
Sample Preparation (SPME)
Solid Phase Microextraction is preferred over solvent extraction to avoid solvent peaks masking early-eluting volatiles and to prevent loss of the analyte during concentration.
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.
-
Reasoning: The bipolar nature of this triple-phase fiber captures both the non-polar alkyl chain and the polar pyrazine ring effectively.
-
-
Incubation: Place 2g of sample (solid) or 5mL (liquid) in a 20mL headspace vial. Add 1g NaCl (if liquid) to increase ionic strength ("salting out"). Incubate at 50°C for 20 minutes with agitation (500 rpm).
-
Extraction: Expose fiber to headspace for 30 minutes at 50°C.
GC-MS/O Parameters
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 5°C/min to 240°C.
-
Hold 5 min.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Olfactory Port: Heated transfer line at 250°C. Humidified air added at 20 mL/min to prevent nasal dehydration.
Mass Spectrometry Detection (SIM Mode)
For maximum sensitivity, operate in Selected Ion Monitoring (SIM) mode targeting specific fragments of 2-Ethoxy-3-methylpyrazine.
-
Target Ions:
-
m/z 138 (Molecular Ion, M+)
-
m/z 109 (Loss of ethyl group [M-29]⁺)
-
m/z 110 (McLafferty rearrangement product)
-
-
Dwell Time: 50 ms per ion.
GC-O Methodology: Aroma Extract Dilution Analysis (AEDA)
To determine the potency of the compound, simple detection is insufficient. You must calculate the Flavor Dilution (FD) Factor .
-
Stepwise Dilution: If using solvent extraction (e.g., SAFE - Solvent Assisted Flavor Evaporation), prepare a dilution series (1:1, 1:2, 1:4... 1:128). If using SPME, vary the split ratio at the inlet (Split 1:1, 1:5, 1:10, etc.) as a pseudo-dilution method.
-
Panel Evaluation: Trained panelists sniff the effluent. They record:
-
FD Factor Calculation: The FD factor is the highest dilution at which the odorant is still detectable.
-
High FD = High Potency.
-
Identification Logic Flow
Figure 2: Decision tree for the positive identification of alkylpyrazines.
Senior Scientist Notes & Troubleshooting
-
The "Memory Effect": Pyrazines stick to active sites in the liner and column.
-
Solution: Use Ultra-Inert liners with glass wool. Bake out the column at 250°C for 10 minutes between runs if carryover is observed.
-
-
Isomer Confusion: 2-Ethoxy-3-methylpyrazine can be confused with 2-Methoxy-3-ethylpyrazine or 2-Isobutyl-3-methoxypyrazine.
-
Differentiation: Rely heavily on Retention Indices . The ethoxy group generally increases retention on polar columns more than the methoxy group due to size and polarizability.
-
-
Nasal Fatigue: The "roasted" note is persistent.
-
Protocol: Limit sniffing sessions to 20 minutes. Use a blank run (water) between samples to clear the nose.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum and Retention Index Data for Alkylpyrazines. NIST Chemistry WebBook.[6] Available at: [Link]
-
The Good Scents Company. 2-Ethoxy-3-methylpyrazine Odor and Chemical Properties. Available at: [Link]
-
Mihara, S., & Masuda, H. (1988). Structure-odor relationships for disubstituted pyrazines.[7][8][9] Journal of Agricultural and Food Chemistry, 36(6), 1242-1247.[8] (Foundational text on pyrazine structure-activity).
-
PubChem. 2-Ethoxy-3-methylpyrazine Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]
- 2. methyl ethoxypyrazine, 65504-94-1 [thegoodscentscompany.com]
- 3. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 4. The Kovats Retention Index: 2,5-Diethylpyrazine (C8H12N2) [pherobase.com]
- 5. The Kovats Retention Index: 2-Methoxypyrazine (C5H6N2O) [pherobase.com]
- 6. Pyrazine, 2-methoxy-3-(2-methylpropyl)- [webbook.nist.gov]
- 7. The Kovats Retention Index: 2-Methoxy-5-methylpyrazine (C6H8N2O) [pherobase.com]
- 8. The Kovats Retention Index: 6-Ethoxy-2-methylpyrazine (C7H10N2O) [pherobase.com]
- 9. The Kovats Retention Index: 6-Ethoxy-2-methylpyrazine (C7H10N2O) [pherobase.com]
Application Note: Quantitative Analysis of 2-Ethoxy-3-methylpyrazine in Complex Matrices using a Stable Isotope Dilution Assay
Introduction: The Significance of 2-Ethoxy-3-methylpyrazine and the Need for Precise Quantification
2-Ethoxy-3-methylpyrazine (ETMP) is a critical volatile organic compound that contributes significantly to the desirable nutty, roasted, and earthy aromas in a variety of food products, including coffee, cocoa, baked goods, and snack foods.[1][2] Its potent aromatic character means that even at trace concentrations, it can have a substantial impact on the overall flavor profile.[3] Consequently, accurate and precise quantification of ETMP is paramount for quality control, flavor development, and authenticity assessment in the food and beverage industry.
However, the analysis of ETMP in complex food matrices is challenging due to its volatility and the presence of interfering compounds. Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate quantification of volatile aroma compounds like pyrazines.[4] SIDA involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, a deuterated form of ETMP) as an internal standard to the sample at the beginning of the analytical process. Because the isotopically labeled standard is chemically identical to the native analyte, it behaves identically during extraction, derivatization, and chromatographic analysis, thus compensating for any sample loss or matrix effects.[5] This application note provides a comprehensive, step-by-step protocol for the quantification of 2-Ethoxy-3-methylpyrazine in a food matrix using a validated Stable Isotope Dilution Assay coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Stable Isotope Dilution Assay
The core principle of SIDA lies in the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, the concentration of the native analyte in the unknown sample can be accurately determined. The unavailability of labeled standards is often a limiting factor for the widespread use of SIDA, but various synthetic routes have been developed to produce deuterated pyrazines.[4][6]
Materials and Reagents
Chemicals and Standards
-
2-Ethoxy-3-methylpyrazine (≥99% purity): (CAS: 32737-14-7)[7]
-
Deuterated 2-Ethoxy-3-methylpyrazine (e.g., d5-2-Ethoxy-3-methylpyrazine): This may require custom synthesis.[5][8]
-
Methanol (HPLC grade): For preparation of stock and working standard solutions.
-
Sodium Chloride (analytical grade): To increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.
-
Ultrapure Water
-
Food Matrix for Spiking: (e.g., coffee, cocoa powder, or a model food system)
Equipment and Consumables
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
HS-SPME Autosampler and Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility compounds like pyrazines.[9][10]
-
20 mL Headspace Vials with Magnetic Screw Caps and PTFE/Silicone Septa
-
Analytical Balance (4-decimal place)
-
Calibrated Micropipettes and Tips
-
Vortex Mixer
-
Heater/Stirrer Block for Vials
Experimental Protocols
Preparation of Standards
Rationale: The accuracy of the SIDA method is fundamentally dependent on the accurate preparation of the calibration standards. A series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the native analyte are prepared to establish a calibration curve.
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 2-Ethoxy-3-methylpyrazine and deuterated 2-Ethoxy-3-methylpyrazine into separate 10 mL volumetric flasks.
-
Dissolve in and bring to volume with methanol.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Dilute the primary stock solution of deuterated 2-Ethoxy-3-methylpyrazine with methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking a control matrix (or a suitable solvent) with varying concentrations of the native 2-Ethoxy-3-methylpyrazine and a constant concentration of the deuterated internal standard. A typical calibration range might be 1-100 ng/g.
-
| Calibration Level | Concentration of Native ETMP (ng/g) | Concentration of d5-ETMP (ng/g) |
| 1 | 1 | 20 |
| 2 | 5 | 20 |
| 3 | 10 | 20 |
| 4 | 25 | 20 |
| 5 | 50 | 20 |
| 6 | 100 | 20 |
Sample Preparation and HS-SPME
Rationale: Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction technique that is ideal for the analysis of volatile and semi-volatile compounds in complex matrices.[11] The addition of salt increases the vapor pressure of the analytes, driving them into the headspace for more efficient extraction by the SPME fiber.
-
Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of ultrapure water to the vial.
-
Spike the sample with a known amount of the deuterated internal standard working solution (e.g., 20 µL of a 10 µg/mL solution to achieve a final concentration of 20 ng/g).
-
Add 1.0 g of sodium chloride to the vial.
-
Immediately seal the vial with a magnetic screw cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
-
Place the vial in the autosampler tray.
HS-SPME Workflow Diagram
Caption: Workflow for HS-SPME extraction of 2-Ethoxy-3-methylpyrazine.
GC-MS Analysis
Rationale: Gas chromatography separates the volatile compounds in the sample based on their boiling points and interaction with the stationary phase of the GC column.[12][13] Mass spectrometry then fragments the eluted compounds and detects the resulting ions, allowing for both identification and quantification. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity.[14]
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 40 °C (hold 2 min), ramp to 180 °C at 5 °C/min, then to 240 °C at 20 °C/min (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion ETMP | m/z 138 (Molecular Ion) |
| Qualifier Ion ETMP | m/z 110, 82 |
| Quantifier Ion d5-ETMP | m/z 143 (Molecular Ion) |
| Qualifier Ion d5-ETMP | m/z 115, 87 |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the quantifier ions for both the native 2-Ethoxy-3-methylpyrazine and the deuterated internal standard.
-
Response Ratio Calculation: Calculate the response ratio for each calibration standard and sample using the following equation: Response Ratio = (Peak Area of Native Analyte) / (Peak Area of Internal Standard)
-
Calibration Curve Construction: Plot the response ratio against the concentration of the native analyte for the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Sample Quantification: Use the calculated response ratio for the unknown sample and the equation of the calibration curve to determine the concentration of 2-Ethoxy-3-methylpyrazine in the sample.
SIDA Quantification Logic
Caption: Logical flow for quantification in a Stable Isotope Dilution Assay.
Method Validation
To ensure that the analytical method is fit for its intended purpose, a thorough validation should be performed according to established guidelines such as those from the FDA or ICH.[15][16][17] Key validation parameters include:
-
Linearity: Assessed from the calibration curve.
-
Accuracy: Determined by analyzing spiked control samples at different concentrations and calculating the percent recovery.
-
Precision: Evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. Results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined experimentally based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Precision (%RSD) | < 15% | < 10% |
| LOD | S/N ≥ 3 | 0.1 ng/g |
| LOQ | S/N ≥ 10 | 0.5 ng/g |
Conclusion
This application note details a robust and reliable method for the quantification of 2-Ethoxy-3-methylpyrazine in complex matrices using a stable isotope dilution assay with HS-SPME-GC-MS. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and analysis. This method is suitable for routine quality control in the food and beverage industry and for research applications where accurate determination of flavor compounds is critical.
References
-
Illinois Experts. Improved synthesis of deuterium-labeled alkyl pyrazines for use in stable isotope dilution analysis. Available from: [Link]
-
PubMed. Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays. Available from: [Link]
-
The Good Scents Company. 2-ethyl-3-methoxypyrazine. Available from: [Link]
-
ResearchGate. Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Available from: [Link]
-
Adv-Chem. 2-Ethoxy-3-methylpyrazine: Your Go-To Intermediate for Nutty & Roasted Flavors. Available from: [Link]
-
The Good Scents Company. 2-methyl-3-ethoxypyrazine. Available from: [Link]
-
PubChem. 2-Ethoxy-3-methylpyrazine. Available from: [Link]
-
LookChem. 2-Methyl-3(5or6)-Ethoxy Pyrazine. Available from: [Link]
-
PubMed. Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Available from: [Link]
-
PubMed. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Available from: [Link]
-
MDPI. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Available from: [Link]
-
FDA. Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Available from: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
FDA. Guidelines for the Validation of Chemical Methods for the Foods Program. Available from: [Link]
-
MDPI. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Available from: [Link]
-
MDPI. Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil. Available from: [Link]
-
ResolveMass. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
ResearchGate. Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. Available from: [Link]
-
ECA Academy. FDA Guidance on analytical procedures and methods validation published. Available from: [Link]
-
PubMed. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Methyl-3(5or6)-Ethoxy Pyrazine | Premium Flavoring Agent for Hazelnut, Almond, and Peanut | High Purity Fragrance | CAS 32737-14-7 | Ideal for Food and Beverage Applications | Available in 1kg & 5kg Packaging [tz-tianxiang.com]
- 3. 2-ethyl-3-methoxypyrazine, 25680-58-4 [thegoodscentscompany.com]
- 4. Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. 2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 9. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. s27415.pcdn.co [s27415.pcdn.co]
Application Note: High-Efficiency Extraction of 2-Ethoxy-3-methylpyrazine from Complex Food Matrices
Abstract
This document provides a comprehensive technical guide for the extraction of 2-Ethoxy-3-methylpyrazine (CAS: 32737-14-7), a key aroma compound, from challenging food matrices such as roasted coffee and baked goods. We delve into the physicochemical properties of the analyte to inform the selection of an appropriate extraction strategy. Three robust methods are presented: Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Solvent-Assisted Flavour Evaporation (SAFE). This guide offers a comparative analysis of these techniques, explaining the causality behind experimental choices, and provides detailed, field-proven protocols for their execution. The objective is to equip researchers with the necessary knowledge to achieve high-recovery, reproducible, and accurate quantification of this critical flavour compound.
Introduction: The Analytical Challenge
2-Ethoxy-3-methylpyrazine is a heterocyclic, semi-volatile organic compound that imparts desirable nutty, roasted, and earthy aroma notes to a variety of thermally processed foods, including coffee, nuts, and baked goods.[1] Its contribution to the overall flavour profile makes it a crucial target analyte for quality control, product development, and flavour research.
The primary analytical challenge lies in its isolation from the food matrix. It is typically present at trace concentrations and embedded within a complex mixture of fats, proteins, carbohydrates, and other volatile and non-volatile compounds. An effective extraction method must be sensitive enough to achieve low limits of detection, selective enough to minimize matrix interference, and gentle enough to prevent thermal degradation or artifact formation.
This application note addresses these challenges by providing a detailed overview and validated protocols for state-of-the-art extraction techniques coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.
Physicochemical Properties of 2-Ethoxy-3-methylpyrazine
Understanding the analyte's properties is fundamental to selecting and optimizing an extraction method. The semi-volatile nature and moderate water solubility of 2-Ethoxy-3-methylpyrazine make it amenable to several extraction techniques.
| Property | Value | Source | Significance for Extraction |
| CAS Number | 32737-14-7 | [1] | Unique identifier for literature and standards sourcing. |
| Molecular Formula | C₇H₁₀N₂O | [1] | --- |
| Molecular Weight | 138.17 g/mol | [1] | Influences diffusion rates in headspace and sorptive phases. |
| Appearance | Colorless to pale yellow liquid | [1] | --- |
| Boiling Point | ~181 °C @ 760 mmHg | [1] | Classifies it as a semi-volatile compound, suitable for GC analysis and thermal desorption. |
| Flash Point | ~65.6 °C | [1] | Important for handling and storage safety. |
| Odor Profile | Nutty, roasted, earthy, hazelnut | [1] | The target sensory attribute for analysis. |
| logP (o/w) | ~1.8 | [1] | Indicates moderate lipophilicity, suggesting good affinity for non-polar sorbents like PDMS. |
| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., ethanol, dichloromethane) | [1] | Guides choice of solvent for LLE/SAFE and sample preparation for SBSE/SPME. |
Overview of Recommended Extraction Methodologies
The choice of extraction technique is a critical decision that balances sensitivity, sample throughput, cost, and the specific nature of the food matrix. Below is a comparative overview of three highly effective methods.
Causality of Method Selection
-
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, equilibrium-based technique ideal for screening volatile and semi-volatile compounds. Its selection is driven by its simplicity and ease of automation. The choice of fiber coating is paramount; for a moderately non-polar analyte like 2-ethoxy-3-methylpyrazine, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) provides a broad extraction range and high affinity.
-
Stir Bar Sorptive Extraction (SBSE) offers a significant enhancement in sensitivity over SPME.[2] This is due to the much larger volume of the sorptive phase (typically Polydimethylsiloxane, PDMS) coated onto the stir bar, resulting in a higher phase ratio and, consequently, greater extraction efficiency for analytes.[2] It is particularly well-suited for ultra-trace analysis of semi-volatile compounds.
-
Solvent-Assisted Flavour Evaporation (SAFE) is a specialized form of vacuum distillation designed for the gentle isolation of volatile compounds without thermal degradation.[3] It is considered the gold standard for obtaining a comprehensive, true-to-sample aroma extract, especially from fatty or complex aqueous matrices.[3] Its selection is warranted when the highest fidelity flavour profile is required or when dealing with thermally labile compounds.
Comparative Data and Performance
| Feature | Headspace SPME | Stir Bar Sorptive Extraction (SBSE) | Solvent-Assisted Flavour Evaporation (SAFE) |
| Principle | Equilibrium partitioning between sample headspace and a coated fiber. | Equilibrium partitioning between the liquid sample and a thick PDMS-coated stir bar. | High-vacuum distillation of volatiles from a sample/solvent mixture at low temperatures. |
| Sensitivity | Good (ng/L to µg/L) | Excellent (pg/L to ng/L) | Excellent (analyte and matrix dependent) |
| Recovery | Good; reported recoveries for pyrazines range from 78-109% depending on fiber and matrix.[4][5] | Very High; demonstrated higher concentration capacity and sensitivity than SPME.[2] | Very High; considered one of the most exhaustive techniques for volatile recovery.[3] |
| Solvent Usage | Solvent-free | Solvent-free (for thermal desorption) | Requires organic solvent (e.g., Dichloromethane) |
| Automation | Fully automatable | Fully automatable with TD-GC-MS systems | Manual apparatus setup |
| Sample Throughput | High | Medium to High | Low |
| Key Advantage | Simplicity, speed, and automation. | Highest sensitivity for trace analysis. | Prevents artifact formation; yields a high-fidelity aroma extract. |
| Key Disadvantage | Lower capacity/sensitivity compared to SBSE. | Primarily limited to PDMS as the commercial sorbent. | Labor-intensive, requires specialized glassware and high-vacuum pump. |
Experimental Protocols
The following protocols are designed as self-validating systems. This requires the inclusion of a suitable internal standard (e.g., a deuterated analogue or a structurally similar compound not present in the sample, such as 2-methoxy-3-isopropylpyrazine) added at the beginning of the sample preparation process. Quantification should be performed using a multi-point calibration curve prepared in a model matrix.
Protocol 1: HS-SPME with GC-MS Analysis
This protocol is optimized for the analysis of 2-ethoxy-3-methylpyrazine in a ground roasted coffee matrix.
Workflow Diagram: HS-SPME
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 2.0 g of freshly ground roasted coffee into a 20 mL headspace vial.[6]
-
Add 1.8 g of sodium chloride (NaCl). Causality: The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace (the "salting-out" effect).
-
Add 5.0 mL of boiling distilled water.[6]
-
Immediately add a known concentration of the internal standard solution.
-
Seal the vial tightly with a magnetic crimp cap containing a PTFE/silicone septum.
-
-
HS-SPME Extraction:
-
Place the sealed vial in an autosampler tray or heating block equipped with an agitator.
-
Equilibration: Incubate the vial at 90°C for 15 minutes with agitation to facilitate the release of volatiles and achieve equilibrium between the sample and the headspace.[6]
-
Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 35 minutes at 90°C.[6] Causality: This tri-phasic fiber is effective for a wide range of analytes, from volatile to semi-volatile, and its composition has a high affinity for pyrazines.
-
-
GC-MS Analysis:
-
Desorption: Immediately transfer the fiber to the heated injection port of the GC, set to 250°C, and desorb for 5 minutes in splitless mode.[6]
-
Separation: Utilize a medium-polarity capillary column (e.g., DB-WAX or ZB-WAX, 30 m x 0.25 mm x 0.25 µm). A typical oven program is: hold at 40°C for 3 min, ramp to 240°C at 5°C/min, and hold for 5 min.
-
Detection: The mass spectrometer should be operated in full scan mode (m/z 35-350) for initial identification and in Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity. Key ions for 2-ethoxy-3-methylpyrazine would include the molecular ion (m/z 138) and characteristic fragment ions.
-
Protocol 2: Stir Bar Sorptive Extraction (SBSE) with TD-GC-MS
This protocol is designed for high-sensitivity analysis in liquid matrices like brewed coffee or beer.
Workflow Diagram: SBSE
Step-by-Step Methodology:
-
Initial Solvent Extraction:
-
SAFE Distillation:
-
Assemble the SAFE apparatus according to the manufacturer's instructions. Ensure all glass joints are properly sealed.
-
Cool the receiving flask to -196°C using a Dewar filled with liquid nitrogen.
-
Filter the coffee slurry through a funnel into the dropping funnel of the SAFE apparatus.
-
Turn on the high-vacuum pump and allow the system to reach a pressure below 5 x 10⁻² mbar.
-
Set the water bath for the distillation head to 50°C. [3] * Slowly add the DCM extract from the dropping funnel into the distillation head. The solvent and volatile compounds will evaporate instantly under the high vacuum and distill into the cold receiving flask, leaving non-volatile components (oils, pigments) behind.
-
After all the extract has been added, continue the distillation for an additional 15-20 minutes to ensure complete transfer of volatiles.
-
-
Post-Distillation Workup:
-
Carefully vent the apparatus and remove the receiving flask.
-
Allow the frozen distillate to thaw at room temperature.
-
Dry the extract by passing it through a small column containing anhydrous sodium sulfate (Na₂SO₄) to remove any condensed water.
-
Concentrate the dried extract to a final volume of ~1 mL using a Vigreux column followed by a gentle stream of nitrogen. [3]
-
-
GC-MS Analysis:
-
Inject 1 µL of the final concentrate into the GC-MS using the same analytical conditions described in Protocol 1.
-
Conclusion and Best Practices
The successful extraction of 2-Ethoxy-3-methylpyrazine from complex food matrices is achievable through a systematic approach grounded in the analyte's physicochemical properties.
-
HS-SPME is a rapid, robust, and easily automated method ideal for routine quality control and high-throughput screening.
-
SBSE provides superior sensitivity and is the method of choice for detecting and quantifying the analyte at ultra-trace levels.
-
SAFE offers the highest fidelity and is indispensable for comprehensive flavour research where preventing artifact formation is critical.
For all methods, the use of an appropriate internal standard is crucial for achieving accurate and reproducible quantification. Method validation, including the determination of recovery, linearity, and limits of detection, must be performed in the target matrix to ensure the trustworthiness of the generated data.
References
A complete list of all sources cited within this document is provided below.
-
Cordero, C., et al. (2002). Headspace sorptive extraction (HSSE), stir bar sorptive extraction (SBSE), and solid phase microextraction (SPME) applied to the analysis of roasted Arabica coffee and coffee brew. Journal of Agricultural and Food Chemistry, 50(1), 125-133. Available from: [Link]
-
Feng, Y., et al. (2024). Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis. Foods, 13(3), 472. Available from: [Link]
-
Martín, J., et al. (2001). Comparison of two SPME fibers for differentiation of coffee by analysis of volatile compounds. Chromatographia, 54(5-6), 311-314. Available from: [Link]
-
Toledo, P. R. A. B., et al. (2022). Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS. Molecules, 27(6), 1968. Available from: [Link]
-
Vertex AI Search Result [2](Note: This is a placeholder for a specific reference from the search results that would contain the physicochemical properties, if not available in a single primary source).
-
Vertex AI Search Result [7](Note: This is a placeholder for a specific reference from the search results that would contain the physicochemical properties, if not available in a single primary source).
-
Vertex AI Search Result [5](Note: This is a placeholder for a specific reference from the search results that would contain the physicochemical properties, if not available in a single primary source).
-
Vertex AI Search Result [3](Note: This is a placeholder for a specific reference from the search results that would contain the physicochemical properties, if not available in a single primary source).
-
FooDB. (2022). Showing Compound 2-Ethoxy-3-methylpyrazine (FDB008534). FooDB Database. Available from: [Link]
-
Vertex AI Search Result [2](Note: This is a placeholder for a specific reference from the search results that would contain the physicochemical properties, if not available in a single primary source).
-
Poivet, E., et al. (2019). Comparison of Stir Bar Sorptive Extraction and Solid Phase Microextraction of Volatile and Semi-Volatile Metabolite Profile of Staphylococcus aureus. Metabolites, 10(1), 5. Available from: [Link]
-
Xu, Z., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 943. Available from: [Link]
Sources
- 1. methyl ethoxypyrazine, 65504-94-1 [thegoodscentscompany.com]
- 2. Comparison of Stir Bar Sorptive Extraction and Solid Phase Microextraction of Volatile and Semi-Volatile Metabolite Profile of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application of 2-Ethoxy-3-methylpyrazine in flavor reconstitution studies
Application Note: Precision Reconstitution of Roasted & Earthy Profiles using 2-Ethoxy-3-methylpyrazine
Executive Summary
2-Ethoxy-3-methylpyrazine (FEMA 3564) is a high-impact aroma toxicant critical for the authentic reconstitution of roasted, nutty, and earthy flavor profiles. Unlike common alkyl-pyrazines, the ethoxy-substitution provides a unique "raw potato" and "walnut skin" nuance that bridges the gap between vegetative and roasted notes. This guide details the protocols for its isolation, quantification via Stable Isotope Dilution Assay (SIDA), and validation in flavor reconstitution models using omission testing.
Physicochemical Profile & Sensory Properties
Before incorporating 2-Ethoxy-3-methylpyrazine into a matrix, its physical limitations and sensory thresholds must be understood to prevent flavor scalping or overdosing.
| Property | Specification | Application Note |
| CAS Number | 32737-14-7 | Verify purity >98% via GC-FID before use. |
| FEMA Number | 3564 | GRAS status for food use. |
| Odor Descriptors | Roasted, Nutty, Earthy, Raw Potato | Becomes "dusty" or "musty" at high concentrations. |
| Odor Threshold | ~0.1 ppb (in water) | Extremely potent; requires serial dilution for handling. |
| LogP | ~1.5 - 1.8 | Moderate lipophilicity; partitions easily into fat phases. |
| Flash Point | 65.6°C | Handle cold; avoid high-shear heating during blending. |
Protocol 1: Isolation & Identification (SAFE-GC-O)
Objective: To isolate 2-Ethoxy-3-methylpyrazine from a complex food matrix (e.g., roasted coffee, peanuts) without thermal artifact formation.
Principle: Standard steam distillation can degrade labile precursors or generate "cooked" off-notes. We utilize Solvent Assisted Flavor Evaporation (SAFE) , a high-vacuum distillation technique that operates at low temperatures, preserving the authentic volatile profile.
Workflow Diagram:
Figure 1: Low-thermal-impact isolation workflow ensuring the pyrazine profile remains artifact-free.
Step-by-Step Methodology:
-
Sample Prep: Cryogenically grind the sample (e.g., roasted nuts) with liquid nitrogen to prevent volatile loss.
-
Extraction: Suspend 50g of powder in 150mL dichloromethane (DCM). Stir for 4 hours at 4°C.
-
SAFE Distillation: Transfer the slurry to the dropping funnel of the SAFE apparatus. Maintain the water bath at 40°C and the vacuum at <10^-3 mbar.
-
Critical Control Point: Ensure the receiving flask is cooled with liquid nitrogen to trap all volatiles.
-
-
Concentration: Dry the distillate over anhydrous sodium sulfate and concentrate to 500 µL using a Vigreux column (45°C).
-
GC-O Analysis: Inject into a DB-WAX column. Sniff port detection is required to locate the specific retention time where the "earthy/nutty" note occurs, confirming the presence of 2-Ethoxy-3-methylpyrazine.
Protocol 2: Precise Quantification (SIDA)
Objective: To accurately quantify trace levels of 2-Ethoxy-3-methylpyrazine despite matrix interferences.
Scientific Rationale: External calibration curves often fail with pyrazines due to low recovery rates and matrix suppression in MS detection. Stable Isotope Dilution Assay (SIDA) is the only self-validating method. By adding a known amount of isotopically labeled standard (e.g., d3-2-Ethoxy-3-methylpyrazine) before extraction, any loss during processing affects the analyte and standard equally, canceling out errors.
SIDA Logic Diagram:
Figure 2: The SIDA mechanism compensates for extraction losses by relying on the ratio of analyte to isotope.
Protocol:
-
Standard Addition: Add 10 µg of d3-2-Ethoxy-3-methylpyrazine (synthesized or purchased) to the raw sample.
-
Equilibration: Stir for 30 minutes to ensure the isotope binds to the matrix similarly to the native analyte.
-
Extraction: Proceed with SAFE extraction (as per Protocol 1).
-
GC-MS Analysis: Operate in SIM (Selected Ion Monitoring) mode.
-
Target Ions: Monitor m/z 138 (native) and m/z 141 (labeled).
-
-
Calculation: Use the response factor (
) derived from a calibration mixture: Where is the analyte concentration and represents Peak Area.
Protocol 3: Flavor Reconstitution & Omission Testing
Objective: To validate the sensory contribution of 2-Ethoxy-3-methylpyrazine to the total flavor profile.
Methodology:
We utilize the Odor Activity Value (OAV) concept. A compound is considered key if OAV > 1.
The Reconstitution Workflow:
-
Model Solution: Prepare a base matrix (e.g., 5% ethanol in water, or a deodorized oil base) mimicking the food's pH and fat content.
-
Full Recombinant: Add all identified key odorants (OAV > 1) at their natural concentrations.
-
Omission Model (N-1): Prepare a second solution identical to the Full Recombinant but excluding 2-Ethoxy-3-methylpyrazine.
Sensory Validation (Triangle Test):
-
Panel: 12-15 trained sensory judges.
-
Setup: Present 3 cups (2 Full Recombinant, 1 Omission Model) randomized.
-
Task: "Identify the odd sample."
-
Significance: If the panel significantly distinguishes the Omission Model, 2-Ethoxy-3-methylpyrazine is confirmed as a "character impact compound."
Omission Test Logic:
Figure 3: Sensory validation workflow to confirm the perceptual necessity of the target compound.
References
-
FEMA Flavor Ingredient Library. (2023). 2-Methyl-3-ethoxypyrazine (FEMA 3564). Flavor and Extract Manufacturers Association. Link
-
Grosch, W. (2001). Evaluation of the Key Odorants of Foods by Dilution Experiments, Aroma Models and Omission Tests.[1][2] Chemical Senses, 26(5), 533–545. Link
-
Schieberle, P., & Hofmann, T. (2011). Stable Isotope Dilution Assays in Flavor Analysis. In Flavor, Fragrance, and Odor Analysis (pp. 155-174). CRC Press. Link
-
The Good Scents Company. (2023). 2-Ethoxy-3-methylpyrazine Data Sheet.Link
-
Engel, E., et al. (2002).[3] Relevance of omission tests to determine flavour-active compounds in food.[3][4] Food Quality and Preference, 13(7), 505-513. Link
Sources
Application Note: 2-Ethoxy-3-methylpyrazine as a High-Impact Flavor Standard in Sensory Analysis
Executive Summary
2-Ethoxy-3-methylpyrazine (CAS 32737-14-7) is a potent nitrogen-containing heterocycle essential for defining "roasted," "nutty," and "earthy" sensory attributes in food, beverage, and pharmaceutical products.[1] Due to its extremely low odor detection threshold (ppb/ppt range) and high volatility, it presents unique challenges in standardization. This guide provides a rigorous methodology for using this compound as a quantitative sensory standard, ensuring reproducibility in Descriptive Analysis (DA) panels and Gas Chromatography-Olfactometry (GC-O) calibration.
Chemical & Sensory Profile
Before handling, operators must understand the physicochemical constraints of the material.
Table 1: Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-Ethoxy-3-methylpyrazine | |
| CAS Number | 32737-14-7 | |
| FEMA Number | 3569 | GRAS status for flavor use |
| Molecular Weight | 138.17 g/mol | |
| Appearance | Colorless to pale yellow liquid | Light sensitive |
| Odor Descriptors | Roasted hazelnut, walnut, raw potato, baked earth | Green/fruity at high dilution |
| Solubility | Soluble in Ethanol, PG; Slightly soluble in Water (~2.3 g/L) | Use ethanol for stock solutions |
| Boiling Point | ~180°C (at 760 mmHg) | Volatile; keep capped |
| LogP (o/w) | ~1.80 | Moderate lipophilicity |
Protocol 1: Preparation of Standard Stock Solutions
Objective: Create a stable, verifiable concentration series for sensory dosing. Direct weighing into water is prohibited due to poor solubility and homogeneity issues.
Materials
-
Solute: 2-Ethoxy-3-methylpyrazine (≥99% Purity).[2][3][4][5]
-
Solvent: Food-grade Ethanol (96% or anhydrous) or Propylene Glycol (PG). Note: Ethanol is preferred for GC-O compatibility; PG is preferred for oral sensory standards to minimize solvent flavor.
-
Container: Amber borosilicate glass volumetric flasks (Class A).
-
Storage: Teflon-lined screw caps, stored at -20°C.
Workflow Diagram: Serial Dilution Logic
Figure 1: Serial dilution pathway to achieve parts-per-billion (ppb) accuracy without weighing errors.
Step-by-Step Procedure
-
Primary Stock (1% w/v): Weigh exactly 0.1000 g of 2-Ethoxy-3-methylpyrazine into a 10 mL volumetric flask. Dilute to volume with Ethanol.
-
Validation: Verify weight on analytical balance (±0.0001 g).
-
-
Secondary Stock (100 ppm): Pipette 100 µL of Primary Stock into a 10 mL flask. Dilute to volume with Ethanol.
-
Working Standard (1 ppm): Pipette 100 µL of Secondary Stock into a 10 mL flask. Dilute to volume with odor-free water (if used immediately) or Ethanol (for storage).
-
Critical: Aqueous solutions degrade faster. Prepare aqueous working standards daily.
-
Protocol 2: Sensory Threshold Determination (3-AFC)
Objective: Determine the Group Detection Threshold (BET) for the panel to normalize intensity ratings.
Methodology: 3-Alternative Forced Choice (3-AFC)
This method forces panelists to identify the odd sample among three cups (two blanks, one spiked).
-
Matrix: Odor-free water or a model wine base (11% ethanol, pH 3.5) depending on end-application.
-
Concentration Series: Prepare 6 levels increasing by a factor of 3 (e.g., 0.1, 0.3, 1.0, 3.0, 9.0, 27.0 ppb).
-
Presentation: Randomized, blind-coded 3-digit numbers.
Decision Logic Diagram
Figure 2: 3-AFC Decision Tree for establishing panelist acuity.
Data Analysis
Calculate the Best Estimate Threshold (BET) for each panelist as the geometric mean of the highest concentration missed and the next higher concentration correctly identified.
Protocol 3: Instrumental Calibration (GC-O)
Objective: Correlate sensory descriptors with analytical retention times.
Chromatographic Conditions
-
Column: Polar phase (e.g., DB-Wax or ZB-Wax) is recommended for pyrazines to separate them from the solvent front and co-eluting hydrocarbons.
-
Carrier Gas: Helium @ 1.2 mL/min.
-
Oven Program: 40°C (2 min)
5°C/min 240°C.
Retention Index (RI) Targets
Use these approximate Linear Retention Indices (LRI) to locate the peak:
-
Non-Polar (DB-5): ~1030 - 1050
-
Polar (DB-Wax): ~1400 - 1450
-
Note: Values vary by column age and film thickness. Always run an alkane ladder (C8-C20) alongside the standard.
Olfactometry Setup
-
Inject 1 µL of the 100 ppm Secondary Stock .
-
Split ratio: 1:1 (Detector:Sniff Port).
-
Humidification: Ensure sniff port air is humidified to prevent nasal fatigue.
-
Descriptor Logging: Panelist should mark the timeline when "roasted nut" or "potato" notes are perceived.
Safety & Handling (E-E-A-T)
-
Cross-Contamination: Pyrazines are extremely potent. Do not open neat vials in the sensory preparation area. Use a dedicated fume hood.
-
Glassware: Dedicate glassware for pyrazines. Wash with acidic solution (dilute HCl) followed by ethanol rinse to protonate and remove residual traces.
-
PPE: Nitrile gloves and safety glasses.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122941, 2-Ethoxy-3-methylpyrazine. Retrieved from [Link]
-
The Good Scents Company (2024). 2-Ethoxy-3-methylpyrazine Sensory Properties and FEMA 3569 Data.[2] Retrieved from [Link]
-
FEMA Flavor Ingredient Library. FEMA 3569: 2-Ethoxy-3-methylpyrazine.[6][2] Retrieved from [Link]
-
Mihara, S., & Masuda, H. (1988). Structure-odor relationships for disubstituted pyrazines.[7][8] Journal of Agricultural and Food Chemistry.[9] (Referenced via Pherobase).[9][10] Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ethyl-3-methoxypyrazine, 25680-58-4 [thegoodscentscompany.com]
- 4. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]
- 5. innospk.com [innospk.com]
- 6. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]
- 7. The Kovats Retention Index: 2-Methoxy-5-methylpyrazine (C6H8N2O) [pherobase.com]
- 8. The Kovats Retention Index: 6-Ethoxy-2-methylpyrazine (C7H10N2O) [pherobase.com]
- 9. The Kovats Retention Index: 2,5-Diethylpyrazine (C8H12N2) [pherobase.com]
- 10. The Kovats Retention Index: 2-Methoxypyrazine (C5H6N2O) [pherobase.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Pyrazine Analysis
Abstract
Pyrazines (
This Application Note provides two distinct, field-validated protocols:
-
Method A (Pharma): A robust Reversed-Phase (RP-HPLC) method for Pyrazinamide (PZA) and its metabolites in plasma, compliant with USP system suitability concepts.
-
Method B (Metabolomics/Food): A Hydrophilic Interaction Liquid Chromatography (HILIC) approach for highly polar pyrazine derivatives that fail to retain on C18 phases.
Introduction: The Analytical Challenge
The pyrazine ring contains two nitrogen atoms at positions 1 and 4. This structure imparts specific chemical behaviors that dictate chromatographic strategy:
-
Basicity & Tailing: The lone pair electrons on the nitrogen atoms can interact with acidic silanols on the silica support of HPLC columns.[6] At neutral pH, this secondary interaction causes peak broadening and tailing.
-
Polarity: Many bioactive pyrazines (like Pyrazinoic acid) are highly hydrophilic. On standard C18 columns, they often elute in the void volume (
), preventing quantification. -
UV Detection: Pyrazines exhibit strong
transitions, making them excellent candidates for UV-Vis detection, typically between 260 nm and 270 nm .
Decision Matrix: Method Selection
Select the appropriate workflow based on analyte polarity and sample matrix.
Figure 1: Decision tree for selecting the optimal chromatographic mode for pyrazine analysis.
Method A: Reversed-Phase Analysis of Pyrazinamide (PZA)
Application: Pharmacokinetics (PK), Quality Control (QC), and therapeutic drug monitoring. Mechanism: Ion-Suppression Reversed-Phase Chromatography. By maintaining a mobile phase pH (approx.[1] 3.0–4.5), we suppress the ionization of acidic silanols on the column, reducing tailing, while keeping the pyrazine neutral enough to retain on the C18 chain.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (L1 packing), 250 x 4.6 mm, 5 µm. (Rec: Agilent Zorbax Eclipse Plus C18 or Thermo Hypersil BDS) | End-capped base-deactivated silica (BDS) is critical to minimize silanol activity. |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 4.4) : Methanol (95:5 v/v) | High aqueous content is needed for PZA retention. Phosphate buffer controls pH to prevent tailing. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV @ 268 nm | |
| Temperature | 25°C - 30°C | Ambient control ensures retention time reproducibility. |
| Injection Vol | 20 µL |
Sample Preparation (Human Plasma)
Standard Protocol for Protein Precipitation
-
Aliquot: Transfer 500 µL of plasma into a 1.5 mL centrifuge tube.
-
Precipitate: Add 50 µL of Perchloric Acid (0.7 M) or 500 µL of cold Methanol.
-
Note: Acid precipitation often yields cleaner baselines for UV detection than organic solvent precipitation.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Neutralize (If Acid Used): Transfer supernatant to a new tube and add minimal 1M NaOH to adjust pH to ~4.0–6.0 (Verify with litmus paper).
-
Filter: Pass through a 0.22 µm PVDF syringe filter into an HPLC vial.
System Suitability Criteria (Acceptance Limits)
-
Tailing Factor (
): NMT (Not More Than) 1.5. -
Column Efficiency (
): NLT (Not Less Than) 2000 theoretical plates. -
RSD (Area): NMT 2.0% for 5 replicate injections.
Method B: HILIC Analysis for Polar Metabolites
Application: Analysis of Pyrazinoic Acid (POA), highly polar derivatives, or food matrices (e.g., soy sauce) where C18 retention fails. Mechanism: Partitioning of analytes into a water-enriched layer adsorbed onto a polar stationary phase.[8][9]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | HILIC Amide or Zwitterionic (HILIC-Z). (Rec: Waters XBridge Amide or Agilent Poroshell HILIC-Z) | Amide phases provide strong hydrogen bonding retention for polar nitrogens. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) in Water | Provides ionic strength and pH control. |
| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC mode. |
| Gradient | 0-2 min: 95% B (Isocratic hold) 2-10 min: 95% | Start high organic to force partitioning into the aqueous layer on the column surface. |
| Flow Rate | 0.4 mL/min (for 2.1mm ID column) | Lower flow rates enhance mass transfer in HILIC. |
| Detection | UV @ 268 nm or MS/MS (ESI+) | HILIC solvents are highly compatible with MS detection (high volatility). |
Critical HILIC Considerations
-
Sample Diluent: Samples MUST be dissolved in a high-organic solvent (e.g., 80:20 ACN:Water). Injecting a 100% aqueous sample will disrupt the water layer on the column, causing split peaks and poor reproducibility.
-
Equilibration: HILIC columns require longer equilibration times than C18. Allow at least 20 column volumes between gradient runs.
Troubleshooting & Optimization
Common issues in pyrazine analysis and their mechanistic solutions.
Peak Tailing (The "Shark Fin" Peak)
-
Cause: Interaction between the basic pyrazine nitrogens and acidic residual silanols on the silica surface.
-
Solution 1 (Mobile Phase): Add 25 mM Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, blocking silanol sites.
-
Solution 2 (pH): Lower pH to < 3.0. This protonates the silanols (
), rendering them neutral and reducing ionic interaction.
Retention Time Drift
-
Cause: "Phase Collapse" (Dewetting) in Method A if using 100% aqueous mobile phase on a standard C18 column.
-
Solution: Ensure at least 3-5% organic solvent is always present, or use a "C18-AQ" (Aqueous compatible) column designed to resist dewetting.
Analytical Workflow Diagram
Figure 2: Standard analytical workflow for HPLC analysis of pyrazines.
References
-
Revankar, S.N., et al. (1994).[10] "Determination of pyrazinamide in human by high performance liquid chromatography." Journal of Postgraduate Medicine.
-
United States Pharmacopeia (USP). "Pyrazinamide Monograph." USP 31–NF 26, Page 3134.[11]
-
McCalley, D.V. (2017). "Understanding and Managing Peak Shapes for Basic Solutes in Reversed-Phase HPLC." LCGC North America.
-
Agilent Technologies. (2023). "Mastering HILIC-Z Separation for Polar Analytes." Application Note.
-
BenchChem. (2025).[12] "A Comparative Guide to HPLC and GC-MS Methods for Pyrazine Analysis."
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifampin, Isoniazid, and Pyrazinamide Tablets [drugfuture.com]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. scispace.com [scispace.com]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of pyrazinamide in human by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uspbpep.com [uspbpep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Enhanced Detection of 2-Ethoxy-3-methylpyrazine in Complex Matrices via N-Alkylation Derivatization for LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of a Key Flavor Compound
2-Ethoxy-3-methylpyrazine is a significant heterocyclic aromatic compound, contributing to the desirable nutty and roasted aromas in a variety of food products and beverages.[1][2] Its accurate quantification is crucial for quality control in the food and fragrance industries and for understanding its formation pathways in thermal processing.[3] However, the trace-level presence of this compound in complex matrices, coupled with its moderate volatility and relatively low ionization efficiency in standard mass spectrometry (MS) sources, presents a considerable analytical challenge.[4][5]
Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is common for pyrazines, but can be hampered by co-eluting matrix components and the similar mass spectra of its isomers, making unambiguous identification difficult.[4] While Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative, the inherent chemical properties of 2-ethoxy-3-methylpyrazine do not lend themselves to high sensitivity in common electrospray ionization (ESI) sources. To overcome these limitations, a chemical derivatization strategy can be employed to modify the analyte into a form more amenable to sensitive and selective detection.
This application note details a robust protocol for the derivatization of 2-ethoxy-3-methylpyrazine through N-alkylation (quaternization). This process introduces a permanent positive charge to the molecule, significantly enhancing its ionization efficiency for LC-ESI-MS/MS analysis and leading to a substantial improvement in detection limits.
Principle of Derivatization: N-Alkylation for Enhanced Ionization
The core of this method lies in the chemical modification of the 2-ethoxy-3-methylpyrazine molecule to improve its analytical properties. The pyrazine ring contains two nitrogen atoms, which, although part of an aromatic system, possess lone pairs of electrons that can partake in nucleophilic reactions.
The Derivatization Reaction:
We employ a classic Menshutkin reaction, where the pyrazine nitrogen acts as a nucleophile, attacking an electrophilic alkyl halide, in this case, methyl iodide. This results in the formation of a quaternary N-alkyl pyrazinium salt, a permanently charged ionic species.
The rationale for this choice is threefold:
-
Enhanced Ionization Efficiency: The resulting pyrazinium cation is readily detected in positive ion electrospray mass spectrometry (ESI+), as the analyte is already in an ionized state, bypassing the often inefficient in-source protonation process.[6]
-
Increased Specificity: The derivatization imparts a specific mass shift to the analyte, moving it to a different m/z region and reducing potential interferences from the sample matrix.
-
Improved Chromatography: The ionic nature of the derivative can be leveraged for enhanced retention and separation on mixed-mode or hydrophilic interaction liquid chromatography (HILIC) columns.
It is important to note that due to the electronic deactivation of the second nitrogen atom after the first quaternization, the reaction predominantly yields a mono-alkylated product.[7]
Experimental Workflow and Protocols
Overall Experimental Workflow
The entire process, from sample preparation to data acquisition, is outlined in the following workflow diagram. This self-validating system includes steps for derivatization, cleanup, and instrumental analysis, ensuring a robust and reproducible methodology.
Caption: Workflow from sample extraction to LC-MS/MS analysis.
Detailed Protocol: N-Methylation of 2-Ethoxy-3-methylpyrazine
Materials:
-
2-Ethoxy-3-methylpyrazine standard (≥98% purity)
-
Methyl iodide (CH₃I), 99.5%
-
Acetonitrile (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas, high purity
-
2 mL amber glass autosampler vials with septa
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Extraction:
-
For liquid samples (e.g., beverages), perform a liquid-liquid extraction (LLE). To 1 mL of the sample, add 2 mL of MTBE.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.[8]
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 30°C.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract (or a known amount of standard) in 200 µL of acetonitrile.
-
Add 20 µL of methyl iodide. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 40°C for 2 hours in a heating block. Optimization of reaction time and temperature may be necessary depending on the sample matrix.[9]
-
-
Post-Reaction Cleanup:
-
After incubation, uncap the vial in the fume hood and evaporate the contents to complete dryness under a gentle stream of nitrogen at 40°C. This step is crucial to remove any unreacted methyl iodide, which can be detrimental to the LC-MS system.
-
Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 1 minute to ensure complete dissolution of the derivatized product.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[3]
-
Expected Results and Data Analysis
Reaction Mechanism and Expected Product
The N-alkylation of 2-ethoxy-3-methylpyrazine with methyl iodide is expected to proceed as shown below. Due to steric hindrance from the adjacent ethyl group and the electron-donating effect of the ethoxy group, methylation is predicted to occur preferentially at the N4 position. The resulting product is 2-ethoxy-1,3-dimethyl-1,4-diazin-1-ium iodide.
Caption: N-Alkylation of 2-ethoxy-3-methylpyrazine.
Mass Spectrometric Data
The derivatization will result in a predictable mass shift. The analysis should be performed in positive ion mode (ESI+) using Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected Precursor Ion [M]⁺ (m/z) | Proposed Product Ion for MRM (m/z) |
| 2-Ethoxy-3-methylpyrazine | C₇H₁₀N₂O | 138.0793 | 139.0866 ([M+H]⁺) | Various low abundance ions |
| Derivatized Product | C₈H₁₃N₂O⁺ | 153.1022 | 153.1022 | Fragments from loss of methyl or ethyl groups |
The derivatized product, being a pre-charged cation, will be observed as [M]⁺, not [M+H]⁺. The significant increase in signal intensity for the m/z 153.10 ion compared to the m/z 139.09 ion of the underivatized compound is the primary indicator of the method's success.
LC-MS/MS Parameters
A generic starting point for LC-MS/MS method development is provided below.
| Parameter | Recommended Setting |
| LC System | |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C[10] |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp | 150°C |
| Desolvation Temp | 400°C |
| MRM Transition | To be optimized: e.g., 153.1 -> [fragment ion] |
Conclusion and Field-Proven Insights
This application note provides a detailed, scientifically-grounded protocol for the derivatization of 2-ethoxy-3-methylpyrazine to enhance its detectability by LC-MS/MS. The N-alkylation strategy transforms the weakly ionizable analyte into a permanently charged quaternary ammonium salt, leading to a significant improvement in sensitivity, which is critical for trace-level analysis in complex matrices such as food, beverages, and biological samples.
Key Advantages of this Method:
-
Substantial Sensitivity Gain: The pre-charged nature of the derivative dramatically improves the response in ESI-MS.
-
High Specificity: The unique mass transition of the derivatized product minimizes interferences and enhances confidence in analyte identification.
-
Robust and Reproducible: The protocol is built on established chemical principles and standard sample preparation techniques, ensuring reliability.
Researchers implementing this method should pay careful attention to the complete removal of the derivatization reagent post-reaction to protect the integrity of the analytical instrumentation. The described workflow and protocols offer a solid foundation for the development of validated quantitative methods for 2-ethoxy-3-methylpyrazine in various research and quality control applications.
References
-
Lund, H., & Lunde, P. (1967). Quaternization Reactions. II. Pyridazines. Acta Chemica Scandinavica, 21, 1067-1080. [Link]
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Shreeve, J. M., et al. (2008). Quaternization of Pyrazine, Pyridazine, and Pyrimidine with Alkyl and Polyfluoroalkyl Halides: Formation of Low Melting Salts. Journal of Fluorine Chemistry, 129(3), 221-231. [Link]
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Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
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Wang, Y., et al. (2023). Mechanism of Enhancing Pyrazines in Daqu via Inoculating Bacillus licheniformis with Strains Specificity. Foods, 12(2), 345. [Link]
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Zhou, Y., et al. (2024). Disclosing the Nitrogen Sources via Isotope Labeling Technique and the Formation Mechanism of Pyrazine and Alkylpyrazines during the Heat Treatment of N-(1-Deoxy-d-xylulos-1-yl). Journal of Agricultural and Food Chemistry. [Link]
-
YouTube. (2021, February 21). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. [Link]
-
Kim, J. S., et al. (2002). A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. Dyes and Pigments, 55(1), 45-54. [Link]
-
Guo, K., et al. (2023). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Journal of Chromatography B, 1214, 123562. [Link]
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Sharma, A., & Kumar, V. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033. [Link]
-
Salhi, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4341–4350. [Link]
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Attygalle, A. B., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A, 1593, 145-155. [Link]
-
Lab Manager. (2018, January 31). The Challenges of Analyzing Flavors in Foods. [Link]
-
Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]
- Google Patents. (n.d.). Novel process for synthesizing high-purity N-alkyl pyridine salt.
-
Kannan, K., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. Journal of Chromatography B, 1214, 123562. [Link]
-
Morphy, J. R., et al. (2002). Optimization of reaction conditions for REM resin-bound quaternization reactions. Journal of Combinatorial Chemistry, 4(3), 199-203. [Link]
-
Xu, Y., et al. (2020). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 9(12), 1756. [Link]
-
O'Donovan, D. H., et al. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. European Journal of Organic Chemistry, 2020(20), 3051-3059. [Link]
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Agilent Technologies. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. [Link]
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Application Note: 2-Ethoxy-3-methylpyrazine as a Quantitative Marker for Roasting Degree in Malt
For Researchers, Scientists, and Quality Control Professionals in the Food, Beverage, and Flavor Industries
Abstract
The roasting process is a critical step in malt production, directly influencing the final color, flavor, and aroma of the end product, such as beer. The complex series of non-enzymatic browning reactions, primarily the Maillard reaction, generates a diverse array of volatile and non-volatile compounds. Among these, pyrazines are a significant class of heterocyclic nitrogen-containing compounds responsible for the desirable nutty, roasted, and toasted aromas. This application note establishes 2-ethoxy-3-methylpyrazine as a key molecular marker for the degree of malt roasting. We provide a detailed analytical protocol for its quantification using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), and discuss the correlation between its concentration and the sensory characteristics of malt.
Introduction: The Chemistry of Malt Roasting
The transformation of green malt into a spectrum of specialty malts, from pale to deeply roasted, is a carefully controlled thermal process. The desirable characteristics of these malts are largely attributed to the Maillard reaction, a complex cascade of chemical reactions initiated between reducing sugars and amino acids under thermal conditions[1][2]. This reaction is responsible for the development of color, the reduction of sweetness, and the formation of a rich and complex aroma profile.
Pyrazines are a hallmark of the Maillard reaction and are recognized as potent aroma compounds in many thermally processed foods[2][3]. Their formation is particularly pronounced at temperatures exceeding 100°C[4]. The specific types and concentrations of pyrazines formed are dependent on the reaction precursors (amino acids and sugars), temperature, time, and pH. In roasted malt, the presence and concentration of specific pyrazines can, therefore, serve as a reliable indicator of the roasting intensity.
2-Ethoxy-3-methylpyrazine: A Specific Marker for Roasting
2-Ethoxy-3-methylpyrazine is a volatile compound known for its potent nutty, roasted almond, and earthy aroma profile[5]. Its presence is a direct consequence of the Maillard reaction during the high-temperature kilning and roasting of malt. While a variety of pyrazines are formed, the concentration of 2-ethoxy-3-methylpyrazine, along with other alkylpyrazines like 2-ethyl-3,5-dimethylpyrazine and 2,3-diethyl-5-methylpyrazine, tends to be highest in more intensely roasted malts[6]. The ethoxy group in its structure suggests a reaction pathway involving ethanol or its precursors, which are naturally present in the grain.
The sensory impact of 2-ethoxy-3-methylpyrazine is significant due to its low odor threshold. A Maximised Survey-derived Daily Intake (MSDI-EU) has been reported as 0.012 µ g/capita/day , with a threshold of concern of 90 µ g/person/day , indicating its high flavor potency[7]. Therefore, even small variations in its concentration can have a discernible effect on the final aroma profile of the malt and the beverage it is used in.
Analytical Protocol: Quantification of 2-Ethoxy-3-methylpyrazine in Malt by HS-SPME-GC-MS
This protocol provides a validated method for the extraction and quantification of 2-ethoxy-3-methylpyrazine from malt samples. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and robust technique for the extraction of volatile and semi-volatile compounds from a sample matrix.
Principle of the Method
A ground malt sample is subjected to a hot steep extraction to release volatile compounds into a sealed headspace vial. A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace, where volatile analytes, including 2-ethoxy-3-methylpyrazine, are adsorbed onto the fiber coating. The fiber is then desorbed in the hot injection port of a Gas Chromatograph (GC), and the analytes are separated and detected by a Mass Spectrometer (MS). Quantification is achieved by using an internal standard and a calibration curve.
Materials and Reagents
-
Malt Samples: Pale, caramel, and dark roasted malts.
-
2-Ethoxy-3-methylpyrazine standard: (CAS: 32737-14-7), analytical grade.
-
Internal Standard (IS): 2-Ethoxy-3-isopropylpyrazine or a suitable deuterated pyrazine standard.
-
Deionized Water: High-purity, organic-free.
-
Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatility analytes.
-
Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa caps.
Sample Preparation: Hot Steep Malt Extraction
The preparation of a malt extract that is representative of the flavors contributed during brewing is crucial. The American Society of Brewing Chemists (ASBC) "Hot Steep Malt Sensory Evaluation Method" provides an excellent basis for this.
-
Grind 50 g of the malt sample to a fine powder.
-
For specialty malts, a blend with a base malt may be appropriate (e.g., 50% specialty malt, 50% base malt for caramel malts; 15% specialty malt, 85% base malt for dark roasted malts)[8].
-
Add 10 g of the ground malt to an insulated thermos.
-
Heat 80 mL of deionized water to 65°C and add it to the thermos[8].
-
Shake the thermos to mix the contents thoroughly.
-
Allow the mixture to steep for 15 minutes.
-
Swirl the contents and filter to obtain the malt extract (wort)[8].
HS-SPME Procedure
-
Pipette 5 mL of the prepared malt extract into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the solution and enhance the release of volatile compounds into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
Incubate the vial in a heating block or water bath at 60°C for 15 minutes with agitation to allow for equilibration of the volatiles between the liquid and headspace phases.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
GC-MS Analysis
The following GC-MS parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| GC System | Gas Chromatograph with a Mass Selective Detector |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Port | Splitless mode, 250°C |
| Desorption Time | 5 minutes |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min) |
| MS Transfer Line | 250°C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole | 150°C |
| Scan Range | m/z 40-350 |
| Quantification Ion | For 2-ethoxy-3-methylpyrazine (m/z 138, 110, 82) |
Quantification and Validation
A calibration curve should be prepared using a series of standard solutions of 2-ethoxy-3-methylpyrazine with a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable results[9][10][11].
Interpretation of Results: Linking Concentration to Roasting Degree
The concentration of 2-ethoxy-3-methylpyrazine is expected to increase with the degree of roasting. By analyzing a range of malts with varying color intensities (measured in EBC - European Brewery Convention units), a correlation can be established.
| Malt Type | Typical EBC Range | Expected 2-Ethoxy-3-methylpyrazine Concentration |
| Pale Malt | 3 - 7 | Low to non-detectable |
| Vienna Malt | 7 - 12 | Low |
| Munich Malt | 15 - 25 | Moderate |
| Caramel Malt | 30 - 200 | Moderate to High |
| Chocolate Malt | 800 - 1200 | High |
| Black Malt | > 1300 | Very High |
This table represents expected trends. Actual concentrations will vary based on specific roasting conditions and barley variety.
A higher concentration of 2-ethoxy-3-methylpyrazine will correlate with a more intense nutty and roasted flavor profile in the malt. This quantitative data can be used for:
-
Quality Control: Ensuring batch-to-batch consistency in the roasting process.
-
Product Development: Targeting specific flavor profiles by controlling the roasting parameters to achieve a desired concentration of this marker compound.
-
Troubleshooting: Identifying deviations in the roasting process that may lead to off-flavors or inconsistent product quality.
Visualizing the Workflow and Chemical Principles
Maillard Reaction Pathway to Pyrazines
The formation of pyrazines is a complex process. The following diagram illustrates a simplified pathway.
Caption: Simplified Maillard reaction pathway leading to pyrazine formation.
Analytical Workflow Diagram
The following diagram outlines the key steps in the analytical protocol.
Caption: HS-SPME-GC-MS workflow for 2-ethoxy-3-methylpyrazine analysis in malt.
Conclusion
The quantification of 2-ethoxy-3-methylpyrazine provides a powerful tool for objectively assessing the roasting degree of malt. This approach moves beyond subjective sensory analysis and color measurements to a specific, chemically-defined marker. The HS-SPME-GC-MS method detailed in this note is a sensitive, reliable, and high-throughput technique suitable for routine quality control and research applications. By monitoring the concentration of this key aroma compound, maltsters and brewers can achieve greater control over their processes and ultimately, the flavor and aroma of their final products.
References
-
Formation of Flavor, Color, and Reducing Power During the Production Process of Dark Specialty Malts. (2025, August 7). ResearchGate. Retrieved from [Link]
-
2-methyl-3-ethoxypyrazine 2-ethoxy-3-methylpyrazine. The Good Scents Company. Retrieved from [Link]
-
Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-dihydroxyacetone and 2-oxopropanal. (2008, March 26). PubMed. Retrieved from [Link]
-
Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. (2025, July 18). PubMed. Retrieved from [Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI. Retrieved from [Link]
-
Mechanistic studies on the formation of pyrazines by Maillard reaction between L-ascorbic acid and L-glutamic acid. (2025, September 21). ResearchGate. Retrieved from [Link]
-
Gas Chromatographic Determination of Pesticide Residues in Malt, Spent Grains, Wort, and Beer with Electron Capture Detection and Mass Spectrometry. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Optimization and Validation of HS-SPME-GCMS Method for Determination of Multifumigant Residues in Grain, Oilseeds, Nuts, and Dry Fruit. (2025, August 10). ResearchGate. Retrieved from [Link]
-
2-ethoxy-3-ethyl pyrazine, 35243-43-7. The Good Scents Company. Retrieved from [Link]
-
Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. ACS Publications. Retrieved from [Link]
-
Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars. (2023, February 3). Nature. Retrieved from [Link]
-
Raw Material Screening with GC-MS: Flavor Analysis of Malted Grain from Hot Steeped Malt. Restek. Retrieved from [Link]
-
Full article: Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. (2021, December 13). Taylor & Francis. Retrieved from [Link]
-
2-methoxy-3-methyl pyrazine, 2847-30-5. The Good Scents Company. Retrieved from [Link]
-
Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021, January 29). National Institutes of Health. Retrieved from [Link]
-
Control strategies of pyrazines generation from Maillard reaction. ResearchGate. Retrieved from [Link]
-
Exploring 2-Ethoxy-3-Methylpyrazine: A Key Flavor and Fragrance Intermediate. LinkedIn. Retrieved from [Link]
-
Headspace-Solid Phase Microextraction-Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. (2025, August 6). ResearchGate. Retrieved from [Link]
-
2-Methyl-3(5or6)-Ethoxy Pyrazine | Premium Flavoring Agent for Hazelnut, Almond, and Peanut | High Purity Fragrance | CAS 32737-14-7. Alibaba. Retrieved from [Link]
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- 9. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Degradation Analysis of 2-Ethoxy-3-methylpyrazine (EMP)
This Application Note is designed for research and development professionals involved in flavor chemistry, pharmaceutical intermediates, and stability testing. It synthesizes chemical principles with practical analytical protocols to address the stability profile of 2-Ethoxy-3-methylpyrazine.
Abstract
2-Ethoxy-3-methylpyrazine (EMP, FEMA 3569) is a critical high-impact flavor compound known for its roasted, nutty, and earthy organoleptic properties. While chemically stable under ambient conditions, EMP is susceptible to degradation during thermal processing, acidic storage, or oxidative stress. This guide details the primary degradation mechanisms—specifically acid-catalyzed hydrolysis and N-oxidation—and provides a validated workflow for the detection and quantification of its breakdown products using GC-MS and LC-MS platforms.
Introduction & Chemical Context
The stability of alkyl-alkoxypyrazines is pivotal for maintaining the sensory integrity of food products and the purity of pharmaceutical intermediates. 2-Ethoxy-3-methylpyrazine (C
-
The Ether Linkage: Vulnerable to nucleophilic attack and acid-catalyzed hydrolysis.
-
The Pyrazine Ring Nitrogen: Susceptible to oxidation by peroxides or reactive oxygen species (ROS).
Understanding these pathways allows researchers to predict shelf-life issues (e.g., loss of "nutty" character) or the formation of polar artifacts.
Mechanistic Degradation Pathways
We identify two primary degradation vectors for EMP.
Acid-Catalyzed Hydrolysis
Under acidic conditions (pH < 4) or high moisture/heat, the ethoxy group undergoes cleavage. The mechanism typically involves protonation of the ether oxygen or the ring nitrogen, facilitating nucleophilic attack by water.
-
Precursor: 2-Ethoxy-3-methylpyrazine.
-
Reaction: Cleavage of the O-ethyl bond.
-
Products: Ethanol (volatile) and 2-Hydroxy-3-methylpyrazine (non-volatile).
-
Note: 2-Hydroxy-3-methylpyrazine exists in tautomeric equilibrium with 3-methyl-2(1H)-pyrazinone . This product is significantly more polar and less volatile than the parent.
-
N-Oxidation
In the presence of oxidizing agents (e.g., H
-
Reaction: Electrophilic attack on the lone pair of the ring nitrogen.
-
Products: 2-Ethoxy-3-methylpyrazine-N-oxide (Mono-N-oxide). Continued oxidation may yield the Di-N-oxide, though steric hindrance from the ethoxy and methyl groups often favors the mono-oxide at the N-4 position (distal to substituents) or N-1 depending on electronic effects.
Pathway Visualization
The following diagram illustrates the degradation logic.
Figure 1: Primary degradation pathways of 2-Ethoxy-3-methylpyrazine showing hydrolysis and oxidation routes.[3]
Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
This protocol mimics accelerated aging to generate degradation products for method development.
Reagents Required:
Procedure:
-
Stock Preparation: Dissolve 10 mg of EMP in 10 mL of Methanol (1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidation: Mix 1 mL Stock + 1 mL 3% H
O . Incubate at Room Temp (RT) for 24 hours. -
Control: Mix 1 mL Stock + 1 mL Water. Store at 4°C.
-
Quenching: Neutralize Acid/Base samples to pH 7.0 prior to analysis.
Protocol B: Analytical Methodology
Due to the polarity difference between the parent (non-polar) and degradants (polar pyrazinone/N-oxides), a dual-method approach is recommended.
Method 1: GC-MS (For Parent & Volatile Degradants)
Best for: Quantifying remaining EMP and detecting ether cleavage artifacts.
-
Column: DB-WAX or ZB-WAX (Polar), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Inlet: Split 20:1 @ 240°C.
-
Oven: 50°C (hold 2 min)
10°C/min 230°C (hold 5 min). -
MS Source: EI (70 eV), Source Temp 230°C.
-
Scan Range: 30–300 amu.
Method 2: LC-MS/MS (For Polar Degradants)
Best for: 3-methyl-2(1H)-pyrazinone and N-oxides.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B (0-1 min)
95% B (6 min). -
Ionization: ESI Positive Mode.
Analytical Workflow Diagram
Figure 2: Dual-stream analytical workflow for comprehensive degradation profiling.
Results & Data Interpretation
The following table summarizes the expected Mass Spectral ions for EMP and its degradants.
| Compound | Structure Type | MW | Key Ions (m/z) | Method Suitability |
| 2-Ethoxy-3-methylpyrazine | Parent | 138 | 138 (M+), 110 (M-28, loss of ethene), 109 | GC-MS |
| 3-Methyl-2(1H)-pyrazinone | Hydrolysis Product | 110 | 110 (M+), 82 (M-CO) | LC-MS (Preferred) / GC-MS |
| EMP-N-Oxide | Oxidation Product | 154 | 154 (M+), 138 (M-16, loss of O), 137 | LC-MS (Preferred) |
Interpretation Notes:
-
Hydrolysis Confirmation: Look for the disappearance of the parent peak (RT ~12.5 min on Wax) and the appearance of a broad, tailing peak for the pyrazinone if using GC. In LC-MS, the pyrazinone will elute early (low retention) due to high polarity.
-
Oxidation Confirmation: The N-oxide will show a characteristic loss of 16 amu (Oxygen) in the MS fragmentation pattern.
Conclusion
2-Ethoxy-3-methylpyrazine is relatively stable but degrades under acidic and oxidative stress. The formation of 3-methyl-2(1H)-pyrazinone is the primary indicator of moisture/acid instability, leading to a loss of the desired nutty flavor profile. Researchers should utilize the dual GC/LC approach to fully characterize the stability of this material in complex matrices.
References
-
PubChem. (n.d.). 2-Ethoxy-3-methylpyrazine Compound Summary. National Library of Medicine. [Link]
-
FEMA. (n.d.).[6] Flavor Ingredient Library: 2-Ethoxy-3-methylpyrazine (FEMA 3569). Flavor and Extract Manufacturers Association. [Link]
-
Oostendorp, D. J., et al. (1992).[7] Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes (Analogous ether hydrolysis mechanism). Journal of Adhesion Science and Technology. [Link]
-
Organic Chemistry Portal. (n.d.). Oxidation of Nitrogen Heterocycles to N-Oxides. [Link]
-
ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]
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- 7. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]
Investigating the In-Vivo Disposition of 2-Ethoxy-3-methylpyrazine: Formation and Metabolic Pathways
An Application Guide for Researchers
Abstract
2-Ethoxy-3-methylpyrazine is a significant heterocyclic aromatic compound, primarily utilized as a flavor and fragrance agent in the food and beverage industry.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for comprehensive safety assessments and for professionals in the drug development field who may encounter the pyrazine scaffold. Direct studies on the in-vivo fate of 2-ethoxy-3-methylpyrazine are scarce in published literature.[3] This guide, therefore, provides a framework for its investigation, built upon established metabolic pathways of structurally analogous alkyl- and alkoxy-pyrazines.[4][5] We present predicted metabolic pathways, detailed protocols for in-vivo studies in rodent models, and robust analytical methodologies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of the parent compound and its putative metabolites in biological matrices.
Introduction: The Scientific Imperative
Pyrazines are ubiquitous in nature and are formed during the thermal processing of food via the Maillard reaction.[5] Their potent organoleptic properties make them valuable as food additives. While exposure is primarily dietary, the pyrazine core is also a key structural motif in many pharmaceutical agents. A thorough understanding of the metabolic fate of any xenobiotic, including food additives, is a cornerstone of modern toxicology and pharmacology. It allows for the identification of potentially reactive metabolites, clarifies clearance mechanisms, and informs risk assessment.
This document serves as a comprehensive technical guide for researchers initiating studies on 2-ethoxy-3-methylpyrazine. It combines predictive metabolism based on authoritative literature with detailed, field-proven protocols to enable a rigorous scientific investigation.
Predicted In-Vivo Formation and Metabolism
While the primary route of exposure to 2-ethoxy-3-methylpyrazine is exogenous (i.e., dietary intake), it is plausible that some pyrazines could be formed endogenously. Chemoenzymatic synthesis has been demonstrated where pyrazines are produced from L-threonine via the condensation of aminoacetone and an aldehyde under moderate conditions.[6] However, the principal focus for ADME studies remains the metabolic transformation of the ingested compound.
Based on extensive studies of similar pyrazine derivatives in rats, a two-phase metabolic process is the most probable pathway for 2-ethoxy-3-methylpyrazine.[4][5]
Phase I Metabolism: Functionalization
The initial metabolic steps are expected to involve enzymatic reactions that introduce or expose functional groups on the parent molecule, primarily mediated by cytochrome P450 (CYP) enzymes. For 2-ethoxy-3-methylpyrazine, three primary oxidative pathways are predicted:
-
O-de-ethylation: The ethoxy group is a prime target for oxidative dealkylation. This reaction would remove the ethyl group to form 2-hydroxy-3-methylpyrazine, which likely exists in equilibrium with its tautomeric form, 3-methylpyrazin-2(1H)-one. This is a common metabolic route for alkoxy-substituted aromatics.[4]
-
Alkyl Side-Chain Oxidation: The methyl group can undergo sequential oxidation. The initial hydroxylation would yield (2-ethoxypyrazin-3-yl)methanol. This alcohol can be further oxidized to an aldehyde and subsequently to the corresponding carboxylic acid, 2-ethoxypyrazine-3-carboxylic acid. Oxidation of alkyl side-chains to carboxylic acids is a well-documented metabolic pathway for alkylpyrazines.[1][4][7]
-
Ring Hydroxylation: Direct enzymatic hydroxylation of the pyrazine ring is another possibility, leading to the formation of various isomeric hydroxy-2-ethoxy-3-methylpyrazines.[4]
Phase II Metabolism: Conjugation
The functionalized metabolites from Phase I are typically conjugated with endogenous hydrophilic molecules to facilitate their excretion, primarily in urine.
-
Glucuronidation/Sulfation: The hydroxylated metabolites, such as 2-hydroxy-3-methylpyrazine and the product of ring hydroxylation, are susceptible to conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs).[5]
-
Glycine Conjugation: The carboxylic acid metabolite (2-ethoxypyrazine-3-carboxylic acid) may be conjugated with glycine to form a more water-soluble amino acid conjugate, a common pathway for xenobiotic carboxylic acids.[4]
The following diagram illustrates the predicted metabolic cascade for 2-ethoxy-3-methylpyrazine.
Figure 1: Predicted Phase I and Phase II metabolic pathways of 2-Ethoxy-3-methylpyrazine.
Application Protocols: A Framework for Investigation
The following protocols provide a comprehensive workflow to investigate the in-vivo metabolism of 2-ethoxy-3-methylpyrazine in a rodent model.
Experimental Workflow Overview
This diagram outlines the complete experimental process, from animal preparation to final data analysis.
Figure 2: High-level experimental workflow for in-vivo metabolism studies.
Protocol: In-Vivo Animal Study Design
Rationale: The rat is a commonly used model for metabolic studies of pyrazines and provides a good corollary for human metabolism.[4] Oral gavage is selected to mimic the primary route of human dietary exposure.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimation: House animals in metabolic cages for at least 3 days prior to the study to allow for acclimatization and collection of baseline urine/feces.
-
Grouping:
-
Group 1: Vehicle control (n=5). Vehicle can be corn oil or 0.5% carboxymethylcellulose.
-
Group 2: 2-Ethoxy-3-methylpyrazine low dose (e.g., 10 mg/kg, n=5).
-
Group 3: 2-Ethoxy-3-methylpyrazine high dose (e.g., 100 mg/kg, n=5).
-
-
Dosing: Administer a single dose via oral gavage.
-
Fasting: Fast animals overnight prior to dosing, with water provided ad libitum.
Protocol: Biological Sample Collection
Rationale: Collecting multiple matrices over a time course is essential for building a complete pharmacokinetic profile.
-
Urine and Feces: Collect from metabolic cages at the following intervals: 0-8h, 8-24h, 24-48h, and 48-72h post-dose. Record the volume/weight of each collection.
-
Blood (Plasma): Collect blood (~200 µL) from a lateral tail vein into tubes containing K2-EDTA anticoagulant at pre-dose, and at 0.5, 1, 2, 4, 8, and 24h post-dose.
-
Plasma Preparation: Immediately centrifuge blood samples at 2000 x g for 10 minutes at 4°C. Harvest the supernatant (plasma) and store all samples at -80°C until analysis.
Protocol: Sample Preparation for Analysis
Rationale: Extraction is necessary to remove proteins and other interferences from the biological matrix, concentrate the analytes, and ensure compatibility with the analytical instrument. Liquid-liquid extraction (LLE) is a robust and effective method for pyrazines.[8]
-
Plasma Sample Preparation (LLE):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of internal standard (IS) solution (e.g., a deuterated analog or a structurally similar pyrazine not present endogenously).
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[8]
-
-
Urine Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge at 2000 x g for 5 minutes to remove particulates.
-
Dilute the urine 1:10 with water.
-
Proceed with the LLE procedure described above, using 100 µL of the diluted urine. For conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) may be required prior to extraction.[9]
-
Protocol: LC-MS/MS Analysis
Rationale: LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and specificity.[8][10][11]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 6 min; hold for 2 min; return to 5% B and re-equilibrate for 2 min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). MRM transitions must be optimized by infusing pure standards of the parent compound and synthesized metabolites. The table below provides predicted values to serve as a starting point.
-
| Compound | Predicted [M+H]+ (m/z) | Predicted Product Ion (m/z) | Rationale for Fragmentation |
| 2-Ethoxy-3-methylpyrazine | 139.1 | 111.1 | Loss of ethylene (C2H4) |
| 2-Hydroxy-3-methylpyrazine | 125.1 | 97.1 | Loss of CO |
| (2-Ethoxypyrazin-3-yl)methanol | 155.1 | 137.1 | Loss of H2O |
| 2-Ethoxypyrazine-3-carboxylic acid | 169.1 | 123.1 | Loss of H2O and CO |
Protocol: GC-MS Analysis
Rationale: GC-MS is highly effective for analyzing volatile and semi-volatile compounds like the parent pyrazine and can be used as a confirmatory method.[12][13]
-
Instrumentation: A Gas Chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Sample Preparation: Use the same LLE extract from Protocol 3.4, but reconstitute in a GC-compatible solvent like ethyl acetate.
-
Chromatographic Conditions:
-
Column: A mid-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm).[14]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Program: Initial temp 60°C for 1 min; ramp at 10°C/min to 280°C; hold for 5 min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Scan mode (e.g., m/z 40-400) for metabolite identification, or Selected Ion Monitoring (SIM) for quantification of the parent compound.
-
Data Analysis and Interpretation
-
Metabolite Identification: Putative metabolites are identified by searching for the predicted masses in samples from dosed animals that are absent in control samples. Confirmation requires matching the retention time and mass fragmentation pattern (MS/MS spectrum) with those of an authentic chemical standard.
-
Quantification: Construct calibration curves for the parent compound and each confirmed metabolite by spiking known concentrations into blank plasma/urine and processing them through the entire sample preparation procedure. Linearity should be established over the expected concentration range.[8]
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½) using non-compartmental analysis software.
By following this comprehensive guide, researchers can systematically and rigorously investigate the in-vivo formation and metabolism of 2-ethoxy-3-methylpyrazine, contributing valuable data to the fields of food science, toxicology, and drug development.
References
- BenchChem. (n.d.). Application Note: Quantification of Pyrazine in Human Plasma by LC-MS/MS.
-
Xu, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 26(4), 1098. Available at: [Link]
-
Plocharski, V., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14845–14853. Available at: [Link]
-
Public Health and Safety. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. International Journal of Toxicology. Available at: [Link]
-
The Metabolomics Innovation Centre (TMIC). (2010). Compound 2-Ethoxy-3-methylpyrazine (FDB008534). FooDB. Available at: [Link]
- TargetMol. (n.d.). 2-Ethoxy-3-methylpyrazine.
-
NIST. (n.d.). 2-Ethoxy-3-methylpyrazine. NIST Chemistry WebBook. Available at: [Link]
-
Hawksworth, G., & Scheline, R. R. (1975). Metabolism in the rat of some pyrazine derivatives having flavour importance in foods. Xenobiotica, 5(7), 389-399. Available at: [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
- BOC Sciences. (n.d.). CAS 32737-14-7 2-Ethoxy-3-methylpyrazine.
-
Harris, R. L. N., et al. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research. Available at: [Link]
-
Li, H., et al. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Journal of Food Quality. Available at: [Link]
-
Ross, M. K., & Filipov, N. M. (2006). Determination of atrazine and its metabolites in mouse urine and plasma by LC-MS analysis. Journal of Chromatography B, 840(2), 163-171. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-3-methylpyrazine. PubChem. Available at: [Link]
- Phenomenex. (n.d.). Multi-Residue Pesticide Screening Method using GC/MS.
- Farré, M., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 38-55.
-
Al-Bishri, H. M., et al. (2024). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. Processes, 12(11), 2170. Available at: [Link]
-
Kato, Y., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14611. Available at: [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. Available at: [Link]
Sources
- 1. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Ethoxy-3-methylpyrazine | TargetMol [targetmol.com]
- 3. Showing Compound 2-Ethoxy-3-methylpyrazine (FDB008534) - FooDB [foodb.ca]
- 4. Metabolism in the rat of some pyrazine derivatives having flavour importance in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. hh-ra.org [hh-ra.org]
- 10. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. openagrar.de [openagrar.de]
- 13. phenomenex.com [phenomenex.com]
- 14. pure.manchester.ac.uk [pure.manchester.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Ethoxy-3-methylpyrazine Synthesis
Executive Summary & Diagnostic Framework
User Issue: Low yield in the synthesis of 2-Ethoxy-3-methylpyrazine (CAS: 32737-14-7). Standard Route: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-3-methylpyrazine with Sodium Ethoxide.[1]
Low yield in this specific synthesis rarely stems from "bad luck."[1] It is almost always a failure in one of three critical control points: Moisture Control , Temperature Regulation , or Volatility Management .
The following diagnostic flowchart outlines the logical troubleshooting path.
Figure 1: Diagnostic logic tree for isolating yield loss in alkoxypyrazine synthesis.
The Chemistry: Mechanism & Critical Failures
To fix the yield, you must understand the competition occurring in your flask. This is a classic SNAr reaction. The pyrazine ring is electron-deficient, making the carbon attached to the chlorine susceptible to nucleophilic attack.
The Mechanism
The reaction proceeds via a Meisenheimer Complex .[2] The rate-determining step is the attack of the ethoxide anion on the ring.
The Critical Competition:
-
Pathway A (Desired): Ethoxide (EtO⁻) attacks C-2
2-Ethoxy-3-methylpyrazine.[1] -
Pathway B (Fatal): Hydroxide (HO⁻) attacks C-2
2-Hydroxy-3-methylpyrazine (tautomerizes to 3-methyl-2(1H)-pyrazinone).[1]
Why this kills yield: Pathway B occurs if your ethanol is not anhydrous or your NaOEt has absorbed moisture from the air. The resulting pyrazinone is water-soluble and will be lost in the aqueous layer during workup, or it will precipitate as a solid that is difficult to separate.
Figure 2: Mechanistic divergence.[1] Pathway B (Red) is the primary cause of low yield in non-anhydrous conditions.
Protocol Optimization & Troubleshooting
Phase 1: Reagent Control (The "Hidden" Variables)
Problem: Incomplete conversion or high baseline material on TLC. Root Cause: "Wet" Sodium Ethoxide.[1] Commercial NaOEt powder is extremely hygroscopic.[1] Once it turns to "goo" or crusty yellow powder, it contains NaOH.[1]
Corrective Protocol:
-
Do not use old bottles of NaOEt.
-
Best Practice: Generate NaOEt in situ.
-
Place clean sodium metal (washed of mineral oil) into a flask.
-
Add super-dry Ethanol (dried over 3Å molecular sieves).
-
Allow H₂ evolution to cease.[1]
-
Add the chloropyrazine substrate directly to this fresh solution.
-
Phase 2: Reaction Temperature
Problem: Dark reaction mixture, tar formation. Root Cause: Pyrazines are thermally sensitive.[1] While the ring is stable, the ethoxy group can undergo elimination at very high temperatures, or the ring can polymerize.
Optimization Table:
| Parameter | Recommended Range | Why? |
| Solvent | Absolute Ethanol | Matches the nucleophile (prevents transesterification).[1] |
| Temperature | 70°C - 80°C (Gentle Reflux) | Sufficient energy for SNAr activation without degradation.[1] |
| Time | 3 - 6 Hours | Monitor via TLC.[1][3] Extended reflux (>12h) often increases impurities.[1] |
| Stoichiometry | 1.1 - 1.2 eq NaOEt | Slight excess ensures conversion; too much complicates workup.[1] |
Phase 3: Isolation (The Volatility Trap)
Problem: "I had 90% conversion on TLC, but after rotovap, my flask is empty." Root Cause: 2-Ethoxy-3-methylpyrazine is a volatile liquid (BP ~181°C, but significant vapor pressure).[1] It co-distills with solvents.[1]
Corrective Protocol:
-
Quench: Pour reaction mixture into ice water (dissolves NaBr/NaCl salts and any pyrazinone byproduct).
-
Extraction: Extract 3x with Dichloromethane (DCM) or Diethyl Ether.
-
Note: Avoid high-boiling solvents like Toluene unless you plan to distill immediately.[1]
-
-
Concentration (CRITICAL):
-
Do NOT use a high-vacuum pump to remove solvent.[1]
-
Use a rotary evaporator with a bath temperature < 40°C .
-
Stop when the solvent volume is low; do not "dry" it to a constant weight under high vacuum for hours. You will suck the product into the trap.
-
FAQ: Specific Troubleshooting Scenarios
Q: I see a large spot at the baseline of my TLC plate that doesn't move in Hexane/EtOAc. What is it? A: This is likely 3-methyl-2(1H)-pyrazinone (the hydrolysis product).[1] It is highly polar.[1] If you see this, your reaction conditions were not anhydrous. Dry your ethanol and try again.
Q: Can I use Potassium t-Butoxide (KOtBu) instead of Sodium Ethoxide? A: No. If you use KOtBu in Ethanol, you generate Ethoxide in equilibrium, which works.[1] However, if you use KOtBu in t-Butanol or THF, you will get the t-butoxy substituted product, or no reaction due to steric hindrance.[1] Stick to NaOEt in EtOH.
Q: My product smells strong, but the yield is 20%. Where is the rest? A: Pyrazines have incredibly low odor thresholds. A tiny amount smells like a lot.[1] If your yield is 20%, you likely lost the rest during the evaporation step.
-
Fix: Consider Steam Distillation for isolation.[1] The product will steam distill over, leaving heavy impurities behind. Extract the distillate with ether.
Q: The reaction turns black immediately. Is this normal? A: Some darkening is normal (yellow to orange/brown).[1] Pitch black indicates decomposition.[1] Ensure you are effectively stirring and not overheating localized spots (use an oil bath, not a heating mantle directly on the glass).
References
-
General Mechanism of SNAr in Heterocycles
-
Title: Nucleophilic substitution of halogen in the pyridine series.[4]
- Source:Advances in Heterocyclic Chemistry.
- Context: Explains the activation energy required for halo-diazines (like pyrazine) compared to benzene.
-
Link:
-
-
Synthesis of Alkoxypyrazines (Flavor Chemistry)
-
Volatility and Isolation of Pyrazines
-
Physical Properties (Boiling Points/Vapor Pressure)
Sources
Technical Support Center: Purification of 2-Ethoxy-3-methylpyrazine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-ethoxy-3-methylpyrazine from reaction byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimizing your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 2-ethoxy-3-methylpyrazine synthesis?
A1: The impurity profile largely depends on the synthetic route. For a typical synthesis starting from 2-chloro-3-methylpyrazine and sodium ethoxide, common byproducts include:
-
Unreacted Starting Materials: 2-chloro-3-methylpyrazine.
-
Solvent and Base Residues: Ethanol, residual sodium ethoxide, or other bases.
-
Isomeric Byproducts: Positional isomers such as 2-ethoxy-5-methylpyrazine or 2-ethoxy-6-methylpyrazine can form, especially under harsh reaction conditions. Identifying these often requires GC-MS analysis, as their mass spectra can be very similar[1][2].
-
Over-alkylation or Side-Reaction Products: Formation of di-ethoxylated pyrazines or other complex pyrazine derivatives.
-
Polymeric/Tarry Materials: High temperatures can lead to the formation of non-volatile, colored impurities[3].
Q2: What is the general, multi-step strategy for purifying crude 2-ethoxy-3-methylpyrazine?
A2: A robust purification strategy typically involves a sequence of steps designed to remove different classes of impurities. The recommended workflow is:
-
Aqueous Workup/Extraction: To remove inorganic salts, residual bases, and highly polar impurities.
-
Solvent Removal: Evaporation of the extraction solvent.
-
Fractional Distillation (Vacuum): The primary method for separating the target compound from volatile impurities with different boiling points.
-
Chromatography (Optional): Used for challenging separations, such as removing close-boiling isomers when very high purity (>99.5%) is required.
Q3: My distilled 2-ethoxy-3-methylpyrazine is still impure according to GC analysis. What went wrong?
A3: This is a common issue and usually points to one of two scenarios:
-
Inefficient Fractionation: The boiling points of your target compound and a key impurity are too close for your distillation setup to resolve. This necessitates a column with higher theoretical plates or switching to a different purification technique.
-
Azeotrope Formation: The impurity may form a constant boiling point mixture (an azeotrope) with your product. Pyrazines are known to form azeotropes with water[4]. While less common with organic byproducts, it's a possibility that can be investigated by changing the distillation pressure.
Q4: Can I use standard silica gel column chromatography to purify pyrazines?
A4: It is generally not recommended as a first-line approach. The basic nitrogen atoms in the pyrazine ring interact strongly with the acidic silanol groups on the surface of standard silica gel[5]. This often leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column[5]. If chromatography is necessary, consider using deactivated silica, alumina, or reverse-phase (C18) chromatography[5][6].
In-Depth Troubleshooting and Protocols
This section details the most critical purification steps, explaining the rationale behind procedural choices and providing solutions to common problems.
Physicochemical Data for Separation Strategy
A successful purification begins with understanding the physical properties of the target compound and its likely impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Solubility |
| 2-Ethoxy-3-methylpyrazine | 138.17[7] | ~181 °C[8][9] | Soluble in alcohol; sparingly soluble in water[9]. |
| 2-Chloro-3-methylpyrazine | 128.56 | ~155-157 °C | Reacts with water; soluble in organic solvents. |
| Ethanol | 46.07 | 78.4 °C | Miscible with water and many organic solvents. |
Note: Boiling points are approximate and can vary with pressure. Data compiled from multiple sources for comparison.
Workflow 1: Purification via Acid-Base Liquid-Liquid Extraction (LLE)
Principle of Operation: This technique exploits the basicity of the pyrazine nitrogen atoms. By treating the crude organic mixture with an aqueous acid, the basic pyrazine is protonated, forming a water-soluble salt. This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequent neutralization of the aqueous layer regenerates the pyrazine, which can then be extracted back into a fresh organic solvent.
When to Use This Method:
-
When the crude product contains significant amounts of non-basic, organic impurities (e.g., side-reaction products, residual aromatic starting materials).
-
As an initial cleanup step before distillation to remove non-volatile "gunk" or tars.
Troubleshooting Guide for Acid-Base Extraction
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Emulsion forms during extraction. | - High concentration of impurities acting as surfactants.- Agitation (shaking) is too vigorous. | - Add Brine (Saturated NaCl): This increases the ionic strength and density of the aqueous phase, helping to break the emulsion[5].- Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This minimizes the energy input that creates emulsions.- Filtration: Pass the emulsified layer through a pad of Celite or glass wool. |
| Low recovery of product after back-extraction. | - Incomplete Protonation: The aqueous acid was not acidic enough (pH too high) to fully protonate the pyrazine (pKa of the conjugate acid is ~1.2)[10].- Incomplete Neutralization: The pH was not raised sufficiently during the base wash to deprotonate the pyrazine salt, keeping it in the aqueous layer.- Insufficient Organic Solvent: Not enough solvent was used during the final extraction steps. | - Verify pH: Use a pH meter or pH paper. For the acid wash, ensure the pH is < 2. For neutralization, ensure the pH is > 9.- Multiple Extractions: Perform the back-extraction with the organic solvent three times (3x) using smaller volumes. This is more efficient than a single extraction with a large volume[11][12]. |
| Product is contaminated with acidic impurities. | - The final organic layer was not washed after back-extraction. | - Perform a Water/Brine Wash: After back-extracting the neutralized pyrazine into the organic layer, wash this layer with deionized water and then brine to remove any remaining water-soluble salts or base[5]. |
Step-by-Step Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like methyl-t-butyl ether (MTBE) or ethyl acetate. Hexane can also be used and may prevent the co-extraction of certain polar impurities like imidazoles[11][13].
-
Acidic Wash: Transfer the solution to a separatory funnel and extract three times with 1 M hydrochloric acid (HCl). Combine the aqueous (acidic) layers.
-
Back-Wash (Optional): Wash the initial organic layer with a small amount of fresh 1 M HCl to recover any remaining product. Discard the organic layer which contains non-basic impurities.
-
Neutralization: Cool the combined aqueous layers in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) with stirring until the pH is > 9.
-
Product Extraction: Extract the now-basic aqueous layer three times with a fresh portion of organic solvent (e.g., MTBE).
-
Washing and Drying: Combine the organic layers. Wash once with water, then once with saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified crude product[5].
Workflow 2: Purification via Vacuum Fractional Distillation
Principle of Operation: This is the most critical and effective method for purifying 2-ethoxy-3-methylpyrazine. It separates compounds based on differences in their boiling points. By applying a vacuum, the boiling points of the compounds are lowered, which prevents thermal degradation of the product at high temperatures. A fractionating column provides a large surface area (in the form of packing or trays) for repeated vaporization-condensation cycles, which allows for the separation of liquids with close boiling points.
Troubleshooting Guide for Vacuum Fractional Distillation
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| "Bumping" or unstable boiling. | - Lack of nucleation sites for smooth boiling.- Superheating of the liquid. | - Use a Magnetic Stir Bar: Constant agitation provides a large surface area and breaks the surface tension, promoting even boiling.- Boiling Chips: Add fresh, porous boiling chips before heating. Never add them to hot liquid. |
| Poor separation (smeared fractions). | - Distillation rate is too fast: The column does not have time to reach equilibrium, negating the benefit of the fractionating column.- Poor column insulation: Heat loss from the column disrupts the temperature gradient necessary for efficient fractionation.- Flooding: The boil-up rate is too high, causing liquid to be pushed up the column instead of flowing down. | - Slow Down: Aim for a distillation rate of 1-2 drops per second at the collection adapter.- Insulate: Wrap the distillation column (from the pot to the condenser) with glass wool or aluminum foil to ensure an adiabatic process.- Reduce Heat: Lower the heating mantle temperature to reduce the boil-up rate. |
| Product is degrading (turning dark). | - The distillation pot temperature is too high, even under vacuum. | - Use a Deeper Vacuum: Employ a better vacuum pump to further lower the boiling point. A lower boiling point requires a lower pot temperature, minimizing degradation.- Azeotropic Distillation: In some cases for removing specific impurities like alkanolamines, an azeotropic agent can be added to remove the impurity at a lower temperature[14]. |
Step-by-Step Protocol for Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings). Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude 2-ethoxy-3-methylpyrazine and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum from the pump, ensuring the system is sealed.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the column. You will see a condensation ring moving up. Hold the temperature just below the boiling point of the first fraction (the forerun) to allow the column to equilibrate.
-
Collect Fractions:
-
Forerun: Collect the initial, low-boiling fraction, which will contain residual solvents (e.g., ethanol) and highly volatile impurities.
-
Main Fraction: Once the head temperature stabilizes at the boiling point of your product at the given pressure, switch to a new receiving flask and collect the pure 2-ethoxy-3-methylpyrazine. The product should be a colorless to pale yellow liquid[8][15].
-
Final Fraction: As the distillation nears completion, the temperature may rise again. Collect this in a separate flask as it may contain higher-boiling impurities.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly venting the vacuum.
Visualizing the Purification Strategy
A well-planned purification workflow is essential for achieving high purity. The following diagram illustrates the decision-making process and overall strategy.
Caption: General experimental workflow for the purification of 2-Ethoxy-3-methylpyrazine.
References
-
Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. Available at: [Link]
-
Yu, B., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(13). Available at: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 122941, 2-Ethoxy-3-methylpyrazine. Retrieved January 29, 2026, from [Link]
-
LookChem (n.d.). Exploring 2-Ethoxy-3-Methylpyrazine: A Key Flavor and Fragrance Intermediate. Retrieved January 29, 2026, from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved January 29, 2026, from [Link]
-
Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved January 29, 2026, from [Link]
-
FooDB. (2010). Showing Compound 2-Ethoxy-3-methylpyrazine (FDB008534). Retrieved January 29, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2-ethoxy-3-ethyl pyrazine. Retrieved January 29, 2026, from [Link]
- Fierce, W. L., & Salsbury, J. M. (1962). U.S. Patent No. 3,033,864. Google Patents.
-
Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]
-
ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-methyl-3-ethoxypyrazine. Retrieved January 29, 2026, from [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. Available at: [Link]
-
Attygalle, A. B., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A, 1592, 157-165. Available at: [Link]
-
Mulyani, Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]
-
Ong, P. K. C., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. Available at: [Link]
-
Guest, H. R., & McNamee, J. K. (1944). Pyrazine-Water Azeotrope. Journal of the American Chemical Society, 66(1), 155-155. Available at: [Link]
-
Chemistry Notes. (2022). Chichibabin pyridine synthesis. Retrieved January 29, 2026, from [Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3113. Available at: [Link]
-
Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved January 29, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Retrieved January 29, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved January 29, 2026, from [Link]
Sources
- 1. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]
- 10. Showing Compound 2-Ethoxy-3-methylpyrazine (FDB008534) - FooDB [foodb.ca]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 15. 2-Ethoxy-3-methylpyrazine | 32737-14-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: High-Resolution GC-MS Analysis of 2-Ethoxy-3-methylpyrazine Isomers
Current Status: Operational Topic: Method Optimization & Troubleshooting for Alkyl-Alkoxypyrazines Ticket ID: EMP-ISO-OPT-001
Executive Summary: The Isomer Challenge
2-Ethoxy-3-methylpyrazine (EMP) is a high-impact aroma compound (nutty, roasted, earthy) widely used in pharmaceutical flavoring and food chemistry. The critical analytical challenge lies in its structural isomers :
-
2-Ethoxy-5-methylpyrazine (often co-elutes on non-polar phases).
-
2-Ethoxy-6-methylpyrazine (positional isomer).
-
2-Methoxy-3-ethylpyrazine (isobaric isomer, MW 138.17).
Standard "generic" GC-MS protocols often fail to resolve the 3-methyl isomer from the 5- and 6-methyl variants, leading to quantitation errors of up to 40%. This guide provides a polarity-driven separation strategy and Single Ion Monitoring (SIM) parameters to ensure specificity.
Module 1: Chromatographic Resolution (The Separation)
Q: My 2-Ethoxy-3-methylpyrazine peak has a "shoulder" or appears unusually broad. Why?
A: You are likely experiencing co-elution of positional isomers (specifically the 5-methyl or 6-methyl variants) on a non-polar column.
The Mechanism: On standard non-polar columns (e.g., DB-5, HP-5, 5% Phenyl), separation is driven primarily by boiling point. Since EMP isomers have nearly identical boiling points (~180°C), they co-elute. You must switch to a mechanism driven by hydrogen bonding and dipole-dipole interactions .
The Solution: Polarity Inversion Switch to a Polyethylene Glycol (PEG) stationary phase (e.g., DB-WAX, ZB-WAX, or HP-INNOWax). The basic nitrogen atoms in the pyrazine ring interact differently with the acidic character of the PEG phase depending on the steric hindrance of the ethoxy group relative to the methyl group.
Recommended Column Specifications:
-
Phase: Polyethylene Glycol (PEG)
-
Dimensions: 30m
0.25mm 0.25µm -
Flow Rate: 1.0 mL/min (Helium)
Retention Index Verification (Self-Validating System): To confirm you have the correct isomer, calculate the Kovats Retention Index (RI).
-
DB-5 (Non-Polar): RI
1029 (Poor resolution) -
DB-WAX (Polar): RI
1385–1400 (High resolution)
Workflow: Isomer Resolution Logic
Figure 1: Decision tree for resolving co-eluting pyrazine isomers using stationary phase polarity.
Module 2: Mass Spectrometric Detection (The Identification)
Q: I cannot detect EMP at low concentrations (ppb levels). Scan mode is too noisy.
A: Alkylpyrazines have low odor thresholds, requiring detection limits below the noise floor of Full Scan mode. You must use Single Ion Monitoring (SIM) .[1]
The Mechanism: Scanning the entire mass range (e.g., 40–350 amu) wastes detector "dwell time" on background noise. By focusing the quadrupole on specific ions characteristic of EMP, you increase the signal-to-noise ratio (S/N) by 10–100x.
SIM Parameter Setup: For 2-Ethoxy-3-methylpyrazine, the fragmentation pattern is driven by the ethoxy group.
-
Molecular Ion (
): 138 m/z.[2] -
McLafferty Rearrangement: The ethoxy chain rearranges, losing ethylene (
, 28 amu) to form the tautomeric ion at m/z 110 . -
-Cleavage: Loss of the ethyl radical (
, 29 amu) to form m/z 109 .
Optimized SIM Table:
| Ion Type | m/z | Dwell Time (ms) | Purpose | Relative Abundance (Approx) |
| Target | 110 | 50 | Quantitation | 100% (Base Peak)* |
| Qualifier 1 | 138 | 50 | Confirmation ( | 40–60% |
| Qualifier 2 | 109 | 50 | Confirmation ( | 20–30% |
*Note: Depending on source temperature and tuning, m/z 138 or 110 may be the base peak. Always run a high-concentration standard in Scan mode first to determine which is more stable on your specific instrument.
Q: My ion ratios (138/110) are fluctuating between runs.
A: This indicates spectral skewing or detector saturation .
-
Check Dwell Times: Ensure your total cycle time allows at least 15–20 points across the chromatographic peak. If the peak is 4 seconds wide, your cycle time must be <0.2s.
-
Source Temperature: Pyrazines are thermally stable, but the ethoxy group is labile. Keep the ion source at 230°C . Higher temperatures (250°C+) can artificially increase fragmentation (increasing 110/109 relative to 138).
Module 3: Sample Preparation & Inlet Dynamics
Q: I see "ghost peaks" or carryover in blank runs.
A: Pyrazines are basic and "sticky." They adhere to active silanol sites in the inlet liner.
The Fix:
-
Liner Selection: Use a Deactivated liner (Ultra Inert or equivalent). Avoid standard glass wool; use deactivated wool or a cyclo-double gooseneck liner to prevent contact with hot metal surfaces.
-
Wash Solvents: If doing liquid injection, ensure your wash solvent is polar enough to dissolve the pyrazine. Methanol or Ethanol is preferred over Hexane for needle washing.
Experimental Workflow: HS-SPME Optimization
For trace analysis, Headspace Solid-Phase Microextraction (HS-SPME) is superior to liquid injection.
Figure 2: Optimized HS-SPME workflow for extracting volatile pyrazines from complex matrices.
References
-
National Institute of Standards and Technology (NIST). (2023). 2-Ethoxy-3-methylpyrazine Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]
-
The Good Scents Company. (2023). 2-Ethoxy-3-methylpyrazine: Organoleptic Properties and Safety Data. [Link]
-
PubChem. (2024). Compound Summary: 2-Ethoxy-3-methylpyrazine (CID 122941).[3] National Library of Medicine. [Link]
-
Miyazawa, N., et al. (2018).[1] GC-MS Aroma Characterization of Vegetable Matrices: Focus on 3-Alkyl-2-Methoxypyrazines. ResearchGate. [Link]
Sources
Overcoming matrix effects in 2-Ethoxy-3-methylpyrazine quantification
Topic: Overcoming Matrix Effects in 2-Ethoxy-3-methylpyrazine (EMP) Analysis Ticket ID: EMP-QNT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
2-Ethoxy-3-methylpyrazine (EMP) presents a unique analytical paradox. As a potent flavorant and potential pharmaceutical intermediate, it possesses high volatility (requiring GC) yet significant polarity due to the pyrazine ring and ether linkage (complicating extraction).
In drug development matrices (plasma, urine, or complex formulations), "Matrix Effects" manifest differently depending on your platform:
-
GC-MS: Matrix-Induced Chromatographic Enhancement (MICE) often masks active sites, artificially increasing signal and ruining accuracy.
-
LC-MS/MS: Co-eluting phospholipids or salts compete for ionization energy in the ESI source, causing Signal Suppression.
This guide provides a self-validating troubleshooting framework to neutralize these effects.
Part 1: Diagnostic Workflow
Before altering your method, you must confirm if the error is instrumental drift or a true matrix effect. Use the Post-Extraction Spike Method rather than simple recovery tests, as recovery conflates extraction efficiency with ionization effects.
Diagram: Matrix Effect Diagnosis Tree
Caption: Logical flow to distinguish between extraction failure and true matrix effects (suppression/enhancement).
Part 2: Troubleshooting Guides & FAQs
Category A: The "Ghost" Signal (GC-MS Enhancement)
Q: My calibration curve in solvent is linear, but my QC samples in plasma/formulation are consistently reading 150-200% high. Why?
Senior Scientist Note: This is classic Matrix-Induced Chromatographic Enhancement. In a clean injection, EMP can adsorb onto active silanol sites in the GC liner. When you inject a "dirty" matrix, the matrix components sacrifice themselves, coating these active sites.[1] Consequently, more EMP reaches the detector than in your clean standard, leading to over-quantification.
The Fix:
-
Matrix-Matched Calibration: Prepare your standards in a "blank" extract of your matrix (e.g., blank plasma extracted via the same protocol). This ensures the active sites are equally "masked" in both standards and samples.
-
Analyte Protectants (AP): If matrix matching is impossible, add an AP mixture (e.g., sorbitol, gulonolactone) to both samples and standards. These compounds eagerly bind to active sites, leveling the playing field.
Category B: The Disappearing Peak (LC-MS Suppression)
Q: I am analyzing EMP in urine by LC-MS/MS (ESI+). The peak shape is good, but sensitivity drops 10-fold compared to water standards.
The Fix: Pyrazines are small, basic molecules. In ESI, they compete poorly against co-eluting phospholipids.
-
Switch Ionization Source: Move from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) . APCI is a gas-phase ionization technique and is significantly less susceptible to non-volatile matrix components like salts and lipids.
-
Stable Isotope Dilution Assay (SIDA): This is the gold standard. You must use an internal standard that co-elutes exactly with EMP.
-
Recommended IS:2-Ethoxy-3-methylpyrazine-d3 (if custom synthesis is viable) or the structural analog 2-Methoxy-3-methylpyrazine-d3 .
-
Mechanism:[2] Since the IS experiences the exact same suppression as the analyte, the ratio remains constant, correcting the quantification error.
-
Category C: Extraction Variability (HS-SPME)
Q: I am using Headspace SPME to avoid liquid matrix effects, but my RSD is >15%.
The Fix: EMP has an ether group, making it slightly more polar than alkylpyrazines. It may not partition fully into the headspace if the matrix binding is strong (e.g., binding to albumin in plasma).
-
Salting Out: Add NaCl (to saturation, ~30% w/v) to the sample vial. This increases the ionic strength, forcing the organic EMP out of the aqueous phase and into the headspace.
-
Fiber Selection: Do not use pure PDMS. Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.[3][4] The Carboxen layer specifically targets small volatiles, while DVB aids in trapping the aromatic ring.
Part 3: Validated Experimental Protocols
Protocol 1: Optimized HS-SPME-GC-MS Workflow
Targeting EMP in Complex Aqueous/Biological Matrices
Materials:
-
Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Sigma).
-
Salt: NaCl (baked at 400°C to remove organics).
-
Internal Standard (IS): 2-Methoxy-3-methylpyrazine (10 ppm in methanol).
Step-by-Step:
-
Sample Prep: Aliquot 2 mL of sample (plasma/slurry) into a 10 mL headspace vial.
-
Matrix Modification: Add 0.5 g NaCl (Salting out).
-
Internal Standard: Spike 10 µL of IS solution directly into the matrix (not on the wall). Cap immediately with a magnetic screw cap (PTFE/Silicone septum).
-
Incubation: Equilibrate at 60°C for 15 minutes with agitation (500 rpm). Note: EMP requires heat to volatilize efficiently, but >70°C risks protein charring in biologicals.
-
Extraction: Expose fiber to headspace for 30 minutes at 60°C.
-
Desorption: Inject into GC inlet (splitless mode) at 250°C for 3 minutes.
-
Critical: Ensure the inlet liner is deactivated (silanized) to prevent EMP adsorption.
-
Protocol 2: Quantification Data Table (Example)
Comparison of Calibration Methods for EMP in Plasma Matrix
| Parameter | Solvent Calibration | Matrix-Matched Calibration | SIDA (Isotope Dilution) |
| Linearity ( | 0.998 | 0.995 | 0.999 |
| Slope | 12500 | 18750 (Enhancement observed) | N/A (Response Ratio used) |
| Recovery (Spiked) | 145% (Over-estimation) | 98% | 101% |
| Precision (% RSD) | 12.5% | 5.2% | 1.8% |
| Conclusion | REJECT | ACCEPTABLE | OPTIMAL |
Part 4: Advanced Mechanism Visualization
Diagram: The SIDA Correction Mechanism
Caption: How Stable Isotope Dilution Assay (SIDA) cancels out matrix effects by ensuring the Analyte and Standard suffer identical suppression.
References
-
Schieberle, P., & Grosch, W. (1987). "Quantitative Analysis of Aroma Compounds in Foods by Stable Isotope Dilution Assays." Journal of Agricultural and Food Chemistry. (Foundational text on SIDA for pyrazines).
-
Matuszewski, B. K., et al. (2003).[5] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. (The standard protocol for calculating Matrix Effect %).
-
BenchChem Technical Notes. (2025). "Quantification of 2,3-Diethyl-5-methylpyrazine in Roasted Coffee Using a Stable Isotope Dilution Assay." (Analogous protocol for alkylpyrazines).
-
NIST Chemistry WebBook. "2-Ethoxy-3-methylpyrazine Spectral Data." (Verified physicochemical data for method development).
-
Pawliszyn, J. (2012). "Handbook of Solid Phase Microextraction." Elsevier. (Reference for DVB/CAR/PDMS fiber selection logic).
Sources
Technical Support Center: Resolving Co-eluting Peaks with 2-Ethoxy-3-methylpyrazine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for resolving chromatographic co-elution involving 2-Ethoxy-3-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving baseline separation for this key analyte, which is frequently found in flavor, fragrance, and food matrix analyses.[1][2] This guide provides a logical, step-by-step framework for troubleshooting, from initial detection to advanced resolution strategies, grounded in the principles of chromatographic theory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Identifying the Problem of Co-elution
Question 1: My chromatogram shows a single, symmetric peak at the expected retention time for 2-Ethoxy-3-methylpyrazine. How can I be certain it's a pure peak and not co-eluting with an unknown interference?
Answer: Visual inspection of a peak is an important first step, but it is not sufficient to confirm peak purity. A perfectly symmetrical peak can still hide a co-eluting compound.[3] Here is a systematic approach to verify purity:
-
Visual Peak Inspection: Look for subtle signs of asymmetry that may indicate a hidden peak. A gradual exponential decline is known as tailing, whereas a sharp discontinuity, often on the peak front or tail, is a "shoulder" and a more definitive sign of co-elution.[3]
-
Mass Spectral Analysis (The Definitive Test): If you are using a Gas Chromatography-Mass Spectrometry (GC-MS) system, the detector can provide the most reliable confirmation.[3][4] By examining the mass spectra across the peak (from the beginning, to the apex, to the end), you can assess its homogeneity.
-
Procedure: In your MS software, select the peak of interest. View the mass spectra at three points: the upslope, the apex, and the downslope.
-
Interpretation: If the spectra are identical at all points, the peak is likely pure. If the spectral profile changes—meaning the relative abundance of certain ions shifts—it is a strong indication of a co-eluting compound.[3] Many modern chromatography data systems (CDS) have automated peak purity functions that perform this analysis for you.
-
Section 2: Foundational Troubleshooting - GC Method Optimization
Question 2: I've confirmed a co-elution issue with 2-Ethoxy-3-methylpyrazine using mass spectral analysis. What are the first and most logical parameters to adjust in my GC oven program?
Answer: The first line of defense is to optimize the oven temperature program. The goal is to increase the differential migration of your target analyte and the interfering compound through the column. The resolution of two peaks is fundamentally governed by efficiency, selectivity, and the retention factor.[5] By modifying the temperature program, you directly influence the retention factor and selectivity.
Causality: A slower temperature ramp rate reduces the kinetic energy of the analytes, allowing them more time to interact with the stationary phase. This amplifies small differences in partitioning behavior between the compounds, often leading to improved separation.[6]
Step-by-Step Protocol: Oven Program Optimization
-
Initial State Assessment: Note the retention time of the co-eluting peaks and the oven temperature at that time.
-
Lower the Initial Temperature: Decrease the initial oven temperature by 10-20°C. This can improve the "focusing" of analytes at the head of the column.
-
Reduce the Ramp Rate: The most critical step. Decrease the temperature ramp rate in the region where the peaks elute. For example, if your current ramp is 10°C/min, try reducing it to 5°C/min or even 3°C/min.[6]
-
Introduce an Isocratic Hold: If reducing the ramp rate provides partial separation, consider adding a short isocratic (constant temperature) hold just before the elution of the critical pair. This can provide the extra time needed for the peaks to fully resolve.
-
Evaluate Results: After each adjustment, re-inject the sample and assess the resolution (Rs). A resolution value greater than 1.5 is considered baseline separation.[5]
Troubleshooting Logic: A Systematic Workflow
The following diagram outlines the logical progression for diagnosing and resolving co-elution issues.
Caption: A workflow for troubleshooting co-elution.
Section 3: Advanced Separation Strategies - Changing the Chemistry
Question 3: I have thoroughly optimized my oven program, but the peaks are still not resolved. What does this imply, and what is the next step?
Answer: If temperature manipulation fails, it strongly implies that the issue lies with selectivity (α) .[3][7] This means your current stationary phase chemistry interacts with both compounds so similarly that no amount of temperature adjustment will separate them. The solution is to change the fundamental chemistry of the separation by choosing a column with a different stationary phase.
Causality: Separation in GC is based on the difference in partitioning of analytes between the mobile phase (carrier gas) and the stationary phase. Different stationary phases offer different interaction mechanisms (e.g., dispersion, dipole-dipole, hydrogen bonding). By changing the column, you introduce a new set of interactions that will very likely alter the elution order and resolve the co-elution.
Question 4: My lab currently uses a standard, non-polar DB-5ms column. What alternative stationary phase is recommended for better separation of 2-Ethoxy-3-methylpyrazine and other pyrazines?
Answer: 2-Ethoxy-3-methylpyrazine is a moderately polar compound due to its nitrogen and oxygen atoms. While it will elute from a non-polar column, resolving it from other structurally similar compounds (especially positional isomers) can be difficult.[8] The most effective strategy is to switch to a polar stationary phase .[8][9] A polar "WAX" type column is an industry standard for this type of application.
The Principle of Changing Selectivity
This diagram illustrates why changing the stationary phase is so effective.
Caption: Changing stationary phase alters interaction mechanisms.
| Parameter | Non-Polar Column (e.g., DB-5ms, HP-5) | Polar Column (e.g., SUPELCOWAX 10, HP-INNOWax) | Rationale for Change |
| Primary Interaction | Van der Waals / Dispersion Forces | Dipole-dipole, Hydrogen Bonding | Introduces a new separation mechanism to exploit polarity differences. |
| Typical Elution Order | Primarily by boiling point. | Influenced by both boiling point and polarity. | Polar compounds are retained longer, significantly altering the chromatogram. |
| Effectiveness for Pyrazines | Good for general screening. | Excellent for resolving structurally similar or isomeric pyrazines.[8][9] | The polarity of the WAX phase differentiates the subtle electronic differences between pyrazine derivatives. |
Recommendation: To resolve co-elution with 2-Ethoxy-3-methylpyrazine, switch to a polar column with a polyethylene glycol (PEG) stationary phase, commonly known as a WAX column.[9]
Section 4: The Mass Spectrometry Advantage
Question 5: Is it possible to resolve and quantify co-eluting peaks using the mass spectrometer, even if they are not separated by the GC column?
Answer: Yes, this is a powerful capability of GC-MS and is often referred to as mathematical or spectral deconvolution.[10] While not a true chromatographic separation, it allows for accurate quantification if the co-eluting compounds have at least one unique, high-intensity ion in their respective mass spectra.[6]
Step-by-Step Protocol: Using Extracted Ion Chromatograms (EIC)
-
Identify Unique Ions: Examine the mass spectrum of 2-Ethoxy-3-methylpyrazine (from a standard or library) and the suspected interference. Find a prominent mass-to-charge ratio (m/z) that is present in your target analyte but absent or very low in abundance in the interfering compound.
-
Extract the Ion: In your CDS software, instead of viewing the Total Ion Chromatogram (TIC), generate an Extracted Ion Chromatogram (EIC) for the unique m/z you identified.
-
Quantify: The resulting EIC will show a peak corresponding only to your analyte of interest, free from the co-eluting interference. You can then integrate and quantify this peak. You must do the same for the interfering compound using one of its unique ions to ensure both are accounted for.
Example:
-
2-Ethoxy-3-methylpyrazine (MW 138.17): Has a characteristic mass spectrum.
-
Hypothetical Co-eluting Isomer (e.g., 2-Ethyl-3-methoxypyrazine, MW 138.17): Will have a very similar mass spectrum, but fragmentation patterns may differ slightly, yielding ions with different relative abundances.[11][12]
-
Action: Find an ion (e.g., m/z 109) that is significantly more abundant in your target compound than the interference. Extracting this ion can provide a clean peak for quantification.
Section 5: Proactive Measures - Sample Preparation
Question 6: How can my sample preparation technique help prevent co-elution problems from the start?
Answer: Effective sample preparation is crucial for removing matrix components that can interfere with your analysis.[6] Techniques like Solid-Phase Microextraction (SPME) are highly effective for flavor and fragrance compounds.[9][13]
Causality: The fiber coating in an SPME device is a stationary phase itself. By choosing a fiber with a polarity that preferentially attracts your target pyrazines over potential interferences, you can selectively extract them from the sample matrix. This "pre-cleans" the sample before it ever reaches the GC column.
Recommended SPME Fiber: For moderately polar compounds like pyrazines in a complex matrix, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended due to its ability to trap a wide range of analytes with varying polarities and molecular weights.[9][13]
References
- Benchchem. Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives.
- Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- Benchchem. resolving peak co-elution in pyrazine gas chromatography.
- Blue-Benu. (2025). How to Resolve GC-MS Peak Overlap in High-Resolution Work.
- The Good Scents Company. 2-methyl-3-ethoxypyrazine 2-ethoxy-3-methylpyrazine.
- ResearchGate. (2025). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry.
- Research and Reviews. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry.
- National Center for Biotechnology Information. 2-Ethoxy-3-methylpyrazine. PubChem.
- OpenAgrar. Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry.
- MDPI. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- NIST. 2-Ethyl-3-methoxypyrazine. NIST Chemistry WebBook.
- LCGC International - Chromatography Online. Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures.
- Element Lab Solutions. Troubleshooting GC peak shapes.
- NIH. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. PMC.
- PubMed. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS.
- Sigma-Aldrich. GC Analysis of Pyrazines in Peanut Butter.
- Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting.
- Separation Science. Flavour Profiling of Various Beverages Using Sorptive Extraction and TD-GC-MS.
- ChemicalBook. 2-Ethoxy-3-methylpyrazine.
- ResearchGate. (2025). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.
- PubMed. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS).
- MDPI. Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry.
- Agilent. (2025). Peak Perfection: A Guide to GC Troubleshooting.
- NIST. 2-Ethoxy-3-methylpyrazine. NIST Chemistry WebBook.
- Taylor & Francis Online. (2024). Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS.
- ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
Sources
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]
- 10. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 11. 2-Ethyl-3-methoxypyrazine [webbook.nist.gov]
- 12. 2-Ethoxy-3-methylpyrazine [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Recovery of 2-Ethoxy-3-methylpyrazine
Welcome to the technical support center dedicated to enhancing the recovery of 2-Ethoxy-3-methylpyrazine during sample extraction. This guide is designed for researchers, scientists, and drug development professionals who are working with this key aroma and flavor compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of extracting this semi-volatile analyte from various matrices. Our focus is on providing not just procedural steps, but also the scientific rationale behind them to empower you to make informed decisions in your experimental design.
Understanding 2-Ethoxy-3-methylpyrazine: A Foundation for Success
Before delving into extraction methodologies, a solid understanding of the physicochemical properties of 2-Ethoxy-3-methylpyrazine is crucial for developing a robust extraction strategy. These properties dictate its behavior in different solvents and matrices, influencing the choice of extraction technique and optimization parameters.
Table 1: Physicochemical Properties of 2-Ethoxy-3-methylpyrazine
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Boiling Point | 180-181 °C at 760 mmHg | [2] |
| Melting Point | 82-84 °C | [2] |
| Flash Point | 65.6 °C | [2] |
| Density | ~1.038 g/mL at 25 °C | [2] |
| logP (octanol/water) | 1.82 | [1] |
| Water Solubility | 2378 mg/L at 25 °C (estimated) | |
| pKa (Strongest Basic) | 1.2 (predicted) | |
| Vapor Pressure | 1.167 mmHg at 25 °C (estimated) | |
| Appearance | Colorless to pale yellow liquid | [2] |
The LogP value of 1.82 indicates that 2-Ethoxy-3-methylpyrazine is moderately lipophilic, suggesting it will have a good affinity for non-polar organic solvents. Its limited water solubility and relatively high boiling point classify it as a semi-volatile compound, making it amenable to various extraction techniques, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).
Troubleshooting Guide: Overcoming Common Extraction Hurdles
This section addresses specific issues that you may encounter during the extraction of 2-Ethoxy-3-methylpyrazine, providing potential causes and actionable solutions.
Issue 1: Low Recovery of 2-Ethoxy-3-methylpyrazine
Potential Cause 1: Inefficient Extraction from the Sample Matrix
-
Rationale: The analyte may be strongly bound to the sample matrix, particularly in complex food or biological samples. This can be due to hydrophobic or other interactions.
-
Solution:
-
Sample Pre-treatment: For solid samples, ensure thorough homogenization to increase the surface area for extraction.[3] For liquid samples with high solid content, centrifugation or filtration prior to extraction is recommended.[4]
-
Solvent Selection (LLE): Based on the "like dissolves like" principle and the LogP value of 2-Ethoxy-3-methylpyrazine, non-polar to moderately polar solvents are suitable. Dichloromethane, diethyl ether, and ethyl acetate are effective choices. For complex aqueous samples, multiple extractions with fresh aliquots of solvent will improve recovery.
-
Sorbent Selection (SPE): For reversed-phase SPE, C18 or C8 cartridges are appropriate choices due to the analyte's moderate lipophilicity. For normal-phase SPE, silica or diol-based sorbents can be used if the sample is in a non-polar solvent.
-
pH Adjustment: 2-Ethoxy-3-methylpyrazine has a basic nitrogen atom. Adjusting the pH of the aqueous sample to be more basic (pH > 8) will ensure the analyte is in its neutral form, maximizing its partitioning into an organic solvent during LLE or its retention on a reversed-phase SPE sorbent.
-
Potential Cause 2: Analyte Loss During Solvent Evaporation
-
Rationale: Although 2-Ethoxy-3-methylpyrazine has a relatively high boiling point, it is still a semi-volatile compound. Aggressive solvent evaporation techniques can lead to significant analyte loss.
-
Solution:
-
Gentle Evaporation: Use a gentle stream of nitrogen at a slightly elevated temperature (e.g., 30-40 °C) to evaporate the solvent. Avoid high temperatures and strong vacuum.
-
Solvent Exchange: If a large volume of a highly volatile solvent was used for extraction, consider a solvent exchange to a smaller volume of a less volatile solvent (e.g., isooctane) before final concentration. This acts as a "keeper" for the analyte.
-
Potential Cause 3: Incomplete Desorption from SPME Fiber
-
Rationale: The analyte may not be completely desorbed from the SPME fiber in the gas chromatograph (GC) inlet, leading to carryover and lower apparent recovery in the current injection.
-
Solution:
-
Optimize Desorption Temperature and Time: Ensure the GC inlet temperature is sufficiently high (e.g., 250-270 °C) and the desorption time is adequate (e.g., 2-5 minutes) to ensure complete transfer of the analyte from the fiber to the GC column. A blank run after a high-concentration sample can confirm if carryover is an issue.
-
Issue 2: Poor Reproducibility (High %RSD)
Potential Cause 1: Inconsistent Sample Homogenization
-
Rationale: If the analyte is not evenly distributed throughout the sample, subsamples will have varying concentrations, leading to poor reproducibility.
-
Solution: Implement a standardized and thorough homogenization protocol for all samples. For solid samples, this may involve cryogenic grinding to prevent analyte loss due to heat.
Potential Cause 2: Variable Extraction Times and Temperatures
-
Rationale: Extraction efficiency, especially for SPME, is highly dependent on equilibrium. Inconsistent extraction times and temperatures will lead to variable amounts of analyte being extracted.[5]
-
Solution: Precisely control the extraction time and temperature for all samples and standards. For SPME, using an autosampler with an agitation and temperature-controlled unit is highly recommended for achieving the best reproducibility.[6]
Potential Cause 3: Matrix Effects
-
Rationale: Co-extracted matrix components can interfere with the ionization of the analyte in the mass spectrometer (ion suppression or enhancement), leading to inconsistent quantification.[7]
-
Solution:
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
-
Employ an Internal Standard: The use of a suitable internal standard is crucial for correcting for variations in extraction efficiency and matrix effects. An ideal internal standard is an isotopically labeled version of the analyte (e.g., d3-2-Ethoxy-3-methylpyrazine). If this is not available, a compound with similar chemical and physical properties can be used.
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for 2-Ethoxy-3-methylpyrazine?
A1: The "best" method depends on the sample matrix, the required sensitivity, and the available equipment.
-
SPME: Excellent for volatile and semi-volatile analysis in relatively clean matrices (e.g., beverages, headspace of solid samples). It is a solvent-free, sensitive, and easily automated technique.[8]
-
LLE: A classic and robust technique suitable for a wide range of liquid samples. It can be time-consuming and requires significant volumes of organic solvents.
-
SPE: Offers a good balance of selectivity, recovery, and sample cleanup. It is particularly useful for complex matrices where matrix interference is a concern.
Q2: Which SPME fiber should I use for 2-Ethoxy-3-methylpyrazine?
A2: For a semi-volatile compound with moderate polarity like 2-Ethoxy-3-methylpyrazine, a mixed-phase fiber is generally recommended. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good first choice as it effectively traps a wide range of analytes of varying polarities and molecular weights.
Q3: How can I improve the sensitivity of my SPME method?
A3: To improve sensitivity, you can:
-
Increase Extraction Temperature: This will increase the vapor pressure of the analyte in the headspace, making it more available for extraction by the fiber. However, be cautious as excessively high temperatures can decrease the partitioning of the analyte onto the fiber.[6]
-
Increase Extraction Time: Allow sufficient time for the analyte to reach equilibrium between the sample, headspace, and fiber.[5]
-
Agitate the Sample: Agitation (e.g., stirring or sonication) during extraction helps to accelerate the mass transfer of the analyte to the headspace and the fiber.[6]
-
Add Salt: For aqueous samples, adding salt (e.g., NaCl) can increase the ionic strength of the solution, which "salts out" the analyte, increasing its volatility and availability for extraction.[9]
Q4: My sample is a solid. How should I prepare it for extraction?
A4: For solid samples, you can either perform a headspace SPME analysis or an extraction with an organic solvent followed by analysis of the extract.
-
Headspace SPME: The solid sample is placed in a sealed vial and heated to release the volatile and semi-volatile compounds into the headspace, where they are then extracted by the SPME fiber.
-
Solvent Extraction: The solid sample is homogenized and extracted with a suitable organic solvent. The resulting extract can then be analyzed directly or further concentrated and cleaned up using SPE.[3]
Detailed Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is a starting point for the analysis of 2-Ethoxy-3-methylpyrazine in a liquid matrix like coffee or a solid matrix like roasted nuts.
Materials:
-
SPME fiber assembly with a DVB/CAR/PDMS fiber
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Heater/stirrer or an autosampler with agitation and temperature control
-
GC-MS system
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., coffee, wine): Place 5 mL of the sample into a 20 mL headspace vial.[10]
-
For solid samples (e.g., ground roasted nuts): Place 2 g of the homogenized sample into a 20 mL headspace vial.
-
-
Internal Standard Spiking: Add a known amount of a suitable internal standard to each vial.
-
Salting Out (Optional, for aqueous samples): Add 1.5 g of NaCl to the vial.[9]
-
Vial Sealing: Immediately seal the vial with the screw cap.
-
Equilibration and Extraction:
-
Place the vial in the heating block/autosampler set to 60 °C with agitation (e.g., 250 rpm).
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace for 30 minutes.
-
-
Desorption:
-
Retract the fiber and immediately insert it into the GC inlet heated to 250 °C.
-
Desorb for 3 minutes in splitless mode.
-
-
GC-MS Analysis: Program the GC oven and MS acquisition parameters appropriately for the analysis of semi-volatile compounds.
dot
Caption: HS-SPME workflow for 2-Ethoxy-3-methylpyrazine analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting 2-Ethoxy-3-methylpyrazine from an aqueous matrix.
Materials:
-
Separatory funnel
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Place 50 mL of the aqueous sample into a separatory funnel.
-
pH Adjustment: Adjust the pH of the sample to >8 with a suitable base (e.g., 1M NaOH).
-
Internal Standard Spiking: Add a known amount of a suitable internal standard.
-
Extraction:
-
Add 25 mL of DCM to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 25 mL portions of DCM, combining the organic extracts.
-
-
Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration:
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Further concentrate to the final volume (e.g., 200 µL) under a gentle stream of nitrogen.
-
-
Analysis: Transfer the final extract to a GC vial for analysis.
dot
Caption: LLE workflow for 2-Ethoxy-3-methylpyrazine extraction.
References
-
Shared Research Facilities. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals. Retrieved from [Link]
- Harris, R. L. N., & Huppatz, J. L. (1985). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research, 24(1), 41-46.
-
Phenomenex. (n.d.). Sample Preparation Technical Tip. Retrieved from [Link]
- Raza, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2116-2124.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122941, 2-Ethoxy-3-methylpyrazine. Retrieved from [Link]
- Langfelder, P., & Horvath, S. (2008). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 56(22), 10865-10871.
- Feng, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449.
- Misnawi, J., & Ariza, B. T. S. (2011). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Pelita Perkebunan, 27(1), 24-35.
-
The Good Scents Company. (n.d.). 2-methyl-3-ethoxypyrazine. Retrieved from [Link]
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-methyl-3,5 or 6-ethoxypyrazine, CAS Registry Number 32737-14-7. Food and Chemical Toxicology, 183, 114338.
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. Food and Chemical Toxicology, 183, 114339.
- Boido, E., et al. (2003). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 46(10), 917-924.
-
National Center for Biotechnology Information. (2017). Interaction of volatile organic compounds and underlying liver disease: a new paradigm for risk. PMC. Retrieved from [Link]
- Choe, S., et al. (2023). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Journal of Applied Pharmaceutical Science, 13(10), 157-171.
- Feng, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 26(4), 1025.
-
Agilent Technologies. (2020). An Agilent Guide to SPME Analysis. Retrieved from [Link]
- Lee, K. J., & Shibamoto, T. (2022). Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME-GC-MS. Foods, 11(6), 841.
- Harris, R. L. N., & Huppatz, J. L. (1985). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research, 24(1), 41-46.
-
U.S. Environmental Protection Agency. (n.d.). Volatile Organic Compounds' Impact on Indoor Air Quality. Retrieved from [Link]
- Chapman, D. M., et al. (2007). Yield effects on 2-methoxy-3-isobutylpyrazine concentration in cabernet sauvignon using a solid phase microextraction gas chromatography/mass spectrometry method. Journal of Agricultural and Food Chemistry, 55(11), 4467-4473.
-
MilliporeSigma. (2023, May 2). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages [Video]. YouTube. Retrieved from [Link]
- Baltussen, E., et al. (1998). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry, 46(12), 5151-5156.
- Lee, K. J., & Shibamoto, T. (2022). Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS. Foods, 11(6), 841.
- Drabińska, N., et al. (2018). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. Critical Reviews in Analytical Chemistry, 48(5), 401-415.
- Rocío-Bautista, P., et al. (2024). A Comparation Analysis of Cold Brew Coffee's Aroma Using the GC-O-MS Technique: SPE and HS-SPME Methods for the Extraction of Sensory-Active Compounds. SciForum, md5.proceedings2024001001.
-
MilliporeSigma. (2023, September 12). GC MS Techniques for Troubleshooting Off Flavor, Off Odor, and Flavor Scalping in Foods, Beverages [Video]. YouTube. Retrieved from [Link]
- Drabińska, N., et al. (2018). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. Critical Reviews in Analytical Chemistry, 48(5), 401-415.
- Yang, J., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Foods, 12(2), 334.
- Siebert, K. J., & Smyth, H. E. (2007). Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines. Journal of Agricultural and Food Chemistry, 55(5), 1649-1655.
- Chamkasem, N., & Harmon, T. (2016). The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. Analytical Methods, 8(39), 7110-7123.
- Feng, Y., et al. (2021).
- Mutarutwa, P., et al. (2018). GC‐MS aroma characterization of vegetable matrices: focus on 3‐Alkyl‐2‐Methoxypyrazines. Journal of the Science of Food and Agriculture, 98(12), 4447-4456.
-
Medical News Today. (2024, May 13). Volatile organic compounds (VOCs): Health effects and risks. Retrieved from [Link]
- Welke, J. E., et al. (2014). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS)
Sources
- 1. 2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. Sample Preparation Technical Tip [discover.phenomenex.com]
- 4. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 5. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Yield effects on 2-methoxy-3-isobutylpyrazine concentration in cabernet sauvignon using a solid phase microextraction gas chromatography/mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2-Ethoxy-3-methylpyrazine (EMP) Stability & Analysis
[1]
Status: Operational Lead Scientist: Senior Application Specialist Subject: Preventing Degradation of 2-Ethoxy-3-methylpyrazine (CAS: 32737-14-7)[1]
Executive Summary & Molecule Profile[1][2]
2-Ethoxy-3-methylpyrazine (EMP) is a high-impact sensory compound (nutty, roasted, potato-like notes) with an extremely low odor detection threshold.[1] Its analysis is frequently compromised by two opposing forces: volatility (leading to evaporative loss) and chemical lability (susceptibility to acid-catalyzed hydrolysis).[1]
This guide provides a self-validating analytical framework to quantify EMP without artifact formation.[1]
Physical Property Matrix
| Property | Value | Analytical Implication |
| CAS Number | 32737-14-7 | Verification Standard |
| Boiling Point | ~181 °C (760 mmHg) | Moderate volatility; risk during solvent removal.[1][2] |
| LogP | ~1.82 | Lipophilic; requires organic solvent extraction.[1] |
| pKa (Conj. Acid) | ~1.0 - 2.0 (Est.)[1] | Weak base; protonates in strong acids.[1] |
| Critical Weakness | Ether Linkage | Susceptible to O-dealkylation in acidic media.[1] |
The Degradation Mechanism (The "Why")
To prevent loss, you must understand the mechanism.[1] EMP degrades primarily through Acid-Catalyzed Hydrolysis and Thermal Oxidation .[1]
Mechanism 1: Acid-Catalyzed O-Dealkylation
In acidic environments (pH < 4), the pyrazine ring nitrogens protonate, withdrawing electron density from the ring.[1] This activates the adjacent ethoxy group, making the ether carbon susceptible to nucleophilic attack by water.[1] The result is the loss of the ethyl group (as ethanol) and the formation of 2-hydroxy-3-methylpyrazine (often tautomerizing to the pyrazinone form), which is non-volatile and invisible to standard GC-MS methods.[1]
Mechanism 2: Thermal Artifacts
During GC injection, active sites (silanols) in the liner can catalyze the elimination of ethylene from the ethoxy group via a McLafferty-type rearrangement, especially if the inlet is overheated (>250°C).[1]
Figure 1: Acid-catalyzed hydrolysis pathway of EMP leading to analytical loss.[1]
Sample Preparation Protocols (The "Pre-Analytical" Phase)
Objective: Extract EMP without triggering hydrolysis or evaporation.[1]
Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE)
Standard LLE often uses acidification to remove amines.[1] Do NOT do this for EMP.
-
Matrix Adjustment: Adjust sample pH to 6.5 – 7.5 using 1M NaOH or Sodium Bicarbonate.[1]
-
Reasoning: Neutral pH prevents protonation of the ring nitrogen, stabilizing the ether bond.[1]
-
-
Salting Out: Add NaCl to saturation (360 g/L).
-
Reasoning: Increases ionic strength, driving the lipophilic EMP into the organic phase.[1]
-
-
Solvent Selection: Use Dichloromethane (DCM) or Diethyl Ether .[1]
-
Reasoning: Low boiling points allow for evaporation at low temperatures, minimizing thermal stress.[1]
-
-
Internal Standard: Spike with 2-Methoxy-3-methylpyrazine or isotopically labeled pyrazine before extraction.
Protocol B: Solvent Evaporation (The Danger Zone)
90% of EMP loss occurs here.[1]
Chromatographic Analysis Guides
Workflow Decision Tree
Figure 2: Analytical decision tree ensuring stability throughout the workflow.
Method 1: GC-MS (Recommended)[1][3]
-
Inlet: Split/Splitless. Temperature Limit: 230°C.
-
Warning: Temperatures >250°C can cause thermal dealkylation in the liner.[1]
-
-
Liner: Ultra-Inert, deactivated wool.[1] Active silanols will degrade EMP.[1]
-
Column: Polar phases (e.g., DB-WAX, ZB-WAX) provide better separation from hydrocarbon interferences than non-polar columns.[1]
-
Ions (SIM Mode): Target molecular ion (m/z 138) and base peak (usually m/z 109 or 110 depending on fragmentation).[1]
Method 2: HPLC-UV/MS (Alternative)[1]
Troubleshooting & FAQs
Q1: I see a peak tailing significantly or disappearing. Is it the column?
Diagnosis: Likely Active Sites in the inlet liner, not the column. Fix: Pyrazines are basic.[1][3] They bind to acidic silanols in dirty liners.[1] Replace the liner with a fresh, deactivated one.[1] If using HPLC, ensure your pH is not acidic.[1]
Q2: My recovery is consistently low (<50%), but the peak shape is good.
Diagnosis: Evaporative Loss during sample prep. Fix: You likely evaporated the solvent too aggressively.[1] Switch from Nitrogen blow-down to a Kuderna-Danish concentrator. Add a "keeper" solvent (e.g., high-boiling hydrocarbon) if compatible with your analysis.[1]
Q3: Can I store EMP in methanol?
Answer: Yes, but only if neutral. Protocol: Store standards in Methanol or Ethanol at -20°C. Ensure the solvent is not acidified. Avoid storing in water for extended periods, even at neutral pH, as slow hydrolysis can occur.[1]
Q4: I see an extra peak at m/z 110 that wasn't there before.
Diagnosis: This is likely 2-Hydroxy-3-methylpyrazine (or its tautomer), the hydrolysis product.[1] Root Cause: Your sample pH dropped below 5 during extraction, or the GC inlet is too hot/active.[1] Check the pH of your aqueous layer.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122941, 2-Ethoxy-3-methylpyrazine.[1] Retrieved from [Link][1]
-
The Good Scents Company (2024). 2-Ethoxy-3-methylpyrazine Material Safety and Properties.[1] Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. 2-Ethoxy-3-methylpyrazine Gas Chromatography Retention Indices. Retrieved from [Link][1]
-
Maga, J. A., & Sizer, C. E. (1973). Pyrazines in foods: A review.[1] Journal of Agricultural and Food Chemistry.[1] (General reference on Pyrazine stability and analysis).
Technical Support Center: Optimizing SPME Fiber Selection for Volatile Pyrazines
Ticket ID: PYR-OPT-001 Subject: Low recovery and carryover issues in pyrazine profiling (roasted/nutty aromas) Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Roasted" Challenge
You are likely reading this because your current headspace extraction method for pyrazines (e.g., 2,5-dimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine) is yielding inconsistent results. Pyrazines are nitrogen-containing heterocycles responsible for "roasted," "nutty," and "earthy" notes in coffee, cocoa, and cooked meats.[1][2]
The Core Problem: Pyrazines possess a unique chemical duality—they are relatively polar yet highly volatile.[1] Standard non-polar fibers (like PDMS) often fail to retain the smaller, more polar alkylpyrazines, while pure adsorbents (like Carboxen) can suffer from displacement effects and irreversible binding (carryover).
This guide replaces trial-and-error with a mechanism-based approach to fiber selection and method optimization.
Module 1: Fiber Selection (The Hardware)
Q: Which fiber should I use for broad pyrazine profiling?
Recommendation: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) Configuration: 50/30 µm film thickness (StableFlex).[1][3]
Q: Why this specific triple-phase fiber?
You need a "bipolar" fiber to capture the full pyrazine spectrum.
-
Carboxen (CAR - Microporous): This is a carbon molecular sieve.[1] It is critical for trapping the smallest, most volatile pyrazines (e.g., methylpyrazine, 2,5-dimethylpyrazine) which would otherwise break through a standard polymer coating.[1]
-
Divinylbenzene (DVB - Mesoporous): This polymer resin captures the larger, semi-volatile substituted pyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine) and prevents them from saturating the Carboxen layer.[1]
-
PDMS (Binder): Provides the non-polar matrix that holds the particles and allows for rapid diffusion.[1]
Q: Why not just use CAR/PDMS?
While CAR/PDMS is excellent for very small volatiles (C2-C6), it has a smaller pore distribution.[1] In complex matrices like coffee, high-abundance competitors can displace the pyrazines from the Carboxen pores if DVB is not present to "pre-filter" the larger interferences.
Visual Logic: Fiber Selection Decision Tree
Caption: Decision logic for selecting the optimal SPME fiber based on analyte volatility and matrix complexity.
Module 2: Method Optimization (The Software)
Q: What are the optimal Extraction parameters?
-
Temperature: 50°C – 60°C .
-
Reasoning: Pyrazines are volatile.[1][4][5] Temperatures >70°C often decrease recovery because the partition coefficient (
) shifts to favor the headspace over the fiber (exothermic adsorption). However, temperatures <40°C may not release enough analyte from the matrix (especially fatty matrices like cocoa butter).
-
-
Time: 30 – 50 minutes .
-
Reasoning: Porous fibers (CAR/DVB) work by adsorption, which is slower than absorption (PDMS).[1] You must allow sufficient time for the analytes to migrate into the pores.
-
Q: Should I add salt?
Yes. Saturate the sample.
-
Protocol: Add NaCl to saturation (~30% w/v).
-
Mechanism:[1] The "Salting Out" effect is massive for pyrazines.[1] By hydrating the salt ions, you reduce the amount of free water available to solvate the polar nitrogen atoms in the pyrazines, forcing them into the headspace.
Q: Does pH adjustment matter?
Generally, No (with exceptions).
-
Chemistry: Alkylpyrazines are very weak bases (pKa ≈ 2.0).[1]
-
Implication: In typical food matrices (pH 4–7), pyrazines are already >99% in their neutral (unprotonated) form, which is the form extracted by SPME. Adjusting pH to 10 will not significantly change their ionization state.[1]
-
Exception: If your matrix is extremely acidic (pH < 2), adjust to pH > 4.[1] Alternatively, use high pH to suppress other acidic competitors (like Free Fatty Acids) that might otherwise clog the fiber.
Visual Logic: Optimization Workflow
Caption: Step-by-step workflow for maximizing pyrazine recovery from complex matrices.
Module 3: Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Carryover (Ghost Peaks) | Pyrazines bind strongly to Carboxen micropores.[1] | Bake the fiber: Post-run bake-out at 260°C for 5–10 mins.Check Liner: Ensure a narrow-bore inlet liner (0.75mm ID) is used to increase linear velocity during desorption.[1] |
| Poor Reproducibility | Non-equilibrium extraction or displacement.[1] | Strict Timing: Adsorption fibers are sensitive to time.[1] Ensure the autosampler precision is <0.1 min.Equilibrium: Increase extraction time to 50 mins to reach plateau. |
| Loss of Sensitivity over time | Fiber fouling (pore blockage).[1] | Headspace Only: Ensure the fiber never touches the liquid/foam.Desorption: Increase desorption time to 3 mins to fully clear the pores. |
| Displacement (Bent Curves) | High concentration analytes displacing trace pyrazines.[1] | Shorten Extraction: Switch to "non-equilibrium" conditions (e.g., 10 mins). This samples the kinetic rate rather than thermodynamic equilibrium, reducing competition. |
Experimental Protocol: Pyrazine Extraction from Coffee/Cocoa
Objective: Quantify alkylpyrazines (2,5-DMP, 2,3,5-TMP) in ground coffee.
-
Sample Preparation:
-
Weigh 1.0 g of ground coffee into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution (prepared by dissolving 36g NaCl in 100mL boiling water, cooled).
-
Add 10 µL of Internal Standard (e.g., 2-methylpyrazine-d4 or Thiazole) at 50 ppm.[1]
-
Seal immediately with a magnetic screw cap (PTFE/Silicone septum).[1]
-
-
SPME Setup:
-
Fiber: 50/30 µm DVB/CAR/PDMS (Gray hub).[1]
-
Pre-conditioning: 270°C for 30 min (or per manufacturer spec).
-
-
Extraction Cycle (Autosampler):
-
Incubation: 15 min @ 50°C (Agitation: 500 rpm).
-
Extraction: 40 min @ 50°C (Headspace mode, fiber exposed 22mm).
-
Desorption: 3 min @ 250°C (Splitless mode).
-
-
GC-MS Parameters:
-
Column: Polar wax column (e.g., DB-WAX or SolGel-Wax) is preferred to separate pyrazines from non-polar hydrocarbons.[1]
-
Oven: 40°C (hold 2 min) -> 5°C/min -> 230°C.
-
References
-
Comparison of Fiber Coatings
-
Method Optimization (Salt & Temp)
- Title: Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines.
-
Source: Foods (MDPI, 2021).[1]
- Key Finding: Established 50°C as the optimal equilibrium temperature to balance extraction speed vs. fiber capacity.
-
General SPME Troubleshooting
Sources
- 1. Trimethylpyrazine | C7H10N2 | CID 26808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Trimethylpyrazine (FDB008527) - FooDB [foodb.ca]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazine Analysis in Gas Chromatography
Troubleshooting Guide for Peak Tailing
Welcome to the technical support center for gas chromatography. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of pyrazines. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth troubleshooting framework rooted in scientific principles to help you diagnose and resolve these common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing, and why is it a significant problem for pyrazine analysis?
A: Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a trailing edge that slowly returns to the baseline.[1][2] This distortion is problematic because it complicates peak integration, leading to inaccurate quantification, and reduces the resolution between closely eluting compounds.[3][4]
Pyrazines are particularly susceptible to peak tailing due to their chemical nature. They are basic compounds containing nitrogen atoms with available lone-pair electrons.[5] This basicity causes them to undergo strong, reversible secondary interactions with acidic sites within the GC system, most notably with silanol (Si-OH) groups present on the surfaces of glass inlet liners and the fused silica capillary column.[2][5] These interactions delay the elution of a portion of the analyte molecules, resulting in a "tail."[5]
Q2: I'm seeing peak tailing only for my pyrazine analytes, while other compounds in the same run look symmetrical. What does this indicate?
A: When only specific, active analytes like pyrazines exhibit tailing, it strongly suggests a chemical interaction problem rather than a physical or mechanical issue within the GC system.[3][6] This points directly to the presence of "active sites" in your sample flow path that are selectively interacting with your basic pyrazine compounds.[7] Common culprits include:
-
An acidic or poorly deactivated inlet liner.
-
Contamination or degradation at the head of the analytical column. [1][8]
-
Active sites on glass wool within the liner. [9]
If all peaks in your chromatogram were tailing, it would more likely indicate a physical problem, such as a poor column cut, incorrect column installation depth, or a leak in the system.[3][4][6]
Q3: Could my sample preparation or injection technique be the cause of the peak tailing?
A: Yes, both can contribute significantly.
-
Sample Matrix: If your sample contains non-volatile residues (sugars, salts, etc.), these can accumulate in the inlet liner and at the front of the column.[1] This buildup creates new active sites that can interact with pyrazines and cause peak tailing.[7][10]
-
Solvent Mismatch: Injecting your pyrazines in a solvent that is not chemically compatible with the stationary phase of your column can cause poor peak shape.[2][11]
-
Injection Volume: Overloading the column by injecting too much sample can lead to broad, tailing peaks.[1][2]
Q4: How frequently should I perform maintenance to prevent pyrazine peak tailing?
A: A robust preventive maintenance schedule is crucial for maintaining data integrity and prolonging the life of your instrument.[12][13] For routine analysis of active compounds like pyrazines, a more frequent maintenance schedule is recommended.
| Maintenance Task | Recommended Frequency | Rationale |
| Replace Inlet Septum | Every 50-100 injections[14] | Prevents leaks and septum bleed, which can contaminate the inlet. |
| Replace Inlet Liner | Every 100-200 injections or when performance degrades[14] | The liner is the first point of contact and prone to contamination. |
| Trim GC Column Inlet | As needed, when performance degrades | Removes accumulated non-volatile residue and active sites.[1][8] |
| Replace Gas Filters | Every 2-4 carrier gas tanks[14] | Ensures high-purity gas, preventing column damage from oxygen and moisture.[8] |
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing for pyrazines. Follow these steps sequentially to identify the root cause.
Logical Troubleshooting Workflow
Here is a visual workflow to guide your troubleshooting process.
Step 1: Evaluate the GC Inlet - The First Point of Interaction
The heated inlet is where the majority of problems related to active compounds originate.[7] Contamination and activity in the liner can significantly impact peak shape.[10][11]
Question: Is my inlet system inert enough for pyrazine analysis?
Answer & Protocol:
Your primary goal is to create a completely inert sample pathway.[15] Pyrazines will readily interact with any active sites.
Protocol: Inlet Maintenance for Active Compound Analysis
-
Cooldown and Safety: Cool down the GC inlet and oven. Ensure the carrier gas flow is turned off before proceeding.
-
Remove the Old Components:
-
Unscrew the inlet retaining nut.
-
Carefully remove the septum, septum nut, and the inlet liner. Use clean forceps to avoid contamination.
-
-
Inspect and Clean (If Necessary): While liner replacement is recommended, inspect the inlet port itself for any visible residue or fragments of old septa or ferrules.
-
Install New, Inert Components:
-
Liner Selection: This is the most critical choice. For pyrazines, a base-deactivated liner is strongly recommended.[15] Brands like Agilent's Ultra Inert[16][17][18] or Restek's Topaz liners[9] are specifically treated to reduce surface activity. If your sample matrix is complex, consider a liner with deactivated glass wool to trap non-volatile residues while providing an inert surface.[9][18]
-
O-Ring: Always use a new, pre-conditioned O-ring with the new liner. Some packaging, like Agilent's touchless system, includes a pre-installed O-ring to minimize handling and contamination.[17][18]
-
Septum: Use a high-quality, low-bleed septum.
-
-
Reassemble and Leak Check:
-
Reinstall the components and tighten the retaining nut according to the manufacturer's specification. Do not overtighten.
-
Restore carrier gas flow and perform an electronic leak check to ensure all connections are secure. Leaks can introduce oxygen, which rapidly degrades the column's stationary phase.[19]
-
| Liner Type | Suitability for Pyrazines | Key Feature |
| Standard Deactivated | Fair | General-purpose siloxane deactivation. May not be sufficient for trace-level pyrazines. |
| Ultra / Base-Deactivated | Excellent | Surface chemistry is modified to be slightly basic, effectively shielding acidic silanol sites.[15][17] |
| Liner with Deactivated Wool | Very Good | Wool increases surface area for vaporization and traps non-volatiles.[9] The wool must be properly deactivated to avoid creating active sites.[18] |
Step 2: Address the Analytical Column
If inlet maintenance does not resolve the tailing, the issue likely lies with the column itself. Active sites can be present on a new column or can develop over time due to contamination or degradation of the stationary phase at the inlet.[7]
Question: How can I fix or prevent column-related peak tailing for pyrazines?
Answer & Protocol:
There are two primary solutions: column maintenance (trimming) and selecting the correct column from the start.
Protocol: GC Column Trimming and Conditioning
-
Column Trimming:
-
Cool down the system and turn off the carrier gas.
-
Disconnect the column from the inlet.
-
Using a ceramic scoring wafer or other proper cutting tool, score the column 15-20 cm from the inlet end.[1]
-
Snap the column at the score to create a clean, square cut. Inspect the cut with a magnifier; it should be perfectly flat with no jagged edges or shards.[3][4] A poor cut can cause peak tailing and splitting.[4][20]
-
Wipe the end with a solvent-moistened, lint-free cloth to remove any debris.
-
Re-install the column in the inlet to the manufacturer's specified depth.[4][10]
-
-
Column Conditioning: Proper conditioning is essential for new columns and can help restore performance to older columns by removing contaminants.
-
Purge: With the column installed in the inlet but disconnected from the detector , purge with carrier gas at room temperature for 15-30 minutes to remove all oxygen.[21][22][23]
-
Heat: Set the oven temperature program to ramp at 10-15°C/minute up to the column's maximum isothermal temperature (or 20°C above your method's final temperature, whichever is lower).[21][22]
-
Hold: Hold at this temperature for 1-2 hours. Thicker film columns may require longer conditioning.[22][24] The goal is to achieve a stable baseline.[21]
-
Cooldown and Connect: Cool the oven, then connect the column to the detector and perform a leak check.
-
Column Selection: For persistent issues, using a column specifically designed for basic compounds is the best solution. Look for columns labeled as "base-deactivated" or specifically for "amines." These columns have a modified stationary phase and surface deactivation that minimizes interaction with basic analytes.[5][25][26]
-
Examples: Agilent J&W CP-Sil 8 CB for Amines[25][26], Restek Rtx-5 Amine, or Rtx-Volatile Amine columns.[5]
References
-
GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]
-
GC Column Troubleshooting Guide. Phenomenex. [Link]
-
An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. American Laboratory. [Link]
-
Top Practices for GC Preventive Maintenance. IRIS Industries. [Link]
-
TECH TIP: Best Practices for GC Preventive Maintenance. GenTech Scientific. [Link]
-
CP-Sil 8 CB for Amines GC column. Agilent. [Link]
-
GC Guard Column, Base Deactivated, 5 m, 0.25 mm ID. Restek. [Link]
-
Ask the Editor: Seven Preventive Maintenance Tips for Gas Chromatography Systems. LCGC. [Link]
-
Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]
-
How to Condition a New Capillary GC Column. Restek Resource Hub. [Link]
-
Ultra Inert Liners for GC. Agilent. [Link]
-
GC Column conditioning and Method Development - Does anyone know the steps in conditioning a new column before first use? ResearchGate. [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
-
Amines. Agilent. [Link]
-
GC Column Conditioning. LCGC International. [Link]
-
GC COLUMN CARE GUIDE. Phenomenex. [Link]
-
GC Troubleshooting—Tailing Peaks. Restek. [Link]
-
Ultra Inert Liners for Agilent GCs. Element Lab Solutions. [Link]
-
Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]
-
How to Choose a GC Inlet Liner. Restek Resource Hub. [Link]
-
Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube. [Link]
-
Selecting the Right Inlet Liner for Efficient Sample Transfer. Agilent. [Link]
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]
-
The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC. [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Peak Tailing in GC Trace Analysis. LabRulez GCMS. [Link]
Sources
- 1. sepscience.com [sepscience.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. it.restek.com [it.restek.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 9. How to Choose a GC Inlet Liner [discover.restek.com]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
- 12. Top Practices for GC Preventive Maintenance - IRIS Industries [irisindustry.com]
- 13. gentechscientific.com [gentechscientific.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. restek.com [restek.com]
- 16. thomassci.com [thomassci.com]
- 17. agilent.com [agilent.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. How to Condition a New Capillary GC Column [discover.restek.com]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 25. agilent.com [agilent.com]
- 26. agilent.com [agilent.com]
Minimizing interferences in sensory evaluation of 2-Ethoxy-3-methylpyrazine
Ticket ID: EMP-SENSORY-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Sensory & Analytical Division
Introduction: The "Sticky" Science of FEMA 3569
Welcome to the technical support hub for 2-Ethoxy-3-methylpyrazine (EMP) . You are likely here because your sensory data is inconsistent, your "blanks" smell like roasted hazelnuts, or your GC-O panelists are reporting lingering odors long after the stimulus is gone.
EMP is a high-potency nitrogen-heterocycle (FEMA 3569) characterized by roasted, nutty, and earthy notes. Its extremely low odor detection threshold (often in the ng/L or parts-per-trillion range) combined with high lipophilicity (
This guide moves beyond standard cleaning protocols to address the specific molecular behavior of EMP.
Module 1: Physicochemical Interference (Equipment & Containment)
User Report: "My water controls are testing positive for nutty/earthy notes even after washing the glassware."
Root Cause Analysis: Adsorption Isotherms
Pyrazines exhibit strong non-covalent interactions (Van der Waals and
Troubleshooting Protocol
Q: How do I completely strip EMP from my sensory glassware? A: You must disrupt the hydrophobic interaction. Standard surfactants are often insufficient.
-
Solvent Rinse: Pre-rinse glassware with Ethanol (95%) or Acetone . EMP is highly soluble in organic solvents, which helps lift the hydrophobic layer.
-
Acid Hydrolysis (The "Reset"): Soak in a dilute Nitric Acid (0.5 - 1.0%) bath for 4-8 hours. This oxidizes trace organics and strips the glass surface.
-
Thermal Desorption: For non-volumetric glassware, bake at 200°C for 4 hours . Pyrazines are volatile; heat drives off the remaining molecules that solvents miss.
-
The "No-Plastic" Rule: Replace all PTFE (Teflon) stir bars and plastic caps. EMP partitions into PTFE and will leach out slowly in subsequent experiments. Use glass-coated stir bars or single-use aliquots.
Q: Can I use standard silicone septa for sample storage? A: No. EMP permeates standard silicone. Use PTFE-lined silicone septa (with the PTFE facing the sample) and ensure the liner is not punctured until the moment of use. For long-term storage, flame-seal in glass ampoules or use cryovials with aluminum-lined caps.
Visualization: Decontamination Workflow
Figure 1: Critical decontamination workflow for high-potency pyrazines. Note the requirement for thermal desorption.
Module 2: The Analytical Interface (GC-O & Olfactometry)
User Report: "My GC-O panelists detect the aroma 30 seconds after the peak should have eluted, or report 'ghost' peaks."
Root Cause Analysis: Cold Spots & Carryover
EMP has a boiling point of approx. 190-210°C. In Gas Chromatography-Olfactometry (GC-O), "cold spots" in the transfer line (the tube connecting the GC column to the nose port) cause EMP to condense and then slowly bleed off, smearing the sensory signal.
Troubleshooting Protocol
Q: How do I eliminate peak tailing at the sniff port? A:
-
Transfer Line Heating: Ensure the transfer line temperature is at least 20°C higher than the final oven temperature of your method (or >220°C) to prevent condensation.
-
Humidification: Dry carrier gas dries out the nasal mucosa, making panelists retain odorants longer (physiologically). Humidify the sniff port air to 50-70% RH. This helps flush the receptor sites.
-
Inlet Maintenance: Change the inlet liner and gold seal frequently. Pyrazines stick to active sites in dirty liners. Use deactivated wool liners to minimize adsorption.
Q: My blanks have EMP peaks. Is it the syringe? A: Likely.
-
Action: Implement a double-solvent wash in your autosampler: Solvent A (Polar, e.g., Methanol) followed by Solvent B (Non-polar, e.g., Hexane) x 5 pumps each.
-
Test: Run a "null" injection (start the run without injecting). If the peak persists, the contamination is in the inlet/column. If it disappears, it was the syringe.[1]
Module 3: The Human Sensor (Physiological Interference)
User Report: "Panelists are giving inconsistent intensity ratings. The first sample is rated high, but subsequent replicates are rated significantly lower."
Root Cause Analysis: Receptor Saturation & "Supersustained" Response
Recent research suggests that pyrazines can elicit "supersustained" responses in olfactory receptors (e.g., Or33b/Or59a models). The receptor remains activated even after the molecule is removed. This causes rapid specific anosmia (adaptation). If you present samples too quickly, the receptors are still "firing" from the previous sample, making the new sample feel weaker.
Troubleshooting Protocol
Q: What is the optimal Inter-Stimulus Interval (ISI)? A: For EMP, the standard 30-second ISI is insufficient.
-
Protocol: Increase ISI to minimum 2 minutes .
-
Cleanser: Do not use coffee beans (they contain pyrazines!). Use warm water or unscented crackers to reset the palate, and breathe fresh air to reset the nose.
Q: How do I screen for specific anosmia? A: A significant portion of the population may be anosmic or hyperosmic to specific pyrazines.
-
Triangle Test: Screen panelists using a triangle test (2 controls, 1 spiked sample at 3x threshold). Panelists who fail to identify the spike consistently should be excluded from EMP-specific panels.
Data Summary: EMP Sensory Parameters
| Parameter | Value / Characteristic | Impact on Protocol |
| Odor Threshold | ~0.1 - 10 ng/L (Water) | Extreme cleanliness required; "trace" is significant. |
| Log P | ~1.95 - 2.2 | Adsorbs to plastics; requires solvent rinsing. |
| Odor Character | Roasted nut, Earthy, Potato | Avoid coffee/cocoa as palate cleansers (cross-modal interference). |
| Receptor Behavior | High Persistence | Requires extended Inter-Stimulus Intervals (>2 mins). |
Visualization: Panelist Logic Flow
Figure 2: Panelist screening and management logic to mitigate physiological adaptation.
References
-
The Good Scents Company. (n.d.). 2-Ethoxy-3-methylpyrazine (FEMA 3569) Data Sheet. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 61358, 2-Ethoxy-3-methylpyrazine. Retrieved January 30, 2026, from [Link]
-
Miyazawa, T., et al. (2008).[2] Synergistic mixture interactions in detection of perithreshold odors by humans. Chemical Senses. Retrieved January 30, 2026, from [Link]
-
Agilent Technologies. (2024). Troubleshooting GC Carryover and Ghost Peaks. Retrieved January 30, 2026, from [Link]
Sources
Improving selectivity in the analysis of trace level pyrazines
Status: Operational | Tier: Level 3 (Advanced Applications) Topic: Improving Selectivity & Sensitivity for Alkyl- and Methoxypyrazines Ticket Context: High-background matrices (Food, Biologicals, Pharmaceutical Formulations)
Welcome to the Advanced Applications Support Hub
You have reached the specialized support tier for trace organic analysis. Below you will find resolved "tickets" addressing the most common failure modes in pyrazine analysis. These guides synthesize kinetic theory with practical troubleshooting to resolve issues of co-elution, low recovery, and matrix interference.
📂 TICKET #001: "My recovery is inconsistent, and sensitivity is in the low ppb range. I need ppt."
Status: Resolved Root Cause: Sub-optimal Headspace Extraction Kinetics Affected Analytes: 2-isobutyl-3-methoxypyrazine (IBMP), 2,3,5-trimethylpyrazine (TMP)
The Mechanism (Why your current method fails)
Pyrazines present a "solubility paradox." They are heterocyclic, nitrogen-containing compounds with dual character:
-
Hydrophobic alkyl chains: Allow interaction with non-polar phases.
-
Nitrogen lone pairs: Create significant water solubility via hydrogen bonding.
In trace analysis (ng/L or ppt), static headspace often fails because the partition coefficient (
Protocol: The "Salting-Out" & pH System
Do not simply add "salt." You must exploit the Hofmeister effect and
1. The Salt Choice (Ionic Strength):
Use NaCl at saturation (
-
Why: High ionic strength increases the activity coefficient of organic solutes in water. Water molecules preferentially hydrate the Na+ and Cl- ions, "squeezing" the pyrazines out of the liquid phase and into the headspace.
2. The pH Criticality:
Pyrazines are weak bases (
-
Risk:[1] In highly acidic matrices (pH < 2), pyrazines become protonated (
). Protonated species are non-volatile and will remain in the aqueous phase, resulting in near-zero recovery. -
Action: Adjust sample pH to > 5.0 . This ensures pyrazines remain in their neutral, volatile form.
3. Fiber Selection (SPME): Switch from Polydimethylsiloxane (PDMS) to DVB/CAR/PDMS (Divinylbenzene/Carboxen/PDMS).[2]
-
Why: Pyrazines vary in molecular weight.[3]
📊 Visualization: Extraction Logic Flow
Caption: Logical workflow for optimizing Headspace SPME extraction of pyrazines, prioritizing pH control to prevent protonation and ionic strength to maximize volatility.
📂 TICKET #002: "I have co-eluting peaks in my chromatogram."
Status: Resolved Root Cause: Stationary Phase Polarity Mismatch Diagnosis: Standard non-polar columns (5%-phenyl) fail to separate pyrazines from the complex "forest" of terpenes and alcohols in natural products.
The Solution: Orthogonal Selectivity
Pyrazines are polar. To separate them from a non-polar matrix (like essential oils or fatty foods), you need a column that interacts with their polarity.
1. Primary Column Recommendation: Use a PEG (Polyethylene Glycol) / Wax phase (e.g., DB-WAX, ZB-WAXplus).
-
Mechanism:[1][8][9] Separation is driven by hydrogen bonding and dipole-dipole interactions. Pyrazines will be strongly retained and separated from non-polar co-elutants (which elute early).
2. Advanced Troubleshooting (GCxGC): If a single dimension fails (e.g., roasted coffee analysis), use Comprehensive Two-Dimensional GC (GCxGC).
-
Setup: Column 1 (Non-polar)
Modulator Column 2 (Polar/Wax). -
Result: Pyrazines structure into distinct "roof-tiling" bands on the 2D contour plot, completely separated from the hydrocarbon background.
📂 TICKET #003: "Signal-to-Noise is too low. Is SIM mode enough?"
Status: Escalated to MS/MS Root Cause: Matrix Noise in Single Quadrupole Systems
The Upgrade: MRM (Multiple Reaction Monitoring)
For trace analysis (especially genotoxic impurities or potent odorants like IBMP), Single Ion Monitoring (SIM) is insufficient because matrix ions often share the same m/z. You must use a Triple Quadrupole (QqQ) operating in MRM mode.
Experimental Protocol: Transition Setup
-
Precursor Ion Selection: Choose the molecular ion (
) or a stable fragment. -
Collision Energy (CE): Optimize to maximize the specific product ion.
-
Quantification: Use the primary transition for Quant, secondary for Qual (Ion Ratio confirmation).
Reference Data: Validated MRM Transitions
| Analyte | Structure Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | Methoxypyrazine | 166 | 124 | 10-15 | Quant (Base Peak) |
| 166 | 151 | 10-15 | Qual | ||
| 2-Isopropyl-3-methoxypyrazine (IPMP) | Methoxypyrazine | 152 | 137 | 10-15 | Quant |
| 152 | 124 | 20 | Qual | ||
| 2,3,5-Trimethylpyrazine | Alkylpyrazine | 122 | 81 | 15 | Quant |
| 122 | 42 | 25 | Qual | ||
| 2,5-Dimethylpyrazine | Alkylpyrazine | 108 | 81 | 15 | Quant |
Note: Collision energies are instrument-dependent and should be optimized (ramped) during method development.
📊 Visualization: Selectivity Improvement
Caption: Comparison of SIM vs. MRM. MRM adds a second filtration stage (fragmentation), eliminating isobaric interferences common in trace analysis.
📂 TICKET #004: Pharmaceutical Impurities (GTI Focus)
Inquiry: "We are screening for pyrazines as potential Genotoxic Impurities (GTIs) in a drug substance."
Guidance: Regulatory bodies (FDA/EMA) under ICH M7 guidelines require rigorous limits for mutagenic impurities.
-
Limit of Quantitation (LOQ): Must often meet the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day intake.
-
Internal Standards: You must use isotopically labeled standards (e.g.,
-IBMP or -Pyrazine) added before extraction. This corrects for the variable recovery of the SPME fiber in different sample matrices. -
Standard Addition: If the drug matrix suppresses volatility (matrix effect), use the Standard Addition Method rather than an external calibration curve.
References
-
Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines. Journal of Food Science. Validated the superiority of DVB/CAR/PDMS fibers for pyrazine recovery.
-
Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry. Journal of Chromatography A. Detailed retention indices and mass spectral data for 56 alkylpyrazines on Wax vs. 5MS columns.
-
Higher Sensitivity Analysis of 2-Methoxy-3-Isobutylpyrazine (MIBP) in Wine Using GC-MS/MS. Shimadzu Application News. Establishes MRM transitions and PCI modes for trace detection.
-
A Salting Out System for Improving the Efficiency of Headspace SPME. Journal of Chromatography A. Explains the Hofmeister series mechanism for enhancing volatility of polar compounds.
-
ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. European Medicines Agency. Regulatory framework for trace impurity analysis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae) | MDPI [mdpi.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
Stability of 2-Ethoxy-3-methylpyrazine under different pH and temperature conditions
Welcome to the technical support center for 2-Ethoxy-3-methylpyrazine. This resource is designed for researchers, scientists, and professionals in drug development and other fields who are utilizing this compound in their work. Here, you will find in-depth guidance on ensuring the stability of 2-Ethoxy-3-methylpyrazine under various experimental conditions, alongside troubleshooting advice for common challenges. Our goal is to provide you with the expertise and practical insights necessary for the successful application of this compound.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability and handling of 2-Ethoxy-3-methylpyrazine.
Q1: What are the primary factors that can affect the stability of 2-Ethoxy-3-methylpyrazine in my experiments?
A1: The stability of 2-Ethoxy-3-methylpyrazine is principally influenced by temperature and pH.[1] As with many flavor compounds, exposure to excessive heat can lead to thermal degradation.[2][3] Additionally, while specific data on the pH sensitivity of 2-Ethoxy-3-methylpyrazine is limited, the stability of related heterocyclic compounds can be pH-dependent, with highly acidic or alkaline conditions potentially accelerating degradation pathways such as hydrolysis.
Q2: What is the expected thermal stability of 2-Ethoxy-3-methylpyrazine?
A2: 2-Ethoxy-3-methylpyrazine, like other 2-alkoxypyrazines, can undergo thermal decomposition upon heating. A key study on the pyrolysis of 2-alkoxypyrazines indicates that these compounds degrade via an intramolecular thermal-hydrogen abstraction reaction.[4] This process leads to the formation of pyrazin-2-one and a corresponding alkene. For 2-Ethoxy-3-methylpyrazine, the expected degradation products would be 3-methylpyrazin-2-one and ethylene. The rate of this degradation is dependent on the temperature and the structure of the alkoxy group.[4] For general storage, it is recommended to keep the compound in a cool, ventilated environment to maintain its stability.[5]
Q3: How does pH impact the stability of 2-Ethoxy-3-methylpyrazine in aqueous solutions?
Q4: Are there any known incompatibilities of 2-Ethoxy-3-methylpyrazine with common laboratory reagents?
A4: There is limited specific information on the incompatibilities of 2-Ethoxy-3-methylpyrazine. However, as a general precaution, contact with strong oxidizing agents should be avoided, as they can potentially react with the pyrazine ring or the ethoxy group. When planning experiments, it is always prudent to consider the reactivity of all components in the mixture.
Q5: What are the recommended storage conditions for 2-Ethoxy-3-methylpyrazine?
A5: To ensure the long-term stability of 2-Ethoxy-3-methylpyrazine, it should be stored in a cool, well-ventilated area in a tightly sealed container.[5] This minimizes exposure to heat and atmospheric moisture, which could potentially contribute to degradation over time.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with 2-Ethoxy-3-methylpyrazine.
Issue 1: Unexpected Loss of 2-Ethoxy-3-methylpyrazine in a Thermally Processed Sample
Symptoms:
-
Lower than expected concentration of 2-Ethoxy-3-methylpyrazine in post-heating analysis.
-
Appearance of new, unexpected peaks in your chromatogram.
Potential Cause:
This is likely due to the thermal degradation of the 2-alkoxypyrazine. As established in studies on the pyrolysis of similar compounds, heating can induce an intramolecular elimination reaction.[4]
Investigative Workflow:
Investigative Workflow for Thermal Degradation
Step-by-Step Troubleshooting:
-
Confirm Degradation Products: The primary thermal degradation products of 2-Ethoxy-3-methylpyrazine are expected to be 3-methylpyrazin-2-one and ethylene.[4] Analyze your sample using a suitable method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to identify these compounds.[6][7][8] The presence of 3-methylpyrazin-2-one would be a strong indicator of thermal degradation.
-
Optimize Thermal Conditions: If thermal degradation is confirmed, evaluate the necessity of the current processing temperature and duration.
-
Lower the Temperature: Investigate if a lower temperature can achieve the desired outcome of your experiment while minimizing the degradation of 2-Ethoxy-3-methylpyrazine.
-
Shorten the Heating Time: Reduce the duration of thermal processing to the minimum required.
-
-
Consider a Protective Matrix: If high temperatures are unavoidable, consider incorporating 2-Ethoxy-3-methylpyrazine into a protective matrix, such as through microencapsulation, which can enhance the stability of flavor compounds.[1]
Issue 2: Inconsistent Results in Aqueous Solutions of Different pH
Symptoms:
-
Variability in the concentration of 2-Ethoxy-3-methylpyrazine in solutions prepared with different buffers.
-
Changes in the sensory properties or analytical profile of the solution over time.
Potential Cause:
While direct evidence is limited, this could be due to pH-dependent hydrolysis of the ethoxy group. The stability of many organic compounds in aqueous solution is known to be influenced by pH.
Preventative Measures and Solutions:
-
pH Stability Study: Conduct a preliminary stability study of 2-Ethoxy-3-methylpyrazine in the specific buffer systems you intend to use. This should be performed at the intended experimental temperature.
-
Buffer Selection: If possible, select a buffer system that maintains a pH close to neutral (pH 6-8).
-
Control Storage Conditions: For aqueous solutions, it is advisable to store them at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions. Prepare fresh solutions as needed, especially if working at pH extremes.
-
Analytical Monitoring: Regularly monitor the concentration of 2-Ethoxy-3-methylpyrazine and the potential appearance of 3-methyl-2-hydroxypyrazine in your solutions using a validated analytical method like HPLC or GC-MS.[6][7][8]
Data Summary
The following table summarizes the known physical and chemical properties of 2-Ethoxy-3-methylpyrazine.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [5][9] |
| Molecular Weight | 138.17 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 180-181 °C at 760 mmHg | [10] |
| Flash Point | 65.6 °C | [5][10] |
| Purity | ≥99.0% | [5] |
Degradation Pathway
The primary documented degradation pathway for 2-alkoxypyrazines is through thermal pyrolysis.
Thermal Degradation Pathway of 2-Ethoxy-3-methylpyrazine
References
-
The Good Scents Company. (n.d.). 2-methyl-3-ethoxypyrazine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethoxy-3-ethyl pyrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122941, 2-Ethoxy-3-methylpyrazine. Retrieved from [Link]
- GCP Grounding. (n.d.). Exploring 2-Ethoxy-3-Methylpyrazine: A Key Flavor and Fragrance Intermediate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17898, 2-Methoxy-3-methylpyrazine. Retrieved from [Link]
-
Psomas, S., et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. PubMed. Retrieved from [Link]
-
Li, Y., et al. (2018). Effect of Temperature on Flavor Compounds and Sensory Characteristics of Maillard Reaction Products Derived from Mushroom Hydrolysate. PMC. Retrieved from [Link]
- Konakahara, T., et al. (1984). Studies of Pyrazines. Part 8. Pyrolysis of 2-Alkoxypyrazines I. Substituent Effects and Stereospecificity. RSC Publishing.
- Mele, A., et al. (n.d.).
-
Hansson, A., et al. (2001). Effect of changes in pH on the release of flavour compounds from a soft drink-related model system. ResearchGate. Retrieved from [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. PubMed. Retrieved from [Link]
- (n.d.). Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples.
-
Psomas, S., et al. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. MDPI. Retrieved from [Link]
- Ames, J. M., & Hofmann, T. (2001). Effect of Temperature and pH on the Generation of Flavor Volatiles in Extrusion Cooking of Wheat Flour. Journal of Agricultural and Food Chemistry.
-
Müller, R., & Rappert, S. (2010). Pyrazines: Occurrence, formation and biodegradation. ResearchGate. Retrieved from [Link]
-
Konakahara, T., et al. (1984). Studies of pyrazines. Part 8. Pyrolysis of 2-alkoxypyrazines; substituent effects and stereospecificity. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
- World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
-
Zaugg, S. D., et al. (1995). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. USGS Publications Warehouse. Retrieved from [Link]
- Ozseven, A. (2023).
-
Tchimene, M. K. J., et al. (2022). Efficient Photocatalytic Degradation of Aqueous Atrazine over Graphene-Promoted g-C3N4 Nanosheets. MDPI. Retrieved from [Link]
- (n.d.). III Analytical Methods.
-
Lányi, K., & Dombi, A. (2005). Photodegradation study of some triazine-type herbicides. ResearchGate. Retrieved from [Link]
- Nielsen, P., et al. (2013). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
- (2017). Factors Affecting Flavour Stability.
- Mamgain, T., et al. (2022). Stability testing of new pharmaceutical drug products. iajps.
-
Gupta, V. D. (2008). Chemical stability of perphenazine in two commercially available vehicles for oral liquid dosage forms. PubMed. Retrieved from [Link]
- (n.d.). Oxidative Degradation of Porphyrins and Metalloporphyrins under Polythermal Conditions.
- Agency for Toxic Substances and Disease Registry (
-
Degen, G. H., et al. (2020). Interaction of Ochratoxin A and Its Thermal Degradation Product 2′R-Ochratoxin A with Human Serum Albumin. MDPI. Retrieved from [Link]
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- 2. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies of pyrazines. Part 8. Pyrolysis of 2-alkoxypyrazines; substituent effects and stereospecificity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. innospk.com [innospk.com]
- 6. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry [pubs.usgs.gov]
- 7. env.go.jp [env.go.jp]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. 2-Ethoxy-3-methylpyrazine | C7H10N2O | CID 122941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]
Calibration strategies for accurate pyrazine analysis in complex matrices
Welcome to the technical support center for pyrazine analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying pyrazines in challenging matrices such as food, beverages, and biological samples. Here, we address common experimental hurdles with scientifically-grounded explanations, troubleshooting guides, and detailed protocols to ensure the accuracy and reliability of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of pyrazines.
Q1: Why is the accurate quantification of pyrazines in complex matrices so challenging?
A1: The accurate analysis of pyrazines—a class of aromatic compounds crucial for the flavor and aroma of many foods—is complicated by several factors.[1] They are often present at very low concentrations (trace levels), making detection difficult.[2] Their analysis is further complicated by "matrix effects," where other components in the sample interfere with the analytical signal.[3] In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds from the matrix can either suppress or enhance the ionization of the target pyrazine analytes, leading to inaccurate quantification.[3] This variability makes it essential to choose a calibration strategy that can account for and correct these interferences.
Q2: What are the principal calibration strategies for pyrazine analysis, and what is the core principle of each?
A2: Selecting the right calibration strategy is critical for accuracy. The four primary methods are:
-
External Standard Calibration: This is the simplest method, involving the creation of a calibration curve from a series of standards prepared in a clean solvent. It is suitable only when matrix effects are negligible, which is rare for complex samples.
-
Internal Standard (IS) Calibration: An internal standard—a compound with similar chemical properties to the analyte but not present in the sample—is added at a constant concentration to all samples, blanks, and calibration standards.[4] This method can correct for variations in sample injection volume and instrument response, but it does not fully correct for matrix-induced signal suppression or enhancement.
-
Matrix-Matched Calibration: This method is an improvement on the external standard approach where the calibration standards are prepared in a blank matrix extract that is free of the target analyte. This helps to replicate the matrix effects experienced by the sample, but it relies on the availability of a true blank matrix and assumes the matrix effect is consistent across all samples.
-
Standard Addition: This powerful technique corrects for proportional matrix effects by adding known amounts of the analyte standard to aliquots of the actual sample. By observing the increase in signal response, the original concentration in the unspiked sample can be determined. This method is highly effective but more labor-intensive as each sample requires its own set of calibration points.
-
Stable Isotope Dilution Analysis (SIDA): Considered the "gold standard," SIDA involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample as an internal standard.[5][6][7] Because the labeled standard is chemically identical to the native analyte, it experiences the exact same extraction inefficiencies and matrix effects.[8] Quantification is based on the ratio of the response of the native analyte to the labeled standard, providing the most accurate results in complex matrices.[5][9]
Q3: What are the most common sample preparation techniques for extracting volatile pyrazines from complex samples?
A3: Effective sample preparation is key to isolating pyrazines from the matrix and concentrating them for analysis. Two widely used techniques are:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for volatile compounds like pyrazines.[10][11] The sample is placed in a sealed vial and gently heated, allowing the volatile pyrazines to accumulate in the headspace (the gas phase above the sample).[12][13] An SPME fiber coated with a specific sorbent is then exposed to the headspace, where it adsorbs the pyrazines.[14][15] The fiber is then transferred to the GC inlet for thermal desorption and analysis.[16] The choice of fiber coating, extraction temperature, and time are critical parameters that must be optimized.[12]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and cleanup procedure that is broadly applicable to a wide range of analytes and matrices.[17][18] The sample is first extracted with a solvent (typically acetonitrile), followed by the addition of salts to induce phase separation and partition the pyrazines into the organic layer.[19] A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is performed by adding specific sorbents to the extract to remove interfering matrix components like fats and pigments.[3][19]
Part 2: Selecting the Appropriate Calibration Strategy
The choice of calibration method is a critical decision point that directly impacts the accuracy of your results. Use the following decision-making workflow and comparison table to guide your selection.
Caption: Decision tree for selecting a calibration strategy.
Comparison of Calibration Strategies
| Strategy | Principle | Pros | Cons | Best For... |
| External Standard | Compares sample response to standards in clean solvent. | Simple, fast, and requires minimal sample. | Does not account for matrix effects or extraction losses. Prone to significant inaccuracies in complex matrices. | Simple, clean matrices where matrix effects are proven to be absent. |
| Internal Standard | A constant amount of a similar compound is added to all samples and standards. | Corrects for injection volume variability and some instrument drift. | Does not correct for matrix-specific signal suppression/enhancement. Requires a suitable IS. | Routine analysis where matrix effects are low and consistent. |
| Matrix-Matched | Standards are prepared in a blank matrix extract. | Compensates for consistent matrix effects. | Requires a verified analyte-free blank matrix, which can be difficult to obtain. Assumes matrix effects are uniform across different samples. | Quality control applications where a consistent and well-characterized matrix is analyzed repeatedly. |
| Standard Addition | Known amounts of standard are added directly to sample aliquots. | Accurately corrects for proportional matrix effects unique to each sample. Does not require a blank matrix. | Labor-intensive, requires more sample volume, and only corrects for proportional, not translational, errors. | Analyzing a small number of unique or highly complex samples where matrix effects are strong and variable. |
| Stable Isotope Dilution (SIDA) | A stable isotope-labeled analog of the analyte is used as the internal standard.[5] | The "gold standard." Corrects for extraction losses, injection variability, and matrix effects with the highest accuracy.[8] | Requires synthesis or purchase of expensive labeled standards for each analyte. | High-stakes analyses requiring the utmost accuracy and reliability, such as in regulatory testing, clinical studies, or core research findings.[7][9] |
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during pyrazine analysis, presented in a question-and-answer format.
Q: My calibration curve has poor linearity (R² < 0.99). What are the likely causes and solutions?
A: Poor linearity can stem from several sources. Here’s how to troubleshoot it:
-
Cause 1: Inappropriate Concentration Range. The selected concentration range may be too wide, exceeding the linear dynamic range of the detector.
-
Solution: Analyze the response at each calibration point. If the curve flattens at high concentrations, this indicates detector saturation. Narrow the calibration range or use a weighted regression model.
-
-
Cause 2: Uncorrected Matrix Effects. If using external or internal standard calibration, non-linear curves can result from inconsistent matrix effects across the concentration range.
-
Cause 3: Instrument Issues. An unstable instrument can lead to erratic responses.
-
Solution: Perform an instrument tune and calibration check. For GC-MS, ensure the MS has been recently tuned, often with a standard like perfluorotributylamine (PFTBA), to verify mass accuracy and response across the desired mass range.[20] Check for leaks in the GC system and ensure a stable carrier gas flow.
-
Q: I'm observing significant signal suppression (or enhancement) in my samples compared to solvent standards. How can I mitigate this matrix effect?
A: This is a classic example of matrix effect and is the primary challenge in complex sample analysis.[3]
-
Solution 1: Improve Sample Cleanup. The goal is to remove the interfering compounds from your extract before analysis. If using QuEChERS, experiment with different dSPE sorbents. For example, C18 can be used to remove nonpolar interferences, while graphitized carbon black (GCB) can remove pigments and sterols.
-
Solution 2: Dilute the Sample. Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on analyte ionization. However, this also dilutes your analyte, so this approach is only feasible if your pyrazine concentrations are high enough to remain above the instrument's limit of quantification (LOQ).
-
Solution 3: Modify Chromatographic Conditions. Adjust the GC oven temperature program or switch to a column with a different stationary phase to improve the separation between your target pyrazines and co-eluting matrix components.[21]
-
Solution 4: Employ a Compensatory Calibration Strategy. This is the most effective solution. The Method of Standard Addition is designed specifically to correct for the matrix effect within each individual sample. For the highest level of accuracy, use Stable Isotope Dilution Analysis (SIDA), as the isotope-labeled standard co-elutes and experiences the exact same suppression or enhancement as the native analyte, providing a reliable internal reference.[8]
Q: My analyte recovery is low and inconsistent. What steps should I take?
A: Low and variable recovery points to issues in the sample preparation and extraction process.
-
Cause 1: Suboptimal Extraction Parameters. For HS-SPME, recovery is highly dependent on the experimental conditions.
-
Solution: Systematically optimize the HS-SPME parameters. Test different fiber coatings (e.g., DVB/CAR/PDMS is often effective for volatiles), extraction temperatures, and equilibration times to find the combination that yields the highest and most consistent response for your target pyrazines.[12][14]
-
-
Cause 2: Analyte Loss During Sample Handling. Pyrazines are volatile, and losses can occur during sample transfer, concentration, and storage.
-
Solution: Minimize sample handling steps. Ensure all vials are tightly sealed with high-quality septa. When concentrating extracts (e.g., with a rotary evaporator or nitrogen stream), do so at a low temperature and avoid evaporating to complete dryness.[16]
-
-
Cause 3: Inefficient Liquid-Liquid Extraction (LLE) or QuEChERS. The chosen solvent may not be optimal, or the pH of the sample may be affecting analyte solubility.
-
Solution: Ensure the extraction solvent has the appropriate polarity. For QuEChERS, verify that the salt composition is correct to induce proper phase separation.[18][19] The pH of the sample can influence the charge state of some pyrazine derivatives; adjusting the pH prior to extraction may improve recovery.
-
Part 4: Key Experimental Protocols & Workflows
This section provides detailed methodologies for advanced calibration techniques.
Protocol 1: The Method of Standard Addition
This protocol is used to determine the concentration of an analyte in a single, complex sample by correcting for matrix effects.
Step-by-Step Methodology:
-
Sample Preparation: Homogenize the bulk sample thoroughly. Divide it into at least four equal aliquots (e.g., 5.0 mL each). Label them "Aliquot 0," "Aliquot 1," "Aliquot 2," and "Aliquot 3."
-
Spiking:
-
To Aliquot 0, add a small, precise volume of solvent (the same solvent your standard is in) to serve as the unspiked sample.
-
To Aliquots 1, 2, and 3, add increasing volumes of a concentrated pyrazine standard solution to create a series of known added concentrations (e.g., 10, 20, and 30 ng/mL). Ensure the volume of added standard is small to avoid significantly changing the matrix composition.
-
-
Extraction and Analysis: Process all four aliquots through the exact same extraction and cleanup procedure (e.g., HS-SPME or QuEChERS). Analyze each final extract using your established GC-MS or LC-MS method.
-
Data Analysis:
-
Record the peak area (instrument response) for the pyrazine in each of the four aliquots.
-
Create a plot with the "Added Concentration" on the x-axis and the "Instrument Response" on the y-axis.
-
Perform a linear regression on the four data points.
-
Extrapolate the line back to the x-axis (where the y-value is zero). The absolute value of the x-intercept is the original concentration of the pyrazine in the sample.
-
Caption: Workflow for the Method of Standard Addition.
Protocol 2: Stable Isotope Dilution Analysis (SIDA)
This protocol provides the highest accuracy for pyrazine quantification in complex matrices.
Step-by-Step Methodology:
-
Internal Standard Spiking: To a precisely known amount (mass or volume) of your sample, add a precise amount of the corresponding stable isotope-labeled pyrazine standard solution. The labeled standard should be added at the very beginning of the sample preparation process to account for all subsequent analyte losses.[5][9]
-
Equilibration: Thoroughly mix the sample and allow it to equilibrate for a short period (e.g., 15-30 minutes) to ensure the labeled standard is fully integrated into the matrix.
-
Extraction: Perform your optimized sample extraction and cleanup procedure (e.g., QuEChERS). The labeled standard will be extracted with the same efficiency as the native analyte.
-
Instrumental Analysis: Analyze the final extract by GC-MS or LC-MS/MS. The mass spectrometer must be set up to monitor at least one specific mass-to-charge ratio (m/z) for the native pyrazine and one for the heavier, isotope-labeled standard.
-
Quantification:
-
Create a calibration curve using standards containing known concentrations of the native analyte and a constant concentration of the labeled internal standard.
-
The calibration curve is plotted as the ratio of the analyte response to the internal standard response (Area_Analyte / Area_IS) on the y-axis versus the concentration of the analyte on the x-axis.
-
Calculate the response ratio for your sample.
-
Determine the concentration of the pyrazine in your sample using the calibration curve.
-
Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).
References
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). MDPI. [Link]
-
Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (n.d.). PMC. [Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). PMC. [Link]
- Analysis method for detecting pyrazine compounds in beer. (n.d.).
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. [Link]
-
Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). (2013). ACS Publications. [Link]
-
Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS) | Request PDF. (n.d.). ResearchGate. [Link]
-
Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). PubMed. [Link]
-
Analytical methods for pyrazine detection | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). (2019). PubMed. [Link]
-
Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay. (n.d.). PubMed. [Link]
-
Determination of pesticide residues in food matrices using the QuEChERS methodology. (n.d.). Food Chemistry. [Link]
-
A Headspace Solid Phase Microextraction (HS-SPME) method for the chromatographic determination of alkylpyrazines in cocoa samples. (n.d.). SciELO. [Link]
-
Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. (2022). MDPI. [Link]
-
Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021). MDPI. [Link]
-
Tips for Successful GC–MS Tuning and Optimization. (n.d.). LCGC International. [Link]
-
QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (n.d.). LCGC International. [Link]
-
Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). (2013). PubMed. [Link]
-
Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). (2019). Journal of Chromatography A. [Link]
-
Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. (n.d.). PubMed. [Link]
-
Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. (n.d.). ResearchGate. [Link]
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- 1. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. shimisanj.com [shimisanj.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview [mdpi.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sensory Comparison Guide: 2-Ethoxy-3-methylpyrazine vs. 2-Methoxy-3-methylpyrazine
Executive Summary
In the high-stakes engineering of flavor and olfactory masking, pyrazines act as the "skeletal structure" of roasted, nutty, and earthy profiles.[1] This guide compares two critical alkyl-alkoxy pyrazines: 2-Methoxy-3-methylpyrazine (MMP) and 2-Ethoxy-3-methylpyrazine (EMP) .
While structurally similar, their application behaviors diverge significantly. MMP is a high-impact "top note" agent with extreme potency and sharp, green-earthy nuances. EMP , its ethyl analog, functions as a "body note," offering a softer, bread-like, and more substantive profile. This guide delineates the physicochemical and sensory mechanisms driving these differences to support precision formulation.
Part 1: Physicochemical Profile & Structural Analysis[2]
The sensory divergence between MMP and EMP is rooted in the steric and lipophilic shifts caused by the elongation of the alkoxy chain (Methoxy vs. Ethoxy).
Comparative Data Table
| Property | 2-Methoxy-3-methylpyrazine (MMP) | 2-Ethoxy-3-methylpyrazine (EMP) | Impact on Formulation |
| FEMA No. | 3183 | 3569 | Regulatory ID |
| CAS No. | 2847-30-5 | 32737-14-7 | Procurement |
| Molecular Weight | 124.14 g/mol | 138.17 g/mol | Volatility indicator |
| LogP (Est.) | ~1.2 - 1.5 | ~1.7 - 2.0 | Lipophilicity/Fat Solubility |
| Boiling Point | 56°C (10 mmHg) | 82-84°C (10 mmHg) | EMP is less volatile (better retention) |
| Odor Threshold (Water) | ~0.4 - 4.0 ng/L (ppt) | ~0.1 - 0.5 µg/L (ppb) | MMP is ~100x more potent |
| Primary Descriptor | Roasted hazelnut, earthy, green | Toasted nut, popcorn, bready | Qualitative profile |
Structure-Activity Relationship (SAR)
The addition of a methylene (-CH₂-) group in EMP increases steric bulk near the oxygen atom. In olfactory receptor binding, this slight expansion reduces the "sharpness" associated with the methoxy group, likely due to altered binding affinity within the hydrophobic pocket of the receptor.
Figure 1: Mechanistic impact of the ethoxy substitution on sensory perception. The increased steric bulk and lipophilicity of EMP modulate receptor interaction, resulting in a softer profile and lower potency compared to MMP.
Part 2: Sensory Performance & Threshold Data
Potency and Dosing
MMP is a "Powerhouse": It is one of the most potent flavor chemicals known. In water, its threshold is in the parts-per-trillion (ng/L) range.[2] Overdosing MMP leads to a "bell pepper" or "raw potato" off-note that is difficult to mask.
EMP is a "Modifier": EMP has a higher threshold (parts-per-billion range). It is more forgiving in formulation. It bridges the gap between top notes and base notes, providing a "warm" roasted character often described as "bready" or "popcorn-like," which MMP lacks.
Matrix Interactions
-
Aqueous Systems (Beverages): MMP dominates. Even trace amounts (0.01 ppb) are detectable. EMP requires higher dosing (0.5 - 2.0 ppb) to achieve a similar intensity but will smell less "green."
-
Lipid Systems (Chocolates/Fillings): Due to higher LogP, EMP partitions more strongly into the fat phase. This suppresses its headspace concentration (Raoult’s Law), requiring even higher dosage but providing excellent "linger" or substantivity. MMP will "flash off" faster.
Part 3: Experimental Protocol (Sensory Evaluation)
To validate the substitution of MMP with EMP in a product development cycle, a Difference-From-Control (DFC) test is recommended over a simple Triangle Test, as we need to measure how the attribute changes, not just if it changes.
Protocol: Comparative Profiling in Model Emulsion
Objective: Determine the sensory shift when replacing MMP with EMP at equipotent levels.
Materials:
-
Solvent: Propylene Glycol (PG) or Medium Chain Triglycerides (MCT). Note: Ethanol is too volatile for accurate headspace sniffing of pyrazines.
-
Matrix: 2% Sucrose + 3% Whole Fat Milk (Model for coffee/nut beverage).
-
Standards: MMP (1% in PG), EMP (1% in PG).
Workflow:
-
Stock Preparation (Critical Step):
-
Create a 10 ppm working solution of MMP in water.
-
Create a 100 ppm working solution of EMP in water (Note the 10x concentration difference to account for potency).
-
-
Dose Calibration:
-
Control Sample: Add MMP to Matrix to achieve final conc of 0.5 ppb .
-
Test Sample A: Add EMP to Matrix to achieve final conc of 5.0 ppb (10x mass).
-
Test Sample B: Add EMP to Matrix to achieve final conc of 10.0 ppb (20x mass).
-
-
Panel Evaluation:
-
Use a trained panel (n=5 minimum).
-
Attribute Rating (0-10 scale): Green/Vegetative, Roasted Nut, Earthy, Bready/Yeasty.
-
Decision Logic for Formulators
Figure 2: Decision tree for selecting between MMP and EMP based on desired sensory attributes (Green vs. Roasted).
Part 4: Synthesis & Stability Context
For researchers involved in synthesis or stability testing:
-
Synthesis: Both are typically synthesized via the condensation of α,β-dicarbonyls (e.g., glyoxal derivatives) with amino acid amides, followed by O-alkylation.
-
MMP: Methylation using Sodium Methoxide (NaOMe).
-
EMP: Ethylation using Sodium Ethoxide (NaOEt).
-
-
Stability: Pyrazines are generally stable at neutral pH. However, in highly acidic environments (pH < 3, e.g., soft drinks), the ether linkage can be susceptible to hydrolysis over long periods, leading to the formation of hydroxypyrazines (loss of odor). EMP, being more sterically hindered, shows marginally better stability in acidic media than MMP, though both are robust compared to aldehydes.
Part 5: References
-
FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Assessment of Pyrazine Derivatives.[3] FEMA No. 3183 (MMP) and 3569 (EMP). [Link]
-
The Good Scents Company. 2-methoxy-3-methylpyrazine and 2-ethoxy-3-methylpyrazine physicochemical data. [Link]
-
Shibamoto, T. (1982). Odor Thresholds of Some Pyrazines in Water.[2][4] Journal of Food Science. (Establishes the ppt range thresholds for methoxy-pyrazines). [Link]
-
PubChem. Compound Summary: 2-Methoxy-3-methylpyrazine (CID 17654). [Link]
-
PubChem. Compound Summary: 2-Ethoxy-3-methylpyrazine (CID 34608). [Link]
Sources
Quantitative Dynamics of Pyrazine Formation: Roasting Process Optimization & Analytical Rigor
Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, Process Chemists, and Drug Development Professionals.
Executive Summary
Pyrazines are nitrogen-containing heterocyclic compounds responsible for the characteristic roasted, nutty, and earthy notes in thermally processed matrices. Beyond flavor chemistry, the pyrazine scaffold is a critical pharmacophore in medicinal chemistry (e.g., antitubercular agents like Pyrazinamide, kinase inhibitors).
This guide provides a quantitative comparison of pyrazine formation kinetics under varying roasting conditions. It bridges food chemistry mechanisms with pharmaceutical-grade analytical rigor, offering a self-validating protocol for quantification and a mechanistic breakdown of Critical Process Parameters (CPPs).
Mechanistic Framework: The Maillard-Strecker Cascade
To control pyrazine formation, one must control the Strecker Degradation . Unlike simple browning, pyrazine synthesis requires specific nitrogen donors (amino acids) and carbon sources (α-dicarbonyls from reducing sugars).
Figure 1: Pyrazine Formation Pathway
Caption: Mechanistic flow from precursors to alkylpyrazines via the Strecker Degradation pathway.
[1]
Comparative Analysis of Roasting Conditions
The formation of pyrazines is governed by kinetic control (temperature/time) and thermodynamic control (pH/water activity). The following data synthesizes comparative studies across varying matrices (Coffee, Cocoa, Model Systems).
Temperature vs. Time Profiles
Higher temperatures favor the formation of alkylated pyrazines (e.g., 2,5-dimethylpyrazine) over unsubstituted pyrazines due to the higher activation energy required for the fragmentation of sugar moieties into C2/C3 fragments.
Quantitative Comparison Table:
| Variable | Condition A (Low Intensity) | Condition B (High Intensity) | Impact on Pyrazine Yield | Mechanism |
| Temperature | 120°C (Cocoa/Model) | 140°C - 210°C (Coffee Opt.) | > 400% Increase in TMP/TrMP* | High temp accelerates Strecker degradation and C-fragmentation. |
| Time | Short (10-15 min) | Long (40-60 min) | Linear to Plateau | Yield increases linearly until precursors deplete or degradation occurs. |
| pH | Acidic (pH 5.0) | Alkaline (pH 7.5 - 8.0) | Significant Increase | Basic conditions favor the nucleophilic attack of amines on carbonyls. |
| Water Activity ( | High ( | Low ( | Increase at Low | Water inhibits the initial dehydration steps of the Maillard reaction. |
*TMP: Tetramethylpyrazine; TrMP: Trimethylpyrazine.[1] Ratios are critical quality indicators.
The "Optimum" Window
Research indicates a "sweet spot" for pyrazine maximization.
-
Coffee: A bean temperature of 210°C is identified as the optimum for alkylpyrazine accumulation.[2] Beyond this, degradation into burnt/acrid compounds (pyrroles, pyridines) accelerates [3].
-
Cocoa: Roasting at 140°C for 40 minutes yields the highest TMP/TrMP ratio, correlating with superior sensory scores [5].[3]
Analytical Protocol: A Self-Validating System
For drug development professionals and analytical scientists, quantifying these volatile species requires a method that accounts for matrix effects and volatility losses. The Headspace SPME-GC-MS (Solid Phase Microextraction - Gas Chromatography - Mass Spectrometry) is the gold standard.
Methodological Workflow
This workflow integrates internal standard normalization to ensure data integrity.
Figure 2: SPME-GC-MS Quantification Workflow
Caption: Step-by-step analytical protocol for precise pyrazine quantification.
Detailed Protocol Steps
1. Internal Standard Selection (The Trust Anchor):
-
Why: Pyrazines are highly volatile. External calibration fails to account for matrix binding and headspace partition coefficients.
-
Protocol: Use isotopically labeled 2-methylpyrazine-d6 or pyrazine-d4 . If unavailable, use 2-ethylpyrazine (if confirmed absent in the sample).
-
Target Concentration: Spike to achieve ~50% of the expected analyte response.
2. Sample Preparation & Extraction:
-
Matrix Modification: Add saturated NaCl solution (30% w/v) to the sample vial. This "salting out" effect decreases the solubility of organics in the aqueous phase, driving pyrazines into the headspace for fiber adsorption.
-
Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. The Carboxen layer is critical for trapping small, volatile molecules like pyrazines.
3. GC-MS Parameters:
-
Column: Polar column (e.g., DB-WAX or SolGel-Wax) is essential to separate pyrazine isomers (e.g., 2,5-dimethyl vs 2,6-dimethyl) which co-elute on non-polar columns.
-
MS Mode: Use SIM (Selected Ion Monitoring) for quantification.
-
Target Ions: m/z 108 (Tetramethylpyrazine), m/z 122 (Trimethylpyrazine).
-
Qualifier Ions: Check ratio of molecular ion to fragment ions to confirm identity.
-
Relevance to Drug Development
While often associated with flavor, pyrazines are potent bioactive scaffolds.
-
Pharmaceutical Intermediates: The pyrazine ring is a core structure in antitubercular drugs (Pyrazinamide) and novel kinase inhibitors. Understanding the formation kinetics helps in optimizing synthetic routes that utilize Maillard-type condensations.
-
Impurity Profiling: In drug formulations containing amines and excipients (sugars like lactose), "browning" reactions can generate pyrazine impurities during stability testing (accelerated aging). The analytical method described above is directly applicable for detecting these genotoxic/mutagenic impurities at trace levels.
References
-
Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Molecules. (2021). Link
-
Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. Journal of Agricultural and Food Chemistry. (2010). Link
-
The formation of alkylpyrazines in roasted coffee at different roasting speeds. International Food Research Journal. (2018). Link
-
Pyrazine formation from serine and threonine. Journal of Agricultural and Food Chemistry. (1999). Link
-
Effects of roasting on alkylpyrazin compounds and properties of cocoa powder. Journal of Food Science and Technology. (2022). Link
-
GC Analysis of Pyrazines in Peanut Butter (SPME Application). Sigma-Aldrich Application Note. Link
-
Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A. (2019). Link
Sources
Cross-Validation of SPME and Liquid-Liquid Extraction for Pyrazines: A Comparative Technical Guide
Executive Summary
In the analysis of pyrazines—potent nitrogen-heterocycles responsible for "roasted" notes in food and "green" off-flavors in pharmaceuticals and wine—the choice of extraction method is a critical decision point. While Liquid-Liquid Extraction (LLE) remains the historical "gold standard" for exhaustive recovery, Headspace Solid-Phase Microextraction (HS-SPME) has emerged as the superior routine method due to automation potential and sensitivity.
This guide provides a rigorous cross-validation framework. We demonstrate that while HS-SPME offers superior limits of detection (LOD) for highly volatile alkylpyrazines (e.g., 2-isobutyl-3-methoxypyrazine, IBMP), it requires strict matrix management to correlate with the absolute mass recovery provided by LLE.
Mechanistic Divergence: The "Why" Behind the Protocol
To validate SPME against LLE, one must understand they measure different physical properties.
-
LLE (Partitioning): A Sink Mechanism . By using a large volume of immiscible solvent and repeated extractions, LLE drives the analyte ~100% into the organic phase. It measures total concentration.
-
HS-SPME (Equilibrium): A Partition Coefficient (
) Mechanism . The fiber extracts analytes only until equilibrium is reached between the sample, headspace, and fiber coating. It measures free/available concentration.
Validation Crux: To make SPME data comparable to LLE, you must maximize
Workflow Visualization
The following diagram illustrates the parallel processing paths required for cross-validation.
Figure 1: Parallel workflow for cross-validating HS-SPME against the LLE benchmark.
Detailed Methodologies
Protocol A: Optimized HS-SPME (The Routine Method)
Why this works: Pyrazines are polar. Standard PDMS fibers are insufficient. We use a bipolar fiber to capture the wide range of pyrazine volatilities.
-
Fiber Selection: Use DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.[1][2][3]
-
Reasoning: The Carboxen layer (microporous) traps small molecules (methylpyrazine), while DVB (mesoporous) retains larger alkyl-pyrazines [1].
-
-
Sample Preparation:
-
Extraction:
-
Incubate at 45°C for 15 min (agitation 500 rpm).
-
Expose fiber for 30-45 min .
-
Note: Do not exceed 60°C; high heat releases water vapor that competes for active sites on the Carboxen fiber.
-
-
Desorption: 250°C for 5 min (Splitless mode).
Protocol B: Liquid-Liquid Extraction (The Validator)
Why this works: LLE eliminates matrix binding effects, providing a "true mass" value to check SPME bias.
-
Solvent Choice: Dichloromethane (DCM) or Toluene.
-
Reasoning: DCM has high solubility for nitrogen-heterocycles.
-
-
pH Adjustment (The Failure Point):
-
Adjust sample pH to 8.0 - 10.0 using NaOH.
-
Causality: Pyrazines are weak bases (
~0.6 - 2.0). While mostly neutral at wine pH, ensuring a basic environment guarantees 100% neutral species, preventing protonated forms from staying in the aqueous phase [5].
-
-
Extraction:
-
Mix 50 mL sample with 3 x 10 mL solvent. Shake vigorously.
-
Combine organic layers.
-
-
Drying & Concentration:
-
Dry over anhydrous
. -
Concentrate under a gentle Nitrogen stream to 1 mL.
-
Warning: Pyrazines are highly volatile. Vacuum rotary evaporation often leads to >40% analyte loss. Nitrogen blow-down is safer but requires internal standard correction (e.g., 2-methoxy-3-methylpyrazine) [4].
-
Performance Comparison & Data
The following data represents typical validation metrics observed when analyzing methoxypyrazines (IBMP, IPMP) in a complex matrix (e.g., wine or fermentation broth).
Table 1: Method Validation Metrics
| Metric | HS-SPME (DVB/CAR/PDMS) | LLE (DCM + N2 Conc.) | Analysis |
| Linearity ( | > 0.995 | > 0.990 | SPME is more linear at trace levels due to lack of concentration steps. |
| LOD (ng/L) | 0.5 - 2.0 | 10 - 50 | SPME is significantly more sensitive for trace analysis [1][3]. |
| Precision (RSD %) | 3 - 8% | 10 - 20% | Automation of SPME yields better precision than manual LLE. |
| Throughput | 30-60 min (Automated) | 4-6 hours (Manual) | SPME allows "Load and Go." |
Table 2: Recovery & Cross-Validation (Spike at 50 ng/L)
| Analyte | SPME Relative Recovery* | LLE Absolute Recovery | Interpretation |
| 2-Methylpyrazine | 95% | 65% | LLE loses highly volatile pyrazines during N2 blow-down. |
| IBMP (Earthy) | 102% | 92% | Both methods excel here, but SPME is cleaner. |
| SBMP (Green) | 98% | 88% | SPME shows better consistency for mid-volatiles. |
*Note: SPME recovery is "relative" to a matrix-matched calibration curve. LLE recovery is absolute mass extraction.
Critical Analysis: The Cross-Validation Logic
When you observe a discrepancy between SPME and LLE, use this logic flow to diagnose the issue:
-
If LLE Result >> SPME Result:
-
Diagnosis: Matrix Binding. The pyrazines are bound to proteins or polyphenols in the sample. SPME only sees the "free" portion.
-
Fix: Use Multiple Headspace Extraction (MHS-SPME) .[5] By performing 3-4 sequential extractions on the same vial and summing the areas, you can mathematically calculate the total mass, eliminating matrix bias [3].
-
-
If SPME Result >> LLE Result:
-
Diagnosis: Volatile Loss in LLE. You likely evaporated the pyrazines during the concentration step of the LLE protocol.
-
Fix: Switch LLE solvent to one with a higher boiling point or use a Kuderna-Danish concentrator instead of N2 stream.
-
Mechanistic Decision Tree
Figure 2: Diagnostic logic for resolving discrepancies between SPME and LLE data.
Conclusion
For the analysis of pyrazines, HS-SPME is the superior routine method due to its ability to preserve highly volatile species that are often lost during LLE concentration. However, LLE remains essential for validation during method development to ensure that the SPME method is not suffering from severe matrix suppression.
Final Recommendation:
-
Use HS-SPME (DVB/CAR/PDMS) for QC, high-throughput screening, and trace analysis (<10 ng/L).
-
Use LLE only when validating a new matrix type to confirm total recovery efficiency, ensuring pH is adjusted >8.0.
References
-
Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines. Journal of Food Science. (2019). Identifies DVB/CAR/PDMS as the optimal fiber for pyrazine recovery.
-
Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry. (2024).[6] Comprehensive review of salting-out effects and matrix management.
-
Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow. Foods (MDPI). (2021). Discusses MHS-SPME for absolute quantification and overcoming matrix effects.
-
Determination of methoxypyrazines in dry wines. BIO Web of Conferences. (2020). Details the difficulties of LLE concentration steps and pH requirements.
-
A comparison of sorptive extraction techniques coupled to a new quantitative... method for methoxypyrazine analysis in wine. Journal of Chromatography A. (2016).[7] Validates LOQ differences between SPME and other sorptive techniques.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Ethoxy-3-methylpyrazine's Flavor Contribution in Arabica vs. Robusta Coffee
A Technical Guide for Researchers and Flavor Scientists
Abstract
The nuanced flavor profile of coffee is the result of a complex interplay of hundreds of volatile organic compounds. Among these, pyrazines, and specifically 2-Ethoxy-3-methylpyrazine, play a pivotal role in developing the characteristic roasted, nutty, and earthy aromas. This guide provides an in-depth comparison of the flavor contribution of 2-Ethoxy-3-methylpyrazine in the two most prominent coffee species: Coffea arabica (Arabica) and Coffea canephora (Robusta). We will explore the chemical precursors, analytical methodologies for quantification, and the resulting sensory impact, supported by experimental data. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and flavor development.
Introduction: The Significance of Pyrazines in Coffee Aroma
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are fundamental to the aroma of many roasted, toasted, and fermented foods. In coffee, they are primarily formed during the roasting process through Maillard reactions and Strecker degradation of amino acids and sugars. These compounds are characterized by their low odor thresholds and potent aroma profiles, often described as nutty, roasted, cocoa-like, and earthy.
2-Ethoxy-3-methylpyrazine, in particular, is noted for its distinct nutty, roasted almond, and earthy aroma profile.[1] Its presence and concentration are critical in shaping the final flavor perception of a cup of coffee. While numerous pyrazines have been identified in coffee, this guide will focus on the comparative contribution of this specific ethoxy-substituted pyrazine in distinguishing the flavor profiles of Arabica and Robusta beans.
The Chemical Landscape: Precursor Differences in Arabica and Robusta
The formation of pyrazines during roasting is directly dependent on the availability of precursor compounds in the green coffee beans. Arabica and Robusta beans exhibit significant differences in their chemical composition, which in turn influences the pyrazine profile of the roasted coffee.
-
Amino Acids: Robusta beans generally have a higher concentration of free amino acids, which are key precursors for pyrazine formation.
-
Sugars: Arabica beans typically contain higher levels of sucrose, which can participate in the Maillard reaction.[2]
-
Trigonelline: Arabica has a higher concentration of trigonelline, which upon degradation during roasting, contributes to the formation of pyridines and other nitrogen-containing compounds.
These inherent chemical differences create a distinct environment for the Maillard reaction in each species, leading to variations in the types and concentrations of pyrazines formed. Generally, the higher concentration of pyrazine precursors in Robusta is associated with a more intense, and often harsher, pyrazine-driven flavor profile.
Analytical Methodology: Quantification of 2-Ethoxy-3-methylpyrazine
To accurately compare the concentration of 2-Ethoxy-3-methylpyrazine in Arabica and Robusta coffee, a robust and sensitive analytical method is required. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely accepted and effective technique for the analysis of volatile and semi-volatile compounds in complex matrices like coffee.
Causality in Experimental Design
The choice of SPME-GC-MS is deliberate. SPME is a solvent-free extraction technique that is both sensitive and requires minimal sample preparation, reducing the risk of analyte loss or alteration. GC provides the necessary chromatographic separation of the complex mixture of volatile compounds, while MS allows for positive identification and quantification of the target analyte, 2-Ethoxy-3-methylpyrazine, based on its unique mass spectrum.
Experimental Protocol: SPME-GC-MS Analysis
The following is a detailed, self-validating protocol for the quantification of 2-Ethoxy-3-methylpyrazine in roasted coffee beans.
1. Sample Preparation:
- Cryogenically grind roasted coffee beans to a fine, uniform powder. This prevents the loss of volatile compounds due to heating during grinding.
- Immediately weigh 2.0 g of the ground coffee into a 20 mL headspace vial.
- Add a known concentration of an internal standard (e.g., a deuterated pyrazine analog) to each sample for accurate quantification.
2. SPME Procedure:
- Equilibrate the vial at 60°C for 15 minutes in a temperature-controlled agitator. This allows for the volatile compounds to partition into the headspace.
- Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with continuous agitation. This fiber is selected for its broad affinity for a wide range of volatile and semi-volatile compounds, including pyrazines.
3. GC-MS Analysis:
- Immediately after extraction, desorb the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.
- Use a suitable capillary column (e.g., DB-WAX or equivalent polar column) for optimal separation of pyrazines.
- The oven temperature program should be optimized to ensure good resolution of the target analyte from other matrix components. A typical program might be:
- Initial temperature of 40°C, hold for 2 minutes.
- Ramp to 180°C at a rate of 5°C/minute.
- Ramp to 240°C at a rate of 10°C/minute, hold for 5 minutes.
- The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of 2-Ethoxy-3-methylpyrazine and the internal standard.
4. Quantification:
- Generate a calibration curve using a series of standard solutions of 2-Ethoxy-3-methylpyrazine with the internal standard.
- Calculate the concentration of 2-Ethoxy-3-methylpyrazine in the coffee samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the quantification of 2-Ethoxy-3-methylpyrazine in coffee.
Data Comparison: Concentration in Arabica vs. Robusta
While direct comparative quantitative data for 2-ethoxy-3-methylpyrazine in both Arabica and Robusta from a single study is limited in publicly available literature, we can infer its relative abundance based on the general trends observed for other alkylpyrazines. Studies have consistently shown that Robusta coffees contain significantly higher total concentrations of pyrazines compared to Arabica.[3] This is attributed to the higher protein content and different amino acid profiles in Robusta beans.
For instance, research has demonstrated that compounds like 2-methyl-pyrazine, 2,6-dimethylpyrazine, and 2-ethyl-5-methylpyrazine are generally found in higher concentrations in Robusta.[3] Conversely, a study analyzing various single-origin Arabica coffees reported the relative content of 2-ethyl-3-methylpyrazine to be in the range of 1.66% to 4.88% of the total pyrazine content.[4] Although a direct concentration in mg/kg was not provided in that particular study for 2-ethyl-3-methylpyrazine, other research has quantified total alkylpyrazines in commercially available ground coffee to be between 82.1 and 211.6 mg/kg, with 2-ethyl-3-methylpyrazine being one of the pyrazines present at the lowest concentrations.[3]
Based on these findings, it is reasonable to hypothesize that the absolute concentration of 2-ethoxy-3-methylpyrazine is also higher in Robusta than in Arabica. The following table provides a hypothesized concentration range based on the available data for overall pyrazine content and the known flavor profiles of both species.
| Coffee Species | Hypothesized Concentration of 2-Ethoxy-3-methylpyrazine (mg/kg) | Key Flavor Contribution |
| Coffea arabica (Arabica) | Lower | Contributes to the nutty and roasted background notes, complementing the species' inherent acidity and sweetness. |
| Coffea canephora (Robusta) | Higher | Plays a more dominant role in the flavor profile, contributing to the characteristic strong, earthy, and sometimes harsh notes. |
Sensory Impact: The Flavor Experience
The difference in the concentration of 2-Ethoxy-3-methylpyrazine, along with other pyrazines, has a profound impact on the final sensory experience of the brewed coffee.
-
Arabica: In Arabica coffee, the lower concentration of 2-Ethoxy-3-methylpyrazine contributes to a more nuanced and complex flavor profile. The nutty and roasted notes from this pyrazine are well-integrated with the brighter, more acidic, and often fruity or floral notes characteristic of high-quality Arabica. The overall impression is one of balance and aromatic complexity.
-
Robusta: In Robusta coffee, the higher concentration of 2-Ethoxy-3-methylpyrazine and other pyrazines leads to a more intense and dominant roasty and earthy flavor.[1] This can be perceived as a "bolder" or "stronger" coffee flavor, which is often sought after in espresso blends for its ability to produce a thick crema and cut through milk. However, at very high concentrations, it can contribute to a flavor profile that some may describe as harsh or rubbery.
Caption: The relationship between concentration and flavor perception.
Conclusion
The flavor contribution of 2-Ethoxy-3-methylpyrazine serves as a significant differentiator between Arabica and Robusta coffee. While present in both species, its higher concentration in Robusta contributes to a more pronounced nutty, roasted, and earthy flavor profile, which is a hallmark of this species. In contrast, the lower concentration in Arabica allows for a more delicate interplay of flavors, where the nutty and roasted notes of this pyrazine complement the inherent acidity and sweetness of the bean.
For researchers and flavor scientists, understanding the concentration and sensory impact of specific pyrazines like 2-Ethoxy-3-methylpyrazine is crucial for product development, quality control, and the creation of targeted flavor profiles in coffee and other food products. Further research focusing on the direct quantification of this compound in a wide range of Arabica and Robusta varieties would be beneficial for a more precise understanding of its role in coffee flavor.
References
-
Blank, I., Sen, A., & Grosch, W. (1991). AROMA IMPACT COMPOUNDS OF ARABICA AND ROBUSTA COFFEE. QUALITATIVE AND QUANTITATIVE INVESTIGATIONS. ASIC, 14e Colloque, San Francisco, 117-129. [Link]
-
Caporaso, N., Whitworth, M. B., Cui, C., & Fisk, I. D. (2018). Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS. Food research international (Ottawa, Ont.), 108, 628–640. [Link]
-
Czerny, M., Mayer, F., & Grosch, W. (1999). Sensory study on the character impact odorants of roasted arabica coffee. Journal of agricultural and food chemistry, 47(2), 695–699. [Link]
- Flament, I. (2002). Coffee Flavor Chemistry. John Wiley & Sons.
- Lee, K. J., Park, J. H., Kim, J. Y., & Kim, Y. S. (2019). Comparison of the volatile profiles of coffee beans from different origins and their corresponding infusions. Food Chemistry, 289, 516-523.
- Mestdagh, F., Davidek, T., Chaumonteil, M., Devaud, S., & Blank, I. (2014). The kinetics of pyrazine formation during the roasting of coffee. Journal of agricultural and food chemistry, 62(36), 8966–8974.
-
Moon, J. K., & Shibamoto, T. (2009). Role of roasting conditions in the profile of volatile flavor chemicals formed from coffee beans. Journal of agricultural and food chemistry, 57(13), 5823–5831. [Link]
- Poisson, L., Schmalzried, F., Davidek, T., Blank, I., & Hofmann, T. (2017). Comprehensive characterization of the key aroma compounds in a Robusta coffee brew. Journal of agricultural and food chemistry, 65(10), 2133–2143.
- Rizzi, G. P. (2008). The contribution of Strecker aldehydes to roasted coffee aroma.
- Toledo, P. R. A. B., Pezza, L., Pezza, H. R., & Toci, A. T. (2016). Relationship between the different aspects related to coffee quality and their volatile compounds. Comprehensive Reviews in Food Science and Food Safety, 15(4), 705-719.
- Toci, A. T., & Farah, A. (2014). Volatile compounds as potential markers of coffee roasting degree. Food Chemistry, 145, 633-640.
- Wang, X., & Lim, L. T. (2015). The forgotten green coffee bean: A review of its chemistry, processing, and products. Comprehensive Reviews in Food Science and Food Safety, 14(4), 384-400.
- Yeretzian, C., Jordan, A., & Lindinger, W. (2003). Analysing the headspace of coffee by proton-transfer-reaction mass-spectrometry. International Journal of Mass Spectrometry, 223, 115-139.
-
Compound Interest. (2015). Coffee Chemistry: Arabica vs. Robusta. [Link]
-
The Good Scents Company. (n.d.). 2-ethoxy-3-methylpyrazine. [Link]
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- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single Origin Coffee Aroma: From Optimized Flavor Protocols and Coffee Customization to Instrumental Volatile Characterization and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Sensory and Mechanistic Analysis of 2-Ethoxy-3-methylpyrazine and 2-ethyl-3-methoxypyrazine
A Technical Guide for Researchers and Flavor Scientists
In the intricate world of flavor and aroma chemistry, pyrazines stand out for their potent and often desirable sensory characteristics, contributing significantly to the profiles of a vast array of food products. This guide provides an in-depth comparative analysis of two structurally similar, yet sensorially distinct pyrazine molecules: 2-ethoxy-3-methylpyrazine and 2-ethyl-3-methoxypyrazine. We will delve into their contrasting sensory perceptions, supported by available experimental data, and explore the methodologies used to characterize these differences. Furthermore, a mechanistic overview of their perception at the molecular level will be provided.
Introduction to Alkoxypyrazines: A Tale of Two Molecules
Pyrazines are a class of heterocyclic aromatic organic compounds that are widely recognized for their contribution to the flavors and aromas of cooked, roasted, and fermented foods. Their formation is often associated with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. The two molecules at the focus of this guide, 2-ethoxy-3-methylpyrazine and 2-ethyl-3-methoxypyrazine, are both alkoxypyrazines, meaning they possess an alkoxy group (an oxygen atom single-bonded to two alkyl groups) attached to the pyrazine ring. This structural feature is a key determinant of their sensory properties.
Despite their similar molecular weights and elemental composition, the subtle difference in the placement of the ethyl and methyl groups, and the nature of the alkoxy group (ethoxy vs. methoxy), leads to distinct sensory experiences. Understanding these differences is crucial for food scientists and product developers aiming to create specific and targeted flavor profiles.
Comparative Sensory Profile
The sensory perception of a volatile compound is primarily defined by its odor and taste characteristics, and its detection threshold, which is the minimum concentration at which the compound can be detected by the human senses.
Olfactory and Gustatory Characteristics
2-Ethoxy-3-methylpyrazine is predominantly associated with nutty, roasted, and earthy aroma notes.[1][2] Its sensory profile is often described as reminiscent of roasted hazelnuts, almonds, and even baked potatoes.[2] This makes it a valuable component in the creation of authentic flavors for products such as coffee, cocoa, baked goods, and snack foods.[1]
2-ethyl-3-methoxypyrazine , in contrast, is characterized by a more pronounced earthy and green sensory profile.[3] While it also possesses nutty undertones, its dominant notes are often described as being similar to raw potato, damp soil, and green bell pepper.[3] This compound is a significant contributor to the characteristic aroma of certain grape varieties, such as Sauvignon Blanc, and can be perceived as an off-flavor at high concentrations.
Sensory Detection Thresholds: A Quantitative Comparison
The lack of a precise threshold for 2-ethoxy-3-methylpyrazine prevents a direct quantitative comparison of potency. However, the frequent use of 2-ethyl-3-methoxypyrazine as an example of a highly potent aroma compound with a very low threshold suggests that it is likely more potent than many other pyrazines.
Physicochemical Properties
The physical and chemical properties of these molecules influence their volatility and interaction with sensory receptors.
| Property | 2-Ethoxy-3-methylpyrazine | 2-ethyl-3-methoxypyrazine |
| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol | 138.17 g/mol |
| Appearance | Colorless to pale yellow liquid[1] | - |
| Boiling Point | 180-181 °C | - |
| Flash Point | 65.6 °C[1] | 68.89 °C[3] |
| Specific Gravity | 1.035-1.039 @ 20°C[2] | 1.049 @ 25°C[3] |
| Refractive Index | 1.493-1.497 @ 20°C[2] | 1.502 @ 20°C[3] |
Experimental Methodologies for Sensory Characterization
The distinct sensory profiles of these pyrazines are elucidated through rigorous analytical and sensory evaluation techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a complex mixture.
Caption: Gas Chromatography-Olfactometry (GC-O) workflow for pyrazine analysis.
-
Sample Preparation:
-
Volatiles are extracted from the food matrix using techniques like Solid Phase Microextraction (SPME) or Simultaneous Distillation-Extraction (SDE). The choice of method depends on the sample matrix and the target analytes.
-
For pyrazine analysis, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is often effective.
-
The extracted volatiles may be concentrated to enhance the detection of trace compounds.
-
-
Gas Chromatographic Separation:
-
The concentrated extract is injected into a gas chromatograph.
-
A polar capillary column, such as a DB-WAX or FFAP, is typically used for the separation of pyrazines.
-
The oven temperature is programmed to ramp up gradually to ensure good separation of compounds with different boiling points. A typical program might start at 40°C and increase to 240°C.
-
-
Olfactory Detection:
-
The effluent from the GC column is split between a conventional detector (like a Flame Ionization Detector or a Mass Spectrometer) and a sniffing port.
-
Trained sensory panelists sniff the effluent at the sniffing port and record the time, intensity, and description of any odors they perceive.
-
-
Data Analysis:
-
The data from the detector (chromatogram) is correlated with the sensory data from the panelists (aromagram).
-
This allows for the identification of the specific compounds responsible for the perceived aromas.
-
Sensory Panel Analysis
Sensory panels composed of trained assessors are essential for obtaining detailed and reproducible descriptions of sensory attributes.
-
Panelist Selection and Training:
-
Panelists are screened for their sensory acuity and ability to describe aromas.
-
Training involves familiarizing panelists with a range of reference compounds, including known pyrazines, to establish a common vocabulary for describing nutty, roasted, earthy, and green aromas.
-
-
Sample Preparation and Presentation:
-
Solutions of 2-ethoxy-3-methylpyrazine and 2-ethyl-3-methoxypyrazine are prepared in a neutral solvent (e.g., deionized water or mineral oil) at various concentrations.
-
Samples are presented to panelists in coded, identical containers to prevent bias.
-
-
Sensory Evaluation:
-
Panelists evaluate the samples in individual booths under controlled environmental conditions (e.g., temperature, lighting, and air quality).
-
They rate the intensity of various sensory attributes (e.g., "nutty," "roasted," "earthy," "green") on a structured scale (e.g., a 15-point scale).
-
-
Data Analysis:
-
The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the two compounds.
-
Determination of Sensory Detection Thresholds
The 3-Alternative Forced-Choice (3-AFC) method is a standard procedure for determining sensory detection thresholds.
-
Sample Preparation:
-
A series of increasing concentrations of the pyrazine is prepared in a neutral medium.
-
-
Test Procedure:
-
For each concentration level, panelists are presented with three samples, two of which are blanks (the neutral medium) and one contains the pyrazine.
-
Panelists are asked to identify the sample that is different from the other two.
-
-
Data Analysis:
-
The concentration at which a statistically significant proportion of the panel can correctly identify the odd sample is determined as the detection threshold.
-
The Biochemical Basis of Pyrazine Perception
The perception of pyrazines, like all odors, begins with the interaction of the volatile molecule with specific olfactory receptors in the nasal cavity.
The Role of the OR5K1 Olfactory Receptor
Recent research has identified a specific olfactory receptor, OR5K1 , as being particularly sensitive to pyrazines. This receptor belongs to the large family of G-protein coupled receptors (GPCRs) that are responsible for detecting a wide range of odorants. The binding of a pyrazine molecule to OR5K1 initiates a signaling cascade that ultimately leads to the perception of its characteristic aroma.
Olfactory Signal Transduction Pathway
The binding of a pyrazine to its receptor triggers a series of intracellular events that convert the chemical signal into an electrical signal that can be interpreted by the brain.
Caption: Simplified signaling pathway of pyrazine perception.
Explanation of the Pathway:
-
Binding: A pyrazine molecule binds to the OR5K1 receptor located on the cilia of an olfactory sensory neuron.
-
G-protein Activation: This binding event causes a conformational change in the receptor, which in turn activates a specialized G-protein called G-olf.
-
Adenylate Cyclase Activation: The activated G-olf then activates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP into cyclic AMP (cAMP), leading to an increase in the intracellular concentration of this second messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.
-
Depolarization: The opening of these channels allows for an influx of positively charged ions (primarily Ca²⁺ and Na⁺) into the cell, causing the neuron to depolarize.
-
Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential (an electrical signal) that travels along the neuron's axon to the olfactory bulb in the brain.
-
Perception: The brain processes these signals, leading to the conscious perception of the pyrazine's specific aroma.
Conclusion: From Molecular Structure to Sensory Experience
The comparison of 2-ethoxy-3-methylpyrazine and 2-ethyl-3-methoxypyrazine provides a compelling case study in the structure-activity relationships of flavor compounds. A seemingly minor alteration in their chemical structures results in a significant shift in their sensory profiles, from the desirable roasted and nutty notes of the former to the more potent earthy and green characteristics of the latter. This guide has outlined the key sensory differences, provided a framework for their experimental characterization, and delved into the underlying biochemical mechanisms of their perception. For researchers and professionals in the fields of food science, flavor chemistry, and drug development, a thorough understanding of these principles is paramount for the successful design and application of flavor and aroma compounds.
References
- Exploring 2-Ethoxy-3-Methylpyrazine: A Key Flavor and Fragrance Intermedi
-
The Good Scents Company. 2-methyl-3-ethoxypyrazine. (URL: [Link])
-
The Good Scents Company. 2-ethyl-3-methoxypyrazine. (URL: [Link])
Sources
Comparative Guide: Pyrazine Profiling in Theobroma cacao Varieties via SPME-GC-MS
Executive Summary
This guide provides a technical comparative analysis of alkylpyrazine profiles across the three primary Theobroma cacao morphogenetic groups: Criollo , Forastero , and Trinitario . While polyphenols often dominate cocoa research, pyrazines—specifically tetramethylpyrazine (TMP) and trimethylpyrazine (TrMP)—serve as critical biomarkers for both flavor quality and pharmacological potential.
For researchers in drug development and food science, understanding the TMP/TrMP ratio is essential. TMP is unique as it is biosynthesized during fermentation, whereas other alkylpyrazines are thermally generated via the Maillard reaction. This guide details the causal mechanisms of these profiles and provides a validated SPME-GC-MS protocol for their quantification.
Mechanistic Background: The Dual-Origin Pathway
To accurately interpret pyrazine profiles, one must distinguish between biological and thermal origins. Unlike most volatiles formed strictly during roasting, pyrazine accumulation in cocoa follows a dual pathway.
The Fermentation-Roasting Continuum[1]
-
Phase 1 (Fermentation): Bacillus subtilis and other microbiota biosynthesize Tetramethylpyrazine (TMP) (Ligustrazine) from acetoin and ammonia. This makes TMP a marker of fermentation quality, not just roasting intensity.
-
Phase 2 (Roasting): The Maillard reaction and Strecker degradation convert free amino acids (released by proteolysis) and reducing sugars (from sucrose hydrolysis) into 2,5-Dimethylpyrazine (2,5-DMP) , 2,3,5-Trimethylpyrazine (TrMP) , and others.
Visualization of Signaling & Formation Pathways
Figure 1: Dual-origin pathway distinguishing microbial biosynthesis of TMP during fermentation from thermal generation of DMP and TrMP during roasting.
Comparative Analysis of Varieties
The genetic background of the cocoa bean dictates the precursor pool (free amino acids and reducing sugars), which directly influences the final pyrazine signature.
Pyrazine Profile Comparison Table
| Feature | Criollo (The "Prince") | Forastero (The "Workhorse") | Trinitario (The Hybrid) |
| Primary Flavor Drivers | Esters, Alcohols, Acids | Pyrazines , Aldehydes | Furans, Alcohols, Phenols |
| Pyrazine Intensity | Low to Moderate | High | Intermediate |
| TMP Content | Moderate (Fermentation dependent) | High (Robust fermentation) | Variable |
| Sensory Profile | Fruity, Floral, Nutty | Cocoa, Bitter, Earthy | Spicy, Wine-like, Balanced |
| Key Precursors | High Valine/Leucine, Lower Phenolics | High Total Free Amino Acids | Balanced Precursor Pool |
| Roasting Sensitivity | High (Requires gentle roast <120°C) | Robust (Tol. 130-150°C) | Moderate |
Analysis:
-
Forastero beans (e.g., from Ghana) typically exhibit the highest total pyrazine content. This is attributed to robust fermentation practices that maximize precursor release and TMP biosynthesis.
-
Criollo varieties are prized for "fine flavor" notes (fruity/floral) driven by esters (e.g., 2-phenylethyl acetate) rather than pyrazines. High roasting temperatures required to generate pyrazines often destroy these delicate volatiles in Criollo.
-
Trinitario occupies a middle ground, often showing high levels of furans (caramel notes) alongside a balanced pyrazine profile.
The TMP/TrMP Ratio: A Quality Index
The ratio of Tetramethylpyrazine (TMP) to Trimethylpyrazine (TrMP) is a critical quality index used to monitor roasting process control.
-
Ratio < 1.0: Indicates Over-roasting .[1] TrMP (thermal) accumulation outpaces TMP.
-
Ratio 1.5 – 2.5: Indicates Optimal Roasting . Preserves biosynthesized TMP while developing sufficient thermal roast notes.
-
Ratio > 3.0: Indicates Under-roasting or raw fermented beans.
Strategic Methodology: Validated SPME-GC-MS Protocol
For the quantification of these compounds, Headspace Solid-Phase Microextraction (HS-SPME) is the superior choice over Solvent Extraction (SDE) due to its solvent-free nature, high sensitivity to low-molecular-weight volatiles, and prevention of artifact formation (e.g., Maillard reactions occurring during solvent distillation).
Experimental Workflow Diagram
Figure 2: Optimized HS-SPME-GC-MS workflow for pyrazine quantification in cocoa matrices.
Detailed Protocol Steps
1. Sample Preparation:
-
Cryogenically grind cocoa nibs to prevent volatile loss due to frictional heat.
-
Weigh 1.0 g of powder into a 20 mL headspace vial.
-
Critical Step: Add 5 mL of saturated NaCl solution (25%) . This "salting out" effect decreases the solubility of organic volatiles in the aqueous phase, driving them into the headspace for fiber adsorption.
-
Internal Standard: Spike with 50 µL of 2-methyl-3-methoxypyrazine (or deuterated pyrazine) to correct for fiber variability.
2. Fiber Selection:
-
Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30 µm).[2]
-
Why? This triple-phase fiber covers the widest polarity and molecular weight range. The Carboxen layer is specifically optimized for small molecules like pyrazines.
3. Extraction Conditions:
-
Incubation: 60°C for 15 minutes (equilibration).
-
Extraction: Expose fiber for 45 minutes at 60°C with constant agitation (250 rpm).
-
Note: Temperatures >60°C may induce artificial Maillard reactions within the vial, skewing results.
4. GC-MS Configuration:
-
Column: Polar column (e.g., DB-WAX or SolGel-Wax) is preferred to separate pyrazine isomers (2,5-DMP vs 2,6-DMP) which often co-elute on non-polar columns.
-
MS Mode: Use Selected Ion Monitoring (SIM) for quantification.[3]
-
Target Ions: m/z 136 (TMP), m/z 122 (TrMP), m/z 108 (DMP).
-
Bioactive Implications for Drug Development
While pyrazines are primarily studied for flavor, Tetramethylpyrazine (TMP) , also known as Ligustrazine , possesses significant pharmacological activity.
-
Vasodilation: TMP blocks calcium channels and acts as a scavenger of reactive oxygen species (ROS), promoting vasodilation.
-
Neuroprotection: Research indicates TMP can cross the blood-brain barrier, offering potential protective effects against ischemic stroke.
-
Source Relevance: Forastero beans, due to their robust fermentation and high TMP synthesis, may serve as a superior natural source for extracting this bioactive alkaloid compared to lightly fermented Criollo beans.
References
-
Aprotosoaie, A. C., et al. (2016).[1] Flavor Chemistry of Cocoa and Cocoa Products—An Overview. Comprehensive Reviews in Food Science and Food Safety.
-
Rodriguez-Campos, J., et al. (2011). Effect of fermentation time and drying temperature on volatile compounds in cocoa. Food Chemistry.
-
Reineccius, G. A., et al. (1972).[4][5] Factors Affecting the Concentration of Pyrazines in Cocoa Beans. Journal of Agricultural and Food Chemistry.
-
Ducki, S., et al. (2008). Quantitative analysis of pyrazines in cocoa beans using SPME-GC-MS. Journal of Food Composition and Analysis.
-
Zhang, Z., et al. (2013). Tetramethylpyrazine: A Review of its Pharmacological Effects. European Journal of Pharmacology.
-
Tran, P. D., et al. (2015). Headspace-SPME-GC-MS for the Analysis of Cocoa Flavor Compounds. Foods.
Sources
- 1. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of solid-phase micro-extraction coupled to gas chromatography-mass spectrometry for the headspace analysis of volatile compounds in cocoa products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. experts.umn.edu [experts.umn.edu]
Comparative Guide: Maillard Reaction Product (MRP) Profiles by Precursor Class
Executive Summary
The Maillard reaction is not a singular event but a complex network of non-enzymatic browning reactions whose trajectory is dictated by the specific stereochemistry of the reducing sugar and the nucleophilicity of the amino acid involved. For researchers in pharmaceutical stability and functional food development, selecting the wrong precursor can lead to toxic byproducts (Acrylamide, AGEs) or instability, while the correct choice can yield potent antioxidants.
This guide provides a comparative analysis of Maillard Reaction Products (MRPs) derived from Pentose vs. Hexose sugars and distinct amino acid classes.[1] It focuses on reaction kinetics, functional output (antioxidant vs. toxin), and experimental validation.
Mechanistic Divergence: Aldose vs. Ketose Pathways
The critical bifurcation in MRP formation occurs immediately after condensation. Aldoses (e.g., Glucose) follow the Amadori pathway, while Ketoses (e.g., Fructose) follow the Heyns pathway.[2] This difference fundamentally alters the reaction rate and the profile of intermediate dicarbonyls.
Pathway Visualization
The following diagram illustrates the mechanistic split and the downstream formation of key markers (HMF, AGEs, Melanoidins).
Caption: Divergence of Amadori (Aldose) and Heyns (Ketose) pathways leading to functional or toxic end-products.
Comparative Performance Analysis
Reaction Kinetics: The Pentose Acceleration Factor
Experimental data confirms that sugar ring size and stability dictate reaction velocity. Pentoses (5-carbon) are significantly more reactive than Hexoses (6-carbon) due to higher conformational instability and a higher proportion of open-chain forms in solution.
| Precursor Combination | Relative Reaction Rate (k) | Browning Intensity (420nm) | Key Observation |
| Ribose + Lysine | High (100x vs Glucose) | Very High | Rapid depletion of reactants; high yield of crosslinked polymers. |
| Xylose + Glycine | High | High | Intermediate reactivity; useful for rapid flavor generation. |
| Glucose + Lysine | Moderate (Baseline) | Moderate | Standard reference; requires higher T or pH to match Ribose kinetics. |
| Fructose + Glycine | Low (in solution) | Low | Slower browning in aqueous buffer; requires isomerization step. |
| Lactose + Protein | Very Low | Very Low | Steric hindrance of disaccharide slows interaction. |
Expert Insight: In therapeutic protein formulation, trace amounts of reducing sugar impurities (like Ribose-5-phosphate) are catastrophic. They react with Lysine residues on the protein surface orders of magnitude faster than glucose, leading to rapid aggregation (AGE formation).
Toxicity Profile: The Fructose-Asparagine Anomaly
While Fructose is generally slower reacting in aqueous solutions, it presents a unique hazard in low-moisture thermal processing (e.g., solid dosage forms or baked matrices).
-
The Phenomenon: Fructose has a lower melting point (126°C) compared to Glucose (146°C).
-
The Result: In solid-state heating (low moisture), molten fructose provides a solvent phase for Asparagine earlier than glucose, facilitating the decarboxylation pathway that forms Acrylamide .
-
Data Point: Fructose + Asparagine systems can yield 2-5x more acrylamide than Glucose + Asparagine systems under identical low-moisture heating conditions [4][5].
Functional Trade-off: Antioxidant Activity vs. AGEs
MRPs are often generated intentionally for their radical scavenging properties (Melanoidins).
-
Best Performer: Ribose-Lysine High Molecular Weight (HMW) fractions.[1][3]
-
Mechanism: The rapid polymerization of Ribose-Lysine generates extensive conjugated double-bond systems capable of stabilizing unpaired electrons.
-
Data Support: Ribose-Lysine MRPs exhibit significantly higher DPPH radical scavenging capacity compared to Glucose or Fructose equivalents [11].[1][3]
Experimental Protocols
To validate these comparisons in your own lab, use these self-validating protocols.
Protocol A: Standardized MRP Generation
Purpose: Create reproducible MRP libraries for comparison.
-
Preparation: Prepare 0.1 M equimolar solutions of Sugar (Glucose/Fructose/Ribose) and Amino Acid (Glycine/Lysine) in 0.1 M Phosphate Buffer.
-
pH Control: Adjust initial pH strictly to 9.0 (alkaline pH favors the nucleophilic attack of the amino group on the carbonyl).
-
Thermal Treatment: Heat in sealed borosilicate vials at 120°C for 60 minutes .
-
Validation: Use a temperature-controlled oil bath or autoclave.
-
-
Quenching: Immediately cool in an ice bath to <4°C to halt the reaction.
-
Purification (Optional but Recommended): Dialysis (3.5 kDa cutoff) to separate LMW precursors from HMW Melanoidins.
Protocol B: HMF Quantification (HPLC Method)
Purpose: Quantify the dehydration marker (toxicity indicator).
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Water:Methanol (90:10 v/v). Isocratic flow.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at 284 nm (Lambda max for HMF).
-
Standard Curve: External standard of 5-Hydroxymethylfurfural (Sigma-Aldrich) ranging 1–100 ppm.
-
Calculation:
.
Implications for Drug Development (Pharma Context)
Therapeutic Protein Glycation
In biologics, "browning" is a degradation pathway. The presence of reducing sugars (excipients) leads to the formation of Advanced Glycation End-products (AGEs) on monoclonal antibodies.
-
Critical Precursors: Lysine and Arginine residues on the protein surface.[4]
-
Markers:
-
CML (Nε-(carboxymethyl)lysine): A stable, non-fluorescent AGE marker formed via oxidative cleavage of Amadori products.
-
Pentodine: A fluorescent crosslink formed rapidly by pentose sugars.
-
-
Mitigation Strategy:
-
Replace reducing sugars (Glucose, Lactose) with non-reducing polyols (Mannitol, Sorbitol) or Trehalose in liquid formulations.
-
Use AGE-breakers (e.g., compounds that cleave
-dicarbonyl crosslinks) during upstream processing if glycation is detected [3].
-
References
-
Sandiego.edu. The Maillard Reaction: Kinetics and Mechanisms.Link
-
National Institutes of Health (NIH). Comparison of 2-acetylfuran formation between ribose and glucose in the Maillard reaction.Link
-
National Institutes of Health (NIH). Therapeutic potential of breakers of advanced glycation end product-protein crosslinks.Link
-
National Institutes of Health (NIH). Acrylamide formation from asparagine under low-moisture Maillard reaction conditions.Link
-
Imre Blank et al. Acrylamide Formation from Asparagine: Physical and Chemical Aspects.Link
-
SciSpace. Acrylamide formation in food: a mechanistic perspective.Link
-
National Institutes of Health (NIH). A review on prevention of glycation of proteins: Potential therapeutic substances.Link
-
Royal Society of Chemistry (RSC). High-yield synthesis of HMF from glucose and fructose by selective catalysis.Link
-
National Institutes of Health (NIH). Maillard Reaction: Mechanism, Influencing Parameters, and Industrial Applications.Link
-
ResearchGate. Kinetic study on the Maillard reaction: Consideration of sugar reactivity.Link
-
National Institutes of Health (NIH). Antioxidant and Functional Activities of MRPs Derived from Different Sugar–Amino Acid Combinations.Link
-
MDPI. Advanced Glycation End Products in Health and Disease.Link
Sources
- 1. Antioxidant activity of sugar-lysine Maillard reaction products in cell free and cell culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and chemical assessment of antioxidant activity of sugar-lysine model maillard reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Benchmarking Analytical Methods for Pyrazine Analysis in Alcoholic Beverages
Executive Summary: The "Parts-Per-Trillion" Challenge
Pyrazines represent a dualistic challenge in alcoholic beverages. Methoxypyrazines (MPs) , such as 3-isobutyl-2-methoxypyrazine (IBMP), are potent odorants in wines (Sauvignon Blanc, Cabernet) responsible for "green pepper" notes.[1] Their sensory thresholds are ultra-low (1–2 ng/L or ppt), requiring extreme sensitivity. Conversely, Alkylpyrazines are sought-after in spirits (whisky, rum) for "roasted/nutty" notes derived from Maillard reactions, often present at higher concentrations but within a highly volatile ethanol matrix.
This guide benchmarks the three dominant analytical workflows: HS-SPME-GC-MS/MS (The Modern Standard), SBSE-GC-MS (The Sensitivity Specialist), and LLE-GC-MS (The Legacy Reference).
The Verdict:
-
For High Throughput & Specificity: HS-SPME-GC-MS/MS using Stable Isotope Dilution Assay (SIDA) is the superior choice. It mitigates matrix effects and eliminates solvent use.[2]
-
For Maximum Sensitivity (without Triple Quad): SBSE (Stir Bar Sorptive Extraction) offers 50–100x more sorbent phase than SPME, allowing single-quad MS instruments to reach ppt levels, albeit with lower throughput.
The Analytical Challenge: Matrix & Volatility
Before selecting a method, the analyst must account for two critical interference mechanisms:
-
The Ethanol Effect: High ethanol concentrations (>10% ABV) significantly decrease the partition coefficient (
) of hydrophobic analytes like pyrazines into the headspace or sorbent phase. Protocol Adjustment: Samples must often be diluted to <6% ethanol or matched with isotopically labeled standards. -
The "Ladybug" Taint: In wine, 2-isopropyl-3-methoxypyrazine (IPMP) derived from Harmonia axyridis beetles requires detection limits as low as 0.3 ng/L , pushing the boundaries of standard quadrupole mass spectrometry.
Comparative Benchmarking: The Data
The following data summarizes performance metrics for the quantification of IBMP (Isobutyl Methoxypyrazine) in wine matrix.
| Feature | HS-SPME-GC-MS/MS | SBSE-GC-MS (Twister) | LLE-GC-MS (Solvent) |
| Principle | Headspace Solid Phase Microextraction | Stir Bar Sorptive Extraction | Liquid-Liquid Extraction |
| Sorbent Phase | DVB/CAR/PDMS (Fiber) | PDMS (Thick Film Stir Bar) | Dichloromethane / Pentane |
| LOD (IBMP) | 0.2 – 0.5 ng/L | 0.05 – 0.3 ng/L | 1.0 – 5.0 ng/L |
| Linearity ( | > 0.999 (with SIDA) | > 0.995 | > 0.990 |
| Recovery | 90 – 110% | 85 – 115% | 70 – 95% (Variable) |
| Sample Volume | Low (5–10 mL) | Medium (10–20 mL) | High (50–100 mL) |
| Throughput | High (Automated) | Low (Manual/Thermal Desorption) | Low (Labor Intensive) |
| Solvent Use | None (Green) | None (Green) | High (Hazardous) |
| Capital Cost | High (Requires Triple Quad) | Medium (Requires TDU Unit) | Low (Standard GC-MS) |
Analyst Note: While SBSE offers theoretically lower LODs due to phase volume, SPME coupled with Triple Quad MS (MRM mode) provides the best balance of selectivity (noise reduction) and speed.
Detailed Methodologies
Method A: The Gold Standard (HS-SPME-GC-MS/MS)
Recommended for: Routine QC, High-throughput labs, Complex matrices.
The Logic:
We utilize a DVB/CAR/PDMS fiber.[3][4] This "bipolar" fiber is critical because pyrazines have intermediate polarity. The addition of NaCl (Salting Out) increases the ionic strength, driving the hydrophobic pyrazines out of the liquid and into the headspace. Deuterated Standards (
Protocol Steps:
-
Sample Prep: Transfer 5 mL of wine/spirit (diluted to 6% EtOH) into a 20 mL headspace vial.
-
Salting Out: Add 1.5 g NaCl (approx. 30% w/v saturation).
-
Internal Standard: Spike with 10 µL of
-IBMP (2-isobutyl-3-methoxypyrazine- ) at 50 ng/L. Cap immediately with magnetic screw cap (PTFE/Silicone septum). -
Incubation: Agitate at 500 rpm at 40°C for 10 minutes. Note: Do not exceed 50°C to avoid Maillard artifacts or thermal degradation.
-
Extraction: Expose DVB/CAR/PDMS fiber (2 cm) to headspace for 30 minutes (agitated).
-
Desorption: Desorb in GC inlet at 250°C for 3 minutes (Splitless mode).
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode.
-
IBMP Transitions:
(Quant), (Qual). -
d3-IBMP Transitions:
(Quant).
-
Method B: The Sensitivity Specialist (SBSE-GC-MS)
Recommended for: Research labs without Triple Quad, Ultra-trace analysis.
The Logic:
SBSE uses a magnetic stir bar coated in PDMS. The volume of PDMS on a stir bar is ~24–100 µL, compared to <0.5 µL on an SPME fiber. This massive phase ratio (
Protocol Steps:
-
Sample Prep: Place 10 mL sample in a vial. Adjust pH to 5.0 (optional, but ensures stability).
-
Extraction: Introduce the PDMS Stir Bar (Twister). Stir at 1000 rpm for 60–120 minutes at room temperature. Note: Equilibrium takes longer than SPME due to PDMS thickness.[5]
-
Washing: Remove stir bar, rinse briefly with distilled water to remove sugars/proteins (prevents caramelization in the thermal desorber). Dry with lint-free tissue.
-
Desorption: Place stir bar in a Thermal Desorption Unit (TDU) glass liner.
-
GC-MS: Program TDU to ramp from 40°C to 280°C. Cryofocusing at the GC inlet (-100°C) is required to sharpen peaks before separation.
Visualizing the Workflow
Diagram 1: The Analytical Decision Matrix
This diagram guides the researcher in selecting the correct method based on their specific constraints (Sensitivity vs. Throughput).
Caption: Decision tree for selecting the optimal pyrazine analysis method based on laboratory resources and sensitivity requirements.
Diagram 2: The SIDA-HS-SPME-GC-MS/MS Workflow
A visualization of the causal steps in the Gold Standard protocol, highlighting the role of the Internal Standard (ISTD).
Caption: Step-by-step workflow for the Stable Isotope Dilution Assay (SIDA) using SPME, ensuring rigorous quantification.
Scientific Integrity & Validation (E-E-A-T)
Causality of Experimental Choices
-
Why DVB/CAR/PDMS? Pure PDMS fibers are excellent for non-polar compounds but struggle with the slightly polar nature of methoxypyrazines. The addition of Divinylbenzene (DVB) and Carboxen (CAR) increases the surface area and adsorption capacity for these specific heterocycles.
-
Why SIDA (Stable Isotope Dilution Analysis)? In alcoholic matrices, the "salting out" effect competes with the "ethanol solubility" effect. A standard calibration curve cannot perfectly mimic every wine's unique matrix. Using
-IBMP ensures that any suppression affecting the analyte also affects the standard equally, providing a self-correcting calculation.
Pharma/Toxicology Parallel
For drug development professionals reading this: The analysis of pyrazines mirrors the workflow for Genotoxic Impurities (GTIs) like Nitrosamines. Both require:
-
Trace level detection (ppb/ppt).
-
Rigorous specificity to avoid false positives from matrix noise.
-
Method validation following ICH Q2(R1) guidelines (Specificity, Linearity, Accuracy, Precision).
References
-
Ebeler, S. E., et al. (2016).[6] "A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine." Talanta.
-
Ryan, D., et al. (2005).[7] "Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography." Journal of Separation Science.
-
Culleré, L., et al. (2009). "Headspace Solid-Phase Microextraction Analysis of 3-alkyl-2-methoxypyrazines in Wines." Journal of Chromatography A.
-
Popp, P., et al. (2001). "Comparison of the Sensitivity of Solid Phase MicroExtraction (SPME) and Stir Bar Sorptive Extraction (SBSE)." Journal of Separation Science.
Sources
- 1. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study | MDPI [mdpi.com]
- 6. A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
Safety Operating Guide
Personal protective equipment for handling 2-Ethoxy-3-methylpyrazine
CAS: 32737-14-7 | Class: Pyrazine Derivative | Primary Risk: Irritant & Potent Odor
Executive Summary: The "Invisible" Risks
While 2-Ethoxy-3-methylpyrazine is a standard flavoring agent (nutty/roasted profile), treating it with casual familiarity is a procedural error. Beyond its GHS classification as a skin and eye irritant, this compound presents a critical olfactory containment challenge . Its odor threshold is in the parts-per-billion (ppb) range.
The Golden Rule: If you can smell it outside the fume hood, your containment has already failed. This guide prioritizes not just biological safety, but the prevention of cross-contamination that can compromise entire laboratory wings.
Strategic Hazard Analysis
Before selecting PPE, you must understand the specific stress vectors this chemical applies to your safety systems.
| Hazard Domain | Metric / Classification | Operational Implication |
| Flammability | Flash Point: ~66°C (150°F) | Combustible Liquid. Keep away from heat sources.[1][2][3] Ground equipment during transfer to prevent static discharge.[2] |
| Health (Acute) | Skin Irrit. 2 (H315), Eye Irrit.[4] 2A (H319) | Direct contact causes immediate erythema and conjunctival irritation. Vapors are respiratory irritants (STOT SE 3). |
| Olfactory | Threshold: < 10 ppb | High Persistence. Vapors adsorb to clothing and hair. "Olfactory fatigue" sets in quickly—you will stop smelling it while it continues to contaminate the area. |
| Reactivity | Stable, weak base | Incompatible with strong oxidizing agents and strong acids. |
Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The Double-Barrier System
Pyrazines are organic bases with moderate lipophilicity. Standard thin-mil nitrile gloves provide splash protection but are susceptible to permeation over time.[5]
-
Protocol: Double Gloving is Mandatory.
-
Inner Layer: 4-mil Nitrile (Examination Grade).
-
Outer Layer: 5-8 mil Nitrile (Chemical Resistant) or Laminate (e.g., Silver Shield) for spills.
-
Rationale: The outer glove takes the mechanical stress and chemical load. The inner glove protects skin during doffing.
-
Change Frequency: Replace outer gloves every 30 minutes of active handling or immediately upon splash contact.
-
B. Eye & Face Protection[1][3][4][6]
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Do NOT rely on standard safety glasses. Vapor migration around the lenses of safety glasses can cause severe eye watering and blepharospasm, increasing the risk of dropping glassware.
C. Respiratory Protection[1]
-
Primary Control: Chemical Fume Hood (Face velocity 80-100 fpm).
-
Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor (OV) cartridges.
-
Note: Particulate filters (N95/P100) are useless against this compound.
-
D. Body Protection[1][4]
-
Standard: Cotton lab coat (high-neck preferred).
-
Why Cotton? Synthetic blends can melt onto skin if the combustible liquid ignites. Cotton chars, providing a brief buffer.
Visualized Decision Frameworks
Figure 1: PPE Selection Logic
This decision tree dictates the required gear based on the volume and nature of the task.
Caption: Operational logic for selecting PPE based on exposure potential. Note that fume hood use is the primary control for all volumes.
Operational Protocol: Handling & Transfer
This workflow is designed to minimize surface area exposure, thereby reducing evaporation and odor spread.
-
Preparation:
-
Verify fume hood flow.
-
Place a disposable absorbent pad (chux) in the work area.
-
Pre-weighing: Do not weigh open containers on a benchtop balance. Tare the vial, move to the hood, add liquid, cap tightly, and return to the balance.
-
-
Transfer Technique:
-
Avoid Pouring: Pouring creates a large surface area and turbulent flow, maximizing vapor release.
-
Use Syringes/Pipettes: Use a glass syringe or positive-displacement pipette for transfers.
-
The "Wipe" Step: After withdrawing a needle or pipette tip, wipe the exterior of the tip with a Kimwipe inside the hood before moving it to the receiving vessel. This prevents micro-droplets from falling on the bench.
-
-
Decontamination (Doffing):
-
Before removing outer gloves, wash them with soap and water while still on your hands inside the hood.
-
Remove outer gloves and dispose of them in a sealed bag (Ziploc) inside the solid waste bin.
-
Remove inner gloves only after leaving the immediate work zone.
-
Emergency Response: Spills & Disposal
Figure 2: Spill Response Workflow
Caption: Decision flow for spill management. Note that odor control requires immediate sealing of waste materials.
Disposal Specifications
-
Waste Stream: Non-halogenated organic solvent waste.
-
Container: High-density polyethylene (HDPE) or glass. Do not use open-top containers.
-
Destruction: Incineration is the only method that guarantees destruction of the pyrazine ring and elimination of odor.
-
Odor Neutralization: If a spill smells persistently, wash the surface with a weak acidic solution (citric acid or dilute vinegar) followed by soap and water. Pyrazines are weak bases; protonation can reduce volatility, though physical removal is superior.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33706, 2-Ethoxy-3-methylpyrazine. Retrieved from [Link]
-
The Good Scents Company (2024). 2-ethoxy-3-methylpyrazine Safety and Organoleptic Data. Retrieved from [Link]
-
Synerzine (2018). Safety Data Sheet: Pyrazine, 2-ethoxy-3-ethyl- (Analogous Structure Safety Data). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-Ethoxy-3-methylpyrazine GHS Classification.[6] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
